5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
5,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWOTLNDEITXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)C(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677834 | |
| Record name | 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959755-46-5 | |
| Record name | 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,8-dibromo-triazolo[1,5-a]pyrazine (CAS 959755-46-5): A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine (CAS 959755-46-5): A Key Intermediate in Medicinal Chemistry
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, properties, and applications of 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine, registered under CAS number 959755-46-5. This document is intended for researchers, scientists, and drug development professionals who are interested in the utilization of this heterocyclic scaffold in the design and synthesis of novel therapeutic agents.
Core Structure and Nomenclature
5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a heterocyclic organic compound featuring a fused ring system composed of a triazole ring and a pyrazine ring, with bromine atoms substituted at the 5th and 8th positions.[1][4][5]
Systematic Nomenclature:
The chemical structure and its key identifiers are summarized in the table below:
| Identifier | Value | Source(s) |
| CAS Number | 959755-46-5 | [1][2][3] |
| Molecular Formula | C₅H₂Br₂N₄ | [1][3] |
| Molecular Weight | 277.91 g/mol | [1] |
| InChI | InChI=1S/C5H2Br2N4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H | [6] |
| InChIKey | IDWOTLNDEITXRA-UHFFFAOYSA-N | [1][6] |
| Canonical SMILES | C1=C(N2C(=NC=N2)C(=N1)Br)Br | [6] |
| Synonyms | 5,8-Dibromo-1,2,4-triazolo[1,5-a]pyrazine | [3][7] |
Below is a 2D representation of the chemical structure of 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine.
Caption: Role of A2A antagonists in neuronal signaling.
Experimental Protocols: Adenosine A2A Receptor Binding Assay
To evaluate the efficacy of novel compounds synthesized from 5,8-dibromo-tr[1][2][3]iazolo[1,5-a]pyrazine as A2A receptor antagonists, a radioligand binding assay is commonly employed. The following is a representative protocol.
Objective: To determine the binding affinity (Ki) of test compounds for the human adenosine A2A receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Cell membrane preparation from the above cells.
-
[³H]-ZM241385 (a high-affinity A2A receptor antagonist radioligand).
-
Test compounds (dissolved in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known A2A antagonist like ZM241385).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
96-well filter plates and a cell harvester.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing the A2A receptor and prepare cell membranes through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 5-10 µg of protein).
-
[³H]-ZM241385 at a concentration near its Kd (e.g., 1-2 nM).
-
Varying concentrations of the test compound.
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add a high concentration of a non-labeled A2A antagonist.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Punch out the filters from the plate into scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
5,8-dibromo-tr[1][2][3]iazolo[1,5-a]pyrazine (CAS 959755-46-5) is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its utility as a key intermediate in the development of adenosine A2A receptor antagonists highlights its importance in modern drug discovery, particularly in the fields of neurodegenerative diseases, inflammation, and immuno-oncology. The presence of two reactive bromine atoms allows for extensive chemical modifications, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding of this compound for researchers and scientists aiming to leverage its unique chemical features in their drug development programs.
References
- Fisher Scientific. (n.d.). Triazolopyrazine.
- Fisher Scientific. (n.d.). 5,8-Dibromo-1,2,4-triazolo[1,5-a]pyrazine, 95%, Thermo Scientific Chemicals.
- Fisher Scientific. (n.d.). 5,8-Dibromo-1,2,4-triazolo[1,5-a]pyrazine, 95%, Thermo Scientific....
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Document: Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (CHEMBL1143471) - ChEMBL [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility Profile of 5,8-Dibromo-triazolo[1,5-a]pyrazine for Drug Development
An In-Depth Technical Guide to the Solubility Profile of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine for Drug Development
This guide provides a comprehensive technical overview of the solubility characteristics of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical role of aqueous solubility in the drug discovery and development pipeline, this document outlines the theoretical and practical considerations for characterizing this key physicochemical property. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for assessing and optimizing the solubility of this and similar molecules.
Introduction: The Critical Role of Solubility in Drug Efficacy
5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine belongs to the triazolopyrazine class of heterocyclic compounds. This scaffold is of significant interest in drug design, in part due to its structural similarities to purines, which allows for its investigation as a potential surrogate in various biological pathways.[4][5] The journey of a drug from administration to its site of action is fundamentally governed by its physicochemical properties, with aqueous solubility being a primary determinant of its oral bioavailability.[6][7] A compound must be in solution to be absorbed through the gastrointestinal tract.[7] Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[8][9]
Therefore, a thorough understanding and characterization of the solubility of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine are not merely procedural steps but are essential for predicting its in vivo behavior and guiding formulation strategies.[1][10] This guide will delve into the predictive assessment, experimental determination, and influencing factors of this compound's solubility.
Physicochemical Profile and Solubility Prediction
Before embarking on experimental determination, an initial assessment of a compound's likely solubility can be derived from its known physicochemical properties. These parameters provide valuable clues about the molecule's behavior in an aqueous environment.
| Property | Value | Source |
| Molecular Formula | C₅H₂Br₂N₄ | [3] |
| Molecular Weight | 277.90 g/mol | [3] |
| IUPAC Name | 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine | [3] |
| CAS Number | 959755-46-5 | [3] |
| Calculated XLogP3 | 1.7 |
The calculated octanol-water partition coefficient (XLogP3) of 1.7 suggests that 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine has a degree of lipophilicity. While not extremely high, this value, combined with the rigid, fused heterocyclic ring system, indicates that the compound is likely to have low aqueous solubility.
Computational Prediction of Solubility:
In modern drug discovery, various computational models are employed to predict aqueous solubility from a molecule's structure.[11][12] These quantitative structure-property relationship (QSPR) models use descriptors such as molecular weight, logP, polar surface area, and hydrogen bond donors/acceptors to estimate solubility.[3][13] While a detailed computational study is beyond the scope of this guide, it is a recommended early-stage activity to prioritize compounds and anticipate potential challenges.[5] These models can provide initial estimates that help in designing more efficient experimental studies.[14]
Experimental Determination of Aqueous Solubility
A definitive understanding of a compound's solubility requires empirical measurement. Two types of solubility are typically determined: kinetic and thermodynamic. Each provides different, yet complementary, insights crucial at different stages of drug development.[8][15]
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock, typically dimethyl sulfoxide (DMSO).[16][17] This method is rapid, requires minimal compound, and is well-suited for high-throughput screening of many compounds in early discovery to quickly flag potential solubility issues.[8][16]
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine in 100% DMSO.[16]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 1-2 µL) of each DMSO solution to a larger volume (e.g., 100-200 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) in a clear 96-well plate. This creates a range of final compound concentrations.
-
Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[18]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[18] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Data Analysis: Plot the turbidity against the compound concentration to determine the precipitation point.
Causality Behind Experimental Choices: The use of DMSO is a standard in early drug discovery due to its ability to dissolve a wide range of organic compounds.[17] The rapid addition to an aqueous buffer creates a state of supersaturation, and the subsequent precipitation reflects the compound's tendency to come out of solution under non-equilibrium conditions, which can mimic the situation after rapid administration.[17]
Thermodynamic Solubility: The Gold Standard for Pre-formulation
Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its most stable solid form.[19][20] This is the "true" solubility and is a critical parameter for pre-formulation and later-stage development.[21] The most common method for its determination is the shake-flask method.[22][23]
-
Sample Preparation: Add an excess amount of solid 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine to a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS) in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.[23]
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[18]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[21] A calibration curve with known concentrations of the compound is required for accurate quantification.
-
Solid Phase Analysis: It is good practice to analyze the remaining solid by techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polmorphism) during the experiment.[21]
Causality Behind Experimental Choices: The extended incubation time ensures that the dissolution process reaches a true equilibrium between the solid and solution phases.[19] Using a validated analytical method like HPLC for quantification provides high specificity and accuracy, avoiding interference from potential impurities or degradants.[21]
Visualizing the Experimental Workflows
Caption: High-throughput kinetic solubility workflow.
Caption: Gold-standard thermodynamic solubility workflow.
Factors Influencing the Solubility of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine
The aqueous solubility of a compound is not a fixed value but can be significantly influenced by the properties of the aqueous medium. Understanding these factors is key to developing viable formulations.
Effect of pH
For ionizable compounds, solubility is highly dependent on the pH of the solution.[17] The triazolopyrazine core contains nitrogen atoms that can be protonated at acidic pH. The relationship between pH, pKa (the acid dissociation constant), and the solubility of an ionizable drug can be described by the Henderson-Hasselbalch equation.[24] Determining the pH-solubility profile is crucial.
Experimental Approach: The thermodynamic shake-flask method should be repeated using a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 8).[25] Plotting the measured solubility (on a logarithmic scale) against pH will generate the pH-solubility profile, revealing the pH at which the compound is most soluble. This information is vital for predicting its dissolution in different parts of the gastrointestinal tract.[26]
Effect of Co-solvents
Co-solvents are organic solvents miscible with water that are used to increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[27] Common pharmaceutical co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Experimental Approach: To evaluate the effect of co-solvents, the shake-flask method can be performed with solvent systems containing varying percentages of a co-solvent (e.g., 0%, 5%, 10%, 20% ethanol in water).[28] The results will indicate if a co-solvent system could be a viable formulation strategy. The solubility of a non-polar compound generally increases exponentially with the fraction of the co-solvent.[28]
Effect of Temperature
Solubility is also dependent on temperature. For most solid compounds, solubility increases with temperature. This relationship is important for manufacturing processes and for understanding the stability of a formulation upon storage at different temperatures.
Experimental Approach: The shake-flask experiment can be conducted at different temperatures (e.g., 4°C, 25°C, 37°C) to determine the temperature dependency of the solubility of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.
Conclusion and Future Directions
A comprehensive understanding of the solubility of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a cornerstone for its successful development as a potential therapeutic agent. This guide has provided a framework for a systematic approach, from initial physicochemical assessment and computational prediction to rigorous experimental determination of both kinetic and thermodynamic solubility.
The protocols and principles outlined herein serve as a self-validating system for generating reliable and reproducible data. By thoroughly investigating the effects of pH and co-solvents, researchers can build a complete solubility profile. This knowledge is indispensable for guiding medicinal chemistry efforts to optimize the molecule's properties and for designing effective formulation strategies, such as solid dispersions or lipid-based systems, to overcome any inherent solubility limitations.[1][29] Ultimately, a robust solubility data package is essential for advancing promising compounds like 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine through the development pipeline and toward clinical reality.
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212. [Link]
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Rapid: Pharm Tech. [Link]
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). European Journal of Medicinal Chemistry, 167, 134-154. [Link]
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics, 14(7), 1365. [Link]
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). Expert Opinion on Drug Delivery, 8(10), 1327-1342. [Link]
- Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (2017). European Journal of Pharmaceutical Sciences, 103, 13-26. [Link]
- Kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences, 47(5), 874-881. [Link]
- 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019). European Journal of Medicinal Chemistry, 167, 134-154. [Link]
- Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. (2005). DiVA portal. [Link]
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]
- Computational models for the prediction of drug solubility. (2011). Expert Opinion on Drug Discovery, 6(8), 821-833. [Link]
- Physics-Based Solubility Prediction for Organic Molecules. (2022). Journal of Chemical Information and Modeling, 62(15), 3497-3512. [Link]
- Solubility Assessment Service. (n.d.).
- The Importance of Solubility for New Drug Molecules. (2020). Biomedical & Pharmacology Journal, 13(2). [Link]
- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015). In Comprehensive Medicinal Chemistry III (pp. 28-49). [Link]
- solubility experimental methods.pptx. (2017). SlideShare. [Link]
- Shake Flask Method. (n.d.). BioAssay Systems. [Link]
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). InTech. [Link]
- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (1988). Journal of Pharmaceutical Sciences, 77(7), 587-597. [Link]
- Determination of aqueous solubility by heating and equilibration: A technical note. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(4), 1109-1111. [Link]
- Solubility and permeability: Significance and symbolism. (2025). Wisdom Library. [Link]
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar. [Link]
- Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). (2002). Journal of Chemical Information and Computer Sciences, 42(4), 951-955. [Link]
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences, 30(2), 1-4. [Link]
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics, 2012, 195727. [Link]
- Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. (1998). Journal of Chemical Information and Computer Sciences, 38(2), 235-241. [Link]
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023).
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023).
- Preformulation I Solubility Profile (solubility, pH and pKa). (n.d.). UGC MOOCs. [Link]
- PH Solubility Profile: Significance and symbolism. (2025). Wisdom Library. [Link]
- Solubility-pH profile of drugs. Experiences and surprises in logS measurements. (2010). PhysChem Forum. [Link]
- Phase solubility analysis and pH solubility profile. (2018). SlideShare. [Link]
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2023). Molecules, 28(19), 6799. [Link]
- Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2002). Chemistry - A European Journal, 8(18), 4166-4173. [Link]
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]
- STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016). Journal of Drug Discovery and Therapeutics, 4(37). [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. books.rsc.org [books.rsc.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. ucd.ie [ucd.ie]
- 10. Solubility and permeability: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. pharmatutor.org [pharmatutor.org]
- 18. enamine.net [enamine.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. ovid.com [ovid.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 24. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 25. PH Solubility Profile: Significance and symbolism [wisdomlib.org]
- 26. physchem.org.uk [physchem.org.uk]
- 27. jddt.in [jddt.in]
- 28. youtube.com [youtube.com]
- 29. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of 5,8-Dibromo-triazolo[1,5-a]pyrazine
An In-depth Technical Guide to the Spectroscopic Analysis of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine
Introduction: The Structural and Analytical Significance
5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a halogenated, nitrogen-rich heterocyclic compound built upon the[1][2][3]triazolo[1,5-a]pyrazine core.[3][4] This scaffold is of significant interest in medicinal chemistry, serving as a privileged structure in the development of various therapeutic agents.[5][6] The introduction of bromine atoms at the 5- and 8-positions drastically alters the molecule's electronic properties and provides reactive handles for further chemical modification, such as cross-coupling reactions.[2]
A rigorous and multi-faceted spectroscopic analysis is paramount to confirm the chemical identity, purity, and structural integrity of this molecule following synthesis. This guide provides a holistic framework for the characterization of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, detailing the theoretical underpinnings and practical application of mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and UV-Visible (UV-Vis) spectroscopy. The protocols described herein are designed as self-validating systems, ensuring a high degree of confidence in the analytical results.
Caption: Standard workflow for NMR-based structural confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is recommended due to the good solubility of many nitrogen-containing heterocycles.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
¹H NMR - Predicted Spectrum and Interpretation
The structure of 5,8-Dibromo-t[1][2][3]riazolo[1,5-a]pyrazine contains two protons attached to the heterocyclic core.
-
H-2: This proton is on the triazole ring.
-
H-6: This proton is on the pyrazine ring, positioned between a nitrogen atom and a bromine atom.
Causality: The electron-withdrawing nature of the fused pyrazine ring and adjacent nitrogen atoms will shift the H-2 proton significantly downfield. Similarly, the H-6 proton is influenced by the electronegative nitrogen and bromine atoms. Based on data from the parentt[1][2][3]riazolo[1,5-a]pyrazine and related bromo-substituted heterocycles, the chemical shifts can be predicted. [2][7]
| Proton | Predicted δ (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| H-2 | 8.5 - 8.8 | Singlet (s) | Located on the electron-deficient triazole ring. |
| H-6 | 8.0 - 8.3 | Singlet (s) | Flanked by electron-withdrawing nitrogen and bromine atoms. |
Table 2: Predicted ¹H NMR data in DMSO-d₆.
The absence of any adjacent protons for both H-2 and H-6 means they will both appear as sharp singlets. The integration of these two peaks should be in a 1:1 ratio.
¹³C NMR - Predicted Spectrum and Interpretation
The molecule has five unique carbon atoms. Predicting their chemical shifts requires considering the effects of nitrogen atoms and bromine substitution.
Causality: Carbons directly attached to nitrogen atoms (C-2, C-5, C-8a) will be significantly deshielded and appear far downfield. Carbons bearing a bromine atom (C-5, C-8) will experience a direct electronic effect, though the "heavy atom effect" can sometimes complicate predictions. The C-6 carbon, bonded to a proton, will be influenced by adjacent nitrogen and bromine atoms. Data from unsubstituted pyrazine andt[1][2][3]riazolo[1,5-a]pyrazine serve as a baseline for these predictions. [7][8][9]
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-2 | 145 - 150 | CH group in the electron-deficient triazole ring. |
| C-5 | 140 - 145 | Quaternary carbon attached to bromine and nitrogen. |
| C-6 | 115 - 125 | CH group adjacent to nitrogen and bromine. |
| C-8 | ~120 | Quaternary carbon attached to bromine. |
| C-8a | 150 - 155 | Quaternary carbon at the ring junction, bonded to three nitrogens. |
Table 3: Predicted ¹³C NMR data in DMSO-d₆.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic System Confirmation
While MS and NMR provide the core structural data, IR and UV-Vis spectroscopy offer complementary information about the functional groups and the conjugated electronic system, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrations of the chemical bonds within the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Interpretation: The spectrum is expected to be dominated by vibrations from the aromatic heterocyclic core.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to medium |
| 1650 - 1450 | C=N and C=C Ring Stretching | Multiple sharp bands of medium to strong intensity |
| 1300 - 1000 | In-plane C-H Bending | Medium intensity bands |
| 700 - 500 | C-Br Stretch | Medium to strong band in the fingerprint region |
Table 4: Predicted IR absorption bands for 5,8-Dibromo-t[1][2][3]riazolo[1,5-a]pyrazine.
UV-Visible (UV-Vis) Spectroscopy
This technique provides insight into the electronic transitions within the conjugated π-system of the molecule.
Experimental Protocol: UV-Vis Analysis
-
Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or methanol.
-
Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.
-
Record the absorbance spectrum from 200 to 400 nm.
Interpretation: The fused aromatic system is expected to exhibit strong absorption bands corresponding to π → π* transitions. Based on related triazolopyrazine structures, absorption maxima (λ_max) are anticipated in the UV region. [6][10]The presence of bromine atoms (auxochromes) may cause a slight bathochromic (red) shift compared to the parent compound. Expected λ_max values would likely fall in the 230-260 nm and 300-320 nm ranges.
Integrated Analytical Approach for Quality Control
A robust quality control (QC) process does not rely on a single technique. Instead, it integrates the results from multiple analyses to build a comprehensive and validated profile of the synthesized compound.
Caption: Integrated workflow for validating the synthesis of the target compound.
This integrated approach ensures that the material not only has the correct molecular weight and isotopic composition (from MS) but also the exact atomic connectivity (from NMR) and the expected chemical bonds (from IR). Together, these data points provide an unassailable confirmation of the structure and purity of 5,8-Dibromo-t[1][2][3]riazolo[1,5-a]pyrazine, meeting the rigorous standards required for research and drug development.
References
- MDPI. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives.
- Vulcanchem. (n.d.). 5-Bromo-1H-t[1][2][11]riazolo[4,5-B]pyrazine.
- ResearchGate. (n.d.). Piperazine (I) and triazolo-pyrazine (II) scaffolds.
- PubChemLite. (n.d.). 5,8-dibromo-t[1][2][3]riazolo[1,5-a]pyrazine.
- Labchem. (n.d.). 5,8-Dibromo-1,2,4-triazolo[1,5-a]pyrazine, 95%.
- National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC.
- PubChem. (n.d.). 6,8-Dibromot[1][2][3]riazolo[1,5-a]pyrazine.
- Alfa Chemistry. (n.d.). CAS 959755-46-5 5,8-Dibromot[1][2][3]riazolo[1,5-a]pyrazine.
- MDPI. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds.
- ChemicalBook. (n.d.). Pyrazine(290-37-9) 13C NMR spectrum.
- SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). T[1][2][3]riazolo[1,5-a]pyrazine - Optional[13C NMR] - Chemical Shifts.
- National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- Chemical Register. (n.d.). 6,8-DIBROMO-T[1][2][3]RIAZOLO[1,5-A]PYRAZINE Suppliers.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC.
- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
- MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
- PubMed. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. PMC.
- PubChem. (n.d.). T[1][2][3]riazolo[1,5-a]pyrazine.
- ResearchGate. (2002). 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism.
- ResearchGate. (n.d.). U.V. spectra of derivatives of 1,3,5-triazine.
- ChemicalBook. (n.d.). PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum.
- MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.
- ResearchGate. (2016). 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine () for sale [vulcanchem.com]
- 3. PubChemLite - this compound (C5H2Br2N4) [pubchemlite.lcsb.uni.lu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Pyrazine(290-37-9) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,8-Dibromo-triazolo[1,5-a]pyrazine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine. As a key heterocyclic scaffold, the triazolo[1,5-a]pyrazine core is of significant interest in medicinal chemistry and drug discovery. The introduction of bromine atoms at the 5- and 8-positions creates a valuable building block for further functionalization, making a thorough understanding of its structural characterization paramount. This document offers a predictive analysis based on established NMR principles and data from analogous structures, supplemented with detailed experimental protocols for researchers seeking to acquire their own data.
Introduction to 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine and the Role of NMR
5,8-Dibromo-[1]triazolo[1,5-a]pyrazine (CAS No. 959755-46-5) is a halogenated derivative of the[1]triazolo[1,5-a]pyrazine bicyclic heterocycle. This scaffold is a purine isostere and is featured in compounds with a wide range of biological activities, including potential applications as antimalarial agents and kinase inhibitors.[3] The bromine atoms at positions 5 and 8 serve as versatile synthetic handles for introducing further molecular complexity through cross-coupling reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such molecules. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon framework. For a molecule like 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine, NMR is crucial for confirming the positions of the bromine substituents and for verifying the purity of synthetic batches.
Below is the chemical structure and numbering scheme for 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine.
Caption: Experimental workflow for NMR analysis.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm, centered around 7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).
-
Temperature: 298 K.
-
III. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to confirm the 1:1 proton ratio.
Applications in Research and Drug Development
The 5,8-Dibromo-t[1][2]riazolo[1,5-a]pyrazine scaffold is a valuable starting material for the synthesis of compound libraries for high-throughput screening. The differential reactivity of the two bromine atoms can potentially be exploited for selective functionalization, leading to a diverse range of derivatives. The triazolopyrazine core has been identified in compounds targeting various diseases, and the ability to rapidly generate analogs from this dibrominated intermediate is of high interest to medicinal chemists. Accurate NMR characterization is the cornerstone of these synthetic efforts, ensuring the structural integrity of each new chemical entity.
References
- Alfa Aesar. (n.d.). 5,8-Dibromo-1,2,4-triazolo[1,5-a]pyrazine, 95%. Regent Chemicals.
- BLD Pharm. (n.d.). 1198475-31-8|6,8-Dibromo-2-methyl-t[1][2][3]riazolo[1,5-a]pyrazine.
- Lum, K. Y., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107–114.
- Dotsenko, V. V. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?
- Penchala, S. C., et al. (2018).
- PubChem. (n.d.). 6,8-Dibromot[1][2][3]riazolo[1,5-a]pyrazine.
- PubChem. (n.d.). T[1][2][3]riazolo[1,5-a]pyrazine.
- Thermo Fisher Scientific. (n.d.). Triazolopyrazines. Fisher Scientific.
- Sunway Pharm Ltd. (n.d.). 5,8-Dibromot[1][2][3]riazolo[1,5-a]pyrazine - CAS:959755-46-5.
- Todd, M. H., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(21), 5193.
- Varghese, B., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 18, 1306–1315.
- Wiley-VCH GmbH. (2026). T[1][2][3]riazolo[1,5-a]pyrazine. SpectraBase.
- Zuercher, W. J., et al. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Future Medicinal Chemistry, 8(12), 1433–1454.
Introduction: The Analytical Challenge of a Novel Heterocycle
An In-Depth Technical Guide to the Mass Spectrometric Characterization of C₅H₂Br₂N₄
In the landscape of drug discovery and chemical research, scientists are frequently confronted with novel molecules whose empirical formulas are known, but whose structures and properties remain uncharted. The molecular formula C₅H₂Br₂N₄ represents one such challenge. It suggests a complex, nitrogen-rich, and heavily halogenated structure, likely an aromatic heterocycle. Such compounds are of significant interest due to their potential bioactivity, yet their characterization demands a sophisticated and systematic analytical approach.
This guide provides a comprehensive, field-proven strategy for the complete mass spectrometric characterization of a compound with the formula C₅H₂Br₂N₄. We will move beyond rote procedures to explain the causal reasoning behind each methodological choice, establishing a self-validating workflow from first principles to final structural insights. This document serves as a blueprint for researchers, scientists, and drug development professionals tasked with elucidating the structure of this, or similar, novel chemical entities.
Part 1: Foundational Analysis & Structural Postulation
Before any instrument is calibrated, a thorough theoretical analysis of the molecular formula provides the essential framework for designing the correct experiments and interpreting the resulting data.
Elemental Composition and Degree of Unsaturation
-
Molecular Formula: C₅H₂Br₂N₄
-
Nominal Mass: 280 Da (using ¹²C, ¹H, ⁷⁹Br, ¹⁴N)
-
Monoisotopic Mass: 279.8649 Da (using ¹²C, ¹H, ⁷⁹Br, ¹⁴N)
-
Degree of Unsaturation (DBE): Calculated using the formula DBE = C + 1 - (H/2) - (X/2) + (N/2), the result is 5 + 1 - (2/2) - (2/2) + (4/2) = 6.
A Degree of Unsaturation of 6 indicates a highly aromatic system, likely containing at least one ring, and multiple double bonds. Given the high nitrogen and low hydrogen count, a fused heterocyclic ring system, such as a purine or pyrazolopyrimidine skeleton, is a strong possibility.
The Definitive Isotopic Signature of Dibromination
A critical, non-negotiable feature of any spectrum from a C₅H₂Br₂N₄ isomer is the isotopic pattern conferred by its two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[1] For a molecule containing two bromine atoms, this results in a highly characteristic triplet of peaks for the molecular ion (and any fragment containing both bromines):
-
M Peak: Contains two ⁷⁹Br atoms.
-
M+2 Peak: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4 Peak: Contains two ⁸¹Br atoms.
The statistical probability of these combinations yields a peak intensity ratio of approximately 1:2:1 .[2][3] The observation of this pattern is the first and most crucial test for confirming the presence of two bromine atoms in any given ion.
Plausible Isomeric Structures
Based on the elemental composition and high degree of unsaturation, we can postulate several plausible core structures. Two likely candidates are dibromopurine and a dibromopyrrolopyrimidine isomer. These structures serve as working hypotheses for predicting fragmentation behavior.
-
Hypothesis A: 2,6-Dibromopurine (A common and stable heterocyclic core)
-
Hypothesis B: Dibromo-7H-pyrrolo[2,3-d]pyrimidine (An alternative bicyclic heteroaromatic system)
The precise position of the bromine atoms and the tautomeric form of the hydrogen would be key questions to answer via tandem mass spectrometry.
Part 2: A Strategic Workflow for Mass Spectrometric Analysis
The following section details a comprehensive analytical workflow. The choice of instrumentation and parameters is critical for extracting maximum information and ensuring data integrity.
Overall Experimental Workflow
The logical flow of analysis is designed to first confirm the elemental composition and then to systematically generate fragment ions that reveal the underlying molecular structure.
Caption: A plausible fragmentation pathway for a dibromopurine isomer.
Interpretation of the Pathway:
-
Loss of HBr (m/z 202/204): A common initial loss from the protonated molecule, resulting in a fragment that still contains one bromine atom (maintaining a 1:1 isotopic pattern).
-
Subsequent Loss of HCN (m/z 173/175): The five-membered ring of the purine core is likely to open and eliminate hydrogen cyanide, a characteristic loss for many nitrogen heterocycles.
-
Alternative Pathway - Loss of N (m/z 214/216): While less common, direct loss of a nitrogen radical from the ring system is possible.
-
Further Ring Fragmentation (m/z 158/160): The resulting fragments can undergo further collapse, losing more neutral molecules like N₂ or HCN.
By matching the exact masses of the observed fragment ions to the theoretical masses of these predicted structures, one can piece together the original molecular architecture with high confidence.
Conclusion
The mass spectrometric characterization of a novel compound like C₅H₂Br₂N₄ is a systematic process of discovery, not a single experiment. It begins with a robust theoretical analysis of the molecular formula, which informs a multi-stage analytical workflow. High-resolution mass spectrometry serves as the gatekeeper, confirming the elemental composition through a combination of high mass accuracy and the unmistakable isotopic signature of the two bromine atoms. [4][5]Subsequently, tandem mass spectrometry provides the crucial structural details by inducing controlled fragmentation, allowing researchers to map the molecular scaffold. [6][7]By integrating these steps into a cohesive and self-validating strategy, the ambiguity surrounding an unknown molecule can be methodically resolved, transforming a simple formula into a well-defined chemical structure ready for further investigation in the drug development pipeline.
References
- Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (n.d.). PMC.
- Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. (n.d.). PubMed.
- Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC.
- Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.
- Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry. (n.d.). eScholarship.org.
- Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. (2006). ACS Publications.
- Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. (2016). PLOS One.
- Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing.
- Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. (2016). NIH.
- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (n.d.). Pittcon.
- The M+1 & M+2 Peaks. (n.d.). Cambridge (CIE) AS Chemistry Revision Notes 2023.
- Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. (2023). ResearchGate.
- Elements With More Abundant Heavy Isotopes. (n.d.). Intro to Mass Spectrometry.
- Formula determination by high resolution mass spectrometry. (2019). YouTube.
- Intro to Mass Spectrometry. (n.d.). Organic Chemistry at CU Boulder.
- Electron ionization. (n.d.). Wikipedia.
- Bromo pattern in Mass Spectrometry. (2023). YouTube.
- MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. (n.d.). ETH Zurich.
- Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. (n.d.). PubMed Central.
- Ch13 - Mass Spectroscopy. (n.d.). University of Calgary.
- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). ResearchGate.
- 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020). Chemistry LibreTexts.
- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. (2015). ResearchGate.
- 3.1: Electron Ionization. (2022). Chemistry LibreTexts.
- Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). Scientific & Academic Publishing.
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. savemyexams.com [savemyexams.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synthetic Keystone: A Technical Guide to Dibromotriazolopyrazine for Advanced Drug Discovery
Introduction: The Strategic Importance of the Triazolopyrazine Scaffold
In the landscape of modern medicinal chemistry, the[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a diverse range of biological targets.[2] Derivatives of this heterocyclic system have shown a wide array of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[1][2][3][4][5] The power of this scaffold lies in its unique electronic distribution and its rigid, planar structure, which can be strategically functionalized to optimize binding affinity and selectivity for specific protein targets.
At the heart of this functionalization strategy lies a critical intermediate: dibromotriazolopyrazine . This guide provides an in-depth technical overview of the physical and chemical properties of 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine (the most common isomer, hereafter referred to as dibromotriazolopyrazine), with a focus on its application as a versatile building block for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic potential of this key intermediate.
Physical Properties: A Foundation for Synthetic Application
While extensive experimental data for dibromotriazolopyrazine is not widely published, its physical properties can be reliably predicted based on its molecular structure and data from analogous compounds. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Predicted/Computed Value | Source |
| Molecular Formula | C₅H₂Br₂N₄ | [PubChem][5] |
| Molecular Weight | 277.90 g/mol | [PubChem][5] |
| Appearance | Off-white to yellow solid | [ChemicalBook][6] |
| XLogP3 | 1.7 | [PubChem][5] |
| Topological Polar Surface Area | 43.1 Ų | [PubChem][5] |
| pKa | -2.34 ± 0.30 (Predicted) | [ChemicalBook][6] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [ChemicalBook][6] |
Solubility and Stability Profile: Insights for Practical Handling
-
Solubility : Given its planar, aromatic structure and the presence of two bromine atoms, dibromotriazolopyrazine is expected to have low solubility in aqueous media. Its predicted XLogP3 value of 1.7 suggests a preference for lipophilic environments.[5] It is likely to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which are commonly used for cross-coupling reactions. Limited solubility is expected in less polar solvents like tetrahydrofuran (THF) and dichloromethane (DCM), and it is likely insoluble in non-polar solvents such as hexanes.
-
Stability : Nitrogen-containing heterocycles can exhibit varying degrees of stability. The presence of multiple nitrogen atoms in the triazolopyrazine core can make the ring system susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to strong light.[7][8][9] The bromine atoms are generally stable, but can be displaced under certain nucleophilic conditions. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere to prevent degradation.[6]
Synthesis of Dibromotriazolopyrazine: A Strategic Pathway
The synthesis of dibromotriazolopyrazine can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic route is outlined below.
Experimental Protocol: Synthesis of Dibromotriazolopyrazine
Step 1: Synthesis of 2-chloro-3-hydrazinylpyrazine
-
To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-chloro-3-hydrazinylpyrazine.
Step 2: Synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine
-
A mixture of 2-chloro-3-hydrazinylpyrazine (1.0 eq) and triethyl orthoformate (3.0 eq) is heated to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine.
Step 3: Synthesis of 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine
-
To a solution of 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine (1.0 eq) in a strong acid such as sulfuric acid, add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography to afford 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine.
Chemical Properties and Reactivity: A Gateway to Molecular Diversity
The synthetic utility of dibromotriazolopyrazine lies in the differential reactivity of its two bromine atoms, which serve as versatile handles for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions.[10] The electron-deficient nature of the pyrazine ring enhances the electrophilicity of the carbon atoms attached to the bromine atoms, making them excellent substrates for such transformations.[4]
Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling dibromotriazolopyrazine with various boronic acids or esters.[11][12][13][14] This allows for the introduction of aryl, heteroaryl, or alkyl groups, which is a common strategy for exploring the structure-activity relationship (SAR) of potential drug candidates.
2. Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds.[1][15][16][17] Dibromotriazolopyrazine can be reacted with a wide variety of primary and secondary amines to introduce diverse amino substituents.
Experimental Protocol: Suzuki-Miyaura Coupling of Dibromotriazolopyrazine
-
To a reaction vessel, add dibromotriazolopyrazine (1.0 eq), the desired boronic acid (1.1 eq for mono-substitution), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted triazolopyrazine.
Spectroscopic Characterization: Elucidating the Molecular Structure
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the two protons on the heterocyclic core. The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and bromine substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the core structure. The carbons attached to the bromine atoms will appear at a characteristic chemical shift, and their signals may be broadened due to quadrupolar relaxation of the bromine nuclei.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M+) will be accompanied by (M+2)+ and (M+4)+ peaks with a relative intensity ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic protons (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the heterocyclic rings (in the 1400-1600 cm⁻¹ region), and C-Br stretching vibrations (typically below 800 cm⁻¹).[18][19][20]
Conclusion: A Versatile Tool for Drug Discovery
Dibromotriazolopyrazine is a high-value synthetic intermediate that provides a robust platform for the development of novel, biologically active compounds. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic and efficient exploration of chemical space around the privileged triazolopyrazine scaffold. While direct experimental data on its physical properties are limited, a sound understanding of its predicted properties and chemical reactivity, as outlined in this guide, will empower researchers to effectively utilize this key building block in their drug discovery programs. The continued exploration of derivatives synthesized from dibromotriazolopyrazine holds significant promise for the development of next-generation therapeutics.
References
- Albrecht, B. K., et al. (2008). Discovery of Potent, Orally Bioavailable c-Met Kinase Inhibitors. Journal of Medicinal Chemistry, 51(10), 2857-2860.
- Bhoi, P. K., et al. (2019). Triazolo[4,3-a]pyrazine: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 183, 111713.
- Johnson, M., et al. (2016). Antimalarial activity of 1,2,4-triazolo[4,3-a]pyrazine derivatives against resistant Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 26(15), 3632-3636.
- Zhang, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel[1][2][3]triazolo[4,3-a]pyrazine Derivatives as Potent c-Met Inhibitors. Molecules, 25(21), 5085.
- PubChem. (n.d.). 6,8-Dibromo[1][2][3]triazolo[1,5-a]pyrazine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Epistemeo. (2012, April 6).
- Zong, H., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3232. [Link]
- MySkinRecipes. (n.d.). 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.
- MDPI. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- PMC. (2017). Synthesis of New Triazolopyrazine Antimalarial Compounds.
- PMC. (2015). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- PMC. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
- ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- PubMed. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.
- PubChem. (n.d.). 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine.
- PubChem. (n.d.). (1,2,4)Triazolo(4,3-a)pyrazine.
- PMC. (2022). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes.
- Royal Society of Chemistry. (2018). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- National Institute of Standards and Technology. (n.d.). Pyrazine.
- National Taiwan Normal University. (n.d.). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules.
- National Institute of Standards and Technology. (n.d.). Pyrazine.
- CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- SpectraBase. (n.d.). Pyrazine.
- PubChem. (n.d.). 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-A]pyrazine.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. aablocks.com [aablocks.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | C5H2Br2N4 | CID 44630666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine CAS#: 944709-42-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Pyrazine [webbook.nist.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. spectrabase.com [spectrabase.com]
Synthesis route for 5,8-Dibromo-triazolo[1,5-a]pyrazine starting materials
An In-depth Technical Guide to the Synthesis of 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine: A Key Intermediate in Drug Discovery
This guide provides a detailed examination of the synthetic routes for preparing 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest to researchers and professionals in the field of drug development. The[1][2]triazolo[1,5-a]pyrazine core is a recognized privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological pathways. The dibrominated analog serves as a versatile intermediate, allowing for subsequent functionalization through cross-coupling reactions to explore and optimize structure-activity relationships (SAR). This document furnishes a field-proven, two-stage synthesis pathway, complete with detailed protocols, mechanistic insights, and process data, grounded in authoritative references.
Strategic Overview: A Two-Stage Approach
The most efficient and well-documented pathway to 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine is a two-stage process. This strategy focuses first on the construction of the core heterocyclic system, followed by a regioselective halogenation.
Stage 1: Construction of the[1][2]triazolo[1,5-a]pyrazine core via cyclization of 2-hydrazinopyrazine. Stage 2: Direct dibromination of the core scaffold to install bromine atoms at the C5 and C8 positions.
This approach is predicated on the availability of the key starting material, 2-hydrazinopyrazine, which is itself synthesized from a common commercial precursor.
Stage 1: Synthesis of the[1][2][3]triazolo[1,5-a]pyrazine Core
The foundational step in this synthesis is the formation of the fused bicyclic system. This is reliably achieved through the reaction of a hydrazine-substituted pyrazine with a one-carbon electrophile, which facilitates the formation of the triazole ring.
Precursor Synthesis: Preparation of 2-Hydrazinopyrazine (2)
The immediate precursor to the triazolopyrazine core is 2-hydrazinopyrazine. It is most commonly prepared via nucleophilic aromatic substitution (SNAr) on 2-chloropyrazine (1) using hydrazine hydrate.
Causality of Experimental Choices:
-
Reagents: 2-Chloropyrazine is an inexpensive, commercially available starting material. Hydrazine hydrate serves as both the nucleophile and the solvent, using a large excess to drive the reaction to completion and minimize the formation of dimeric byproducts.[3]
-
Reaction Conditions: The reaction is typically heated to ensure a sufficient rate of substitution on the electron-deficient pyrazine ring.
Caption: Figure 1: Synthesis of 2-Hydrazinopyrazine (2).
Cyclization to form[1][2][3]triazolo[1,5-a]pyrazine (3)
The formation of the triazole ring is achieved by reacting 2-hydrazinopyrazine (2) with cyanogen bromide (BrCN).[3] This reaction is a classic example of heterocycle synthesis through condensation and cyclization.
Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the terminal nitrogen of the hydrazine group onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the imine carbon, leading to the fused triazole ring after elimination of HBr.
Caption: Figure 2: Cyclization to form the Triazolopyrazine Core (3).
Stage 2: Regioselective Dibromination
The final stage of the synthesis is the installation of two bromine atoms onto the[1][2]triazolo[1,5-a]pyrazine core. This is an electrophilic aromatic substitution reaction where the positions of substitution are dictated by the electronic properties of the heterocyclic system.
Synthesis of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (4)
The dibromination of the parent scaffold (3) is accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine.
Expertise & Rationale for Regioselectivity: The[1][2]triazolo[1,5-a]pyrazine system consists of an electron-rich triazole ring fused to an electron-deficient pyrazine ring.[4] In electrophilic aromatic substitution, the pyrazine ring is generally deactivated. However, the positions on the pyrazine ring (C5 and C8) are activated relative to other positions due to the influence of the fused triazole. Electrophilic attack at C5 and C8 leads to more stable cationic intermediates (Wheland intermediates) where the positive charge can be delocalized without disrupting the aromaticity of the adjacent triazole ring. This directs the substitution to these specific positions.
Caption: Figure 3: Dibromination to Yield the Final Product (4).
Experimental Protocols
The following protocols are detailed, self-validating methodologies derived from established literature and patents.
Protocol 1: Synthesis of[1][2][3]triazolo[1,5-a]pyrazine (3)
This procedure is adapted from patent literature describing the synthesis of this core scaffold.
-
Reaction Setup: To a solution of 2-hydrazinopyrazine (2) (1 equivalent) in an aqueous acetate buffer, add a solution of cyanogen bromide (1.1 equivalents) dropwise at 0-5 °C.[3]
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure[1][2]triazolo[1,5-a]pyrazine (3).
Protocol 2: Synthesis of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (4)
This protocol is based on the bromination of similar heterocyclic systems and general procedures found in the art.
-
Reaction Setup: Dissolve[1][2]triazolo[1,5-a]pyrazine (3) (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like chloroform.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the solution. Alternatively, a solution of bromine (2.2 equivalents) in the same solvent can be added dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Neutralize with a base (e.g., sodium bicarbonate).
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine (4) as a solid.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis pathway. Yields are representative and may vary based on scale and specific laboratory conditions.
| Step | Starting Material | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1.1 Precursor Synthesis | 2-Chloropyrazine (1) | Hydrazine Hydrate | Hydrazine Hydrate | 48 | 100 | ~78% |
| 1.2 Core Cyclization | 2-Hydrazinopyrazine (2) | Cyanogen Bromide | Aqueous Buffer | 2-4 | RT | >70% |
| 2.1 Dibromination | [1][2]triazolo[1,5-a]pyrazine (3) | N-Bromosuccinimide (NBS) | Acetic Acid/CHCl₃ | 4-12 | RT - 50 | >80% |
Overall Synthesis Workflow
The complete synthesis route is visualized below, illustrating the progression from a commercially available starting material to the final dibrominated product.
Caption: Figure 4: Complete Synthesis Workflow.
Conclusion
The synthesis of 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine is a robust and reproducible process that provides access to a highly valuable intermediate for drug discovery programs. By understanding the underlying chemical principles of each step—from the nucleophilic substitution to form the hydrazine precursor, to the electrophilic cyclization for core formation, and the regioselective bromination—researchers can confidently and efficiently produce this key building block. The protocols and insights provided in this guide are designed to empower scientists to leverage this versatile scaffold in the development of novel therapeutics.
References
- Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists.Bioorganic & Medicinal Chemistry Letters.
- s-Triazolopyrazines.Journal of the Chemical Society C: Organic.
- Synthesis of[1][2][3]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties.PubMed.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.Georgia Southern University Digital Commons.
- Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][4]tetrazines and investigation of their fungistatic activity.National Institutes of Health.
- Synthesis of New Triazolopyrazine Antimalarial Compounds.MDPI.
- 6,8-Dibromo[1][2][3]triazolo[1,5-a]pyrazine.PubChem.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.National Institutes of Health.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.National Institutes of Health.
Sources
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. s-Triazolopyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to Triazolo[1,5-a]pyrazine Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address complex biological targets with high potency and selectivity. Among the nitrogen-rich heterocyclic compounds, the triazolo[1,5-a]pyrazine core has emerged as a privileged structure, demonstrating remarkable versatility and a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of triazolo[1,5-a]pyrazine derivatives, from their synthesis to their diverse therapeutic applications and future potential, offering field-proven insights for professionals in drug development.
The Triazolo[1,5-a]pyrazine Core: A Privileged Scaffold
The triazolo[1,5-a]pyrazine scaffold is a fused bicyclic heterocycle, integrating a triazole ring with a pyrazine ring. This nitrogen-rich framework is a key building block in the synthesis of a wide array of biologically active molecules.[1] Its structural features, including its potential to act as a bioisostere for purines, contribute to its ability to interact with a diverse range of biological targets.[2][3][4] The versatility of this scaffold has attracted significant interest from researchers, leading to the discovery of derivatives with potent anticancer, anti-infective, anti-inflammatory, and antidiabetic properties.[1][5][6]
The exploration of isomeric structures, such as the[2][5][6]triazolo[4,3-a]pyrazine, has further expanded the chemical space and biological activities associated with this class of compounds.[1][7] For instance, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine forms the key pharmacophore of sitagliptin, a well-known drug for treating type II diabetes.[1]
Synthetic Strategies for Triazolo[1,5-a]pyrazine Derivatives
The synthesis of the triazolo[1,5-a]pyrazine core can be achieved through various chemical reactions. A common and effective approach involves the cyclization of an appropriately substituted aminotriazole with a suitable pyrazine precursor. The choice of reactants and reaction conditions can be tailored to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.
One prevalent synthetic route involves the reaction of 3-amino-1,2,4-triazole with α-haloketones or their equivalents, leading to the formation of the fused ring system. Modifications to this general scheme allow for the introduction of diverse functional groups at various positions of the scaffold.
Caption: Generalized synthetic pathway for triazolo[1,5-a]pyrazine derivatives.
Experimental Protocol: Synthesis of a Representative Triazolo[1,5-a]pyrazine Derivative
This protocol outlines a general procedure for the synthesis of a substituted triazolo[1,5-a]pyrazine derivative, which can be adapted based on the specific target molecule.
Materials:
-
3-Amino-1,2,4-triazole
-
Substituted 1,2-dicarbonyl compound (e.g., a substituted phenylglyoxal)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (if required, e.g., a mineral acid)
-
Standard laboratory glassware and purification equipment (e.g., reflux condenser, magnetic stirrer, rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-1,2,4-triazole (1 equivalent) in the chosen solvent.
-
Addition of Reagents: To this solution, add the substituted 1,2-dicarbonyl compound (1 equivalent). If a catalyst is required, it should be added at this stage.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for the time determined by reaction monitoring (e.g., by Thin Layer Chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure triazolo[1,5-a]pyrazine derivative.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.[8]
A Spectrum of Biological Activities and Therapeutic Promise
The triazolo[1,5-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent therapeutic agents across various disease areas.
Anticancer Activity
A significant body of research has focused on the development of triazolo[1,5-a]pyrazine derivatives as anticancer agents.[9][10] Their mechanisms of action are diverse, with many derivatives functioning as potent inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition: Many triazolo[1,5-a]pyrazine derivatives have been identified as potent kinase inhibitors.[11] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.
-
c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is a well-validated target in oncology. Certain[2][5][6]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety have been shown to be potential c-Met kinase inhibitors.[12] Some of these compounds have also demonstrated dual inhibitory activity against c-Met and VEGFR-2.[13]
-
JAK1/2 Inhibitors: The Janus kinases (JAKs) are involved in cytokine signaling pathways that are often hyperactivated in inflammatory diseases and cancers. Triazolo[1,5-a]pyridine derivatives have been developed as novel and potent JAK1/2 inhibitors.[6]
-
CDK2 Inhibitors: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Pyrazolo[1,5-a][2][11][12]triazine derivatives have been designed and synthesized as CDK2 inhibitors with potential anticancer activity.[14]
-
TGF-β Type I Receptor (ALK5) Inhibitors: The transforming growth factor-β (TGF-β) signaling pathway plays a complex role in cancer. 4-([2][5][6]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives have been identified as potent and selective inhibitors of ALK5.[15]
Caption: Inhibition of the c-Met signaling pathway by triazolo[1,5-a]pyrazine derivatives.
Antitubulin Agents: Microtubules are essential components of the cytoskeleton and are critical for cell division. Compounds that disrupt microtubule dynamics are effective anticancer agents. Novel[2][5][6]triazolo[1,5-a]pyrimidine derivatives have been developed as potent antitubulin agents that occupy the colchicine-binding site of tubulin.[16]
| Compound Class | Target | Key Findings | Reference |
| [2][5][6]Triazolo[4,3-a]pyrazine derivatives | c-Met Kinase | Exhibited excellent anti-tumor activity against various cancer cell lines at nanomolar concentrations. | [12] |
| Triazolo[1,5-a]pyridine derivatives | JAK1/2 | Demonstrated high potency against JAK1/2 and selectivity over JAK3. | [6] |
| Pyrazolo[1,5-a][2][11][12]triazine derivatives | CDK2 | Showed significant CDK2 inhibition and antiproliferative activity against NCI 60 cell lines. | [14] |
| [2][5][6]Triazolo[1,5-a]pyrimidine derivatives | Tubulin | Acted as potent tubulin polymerization inhibitors, inducing G2/M phase cell cycle arrest. | [16] |
Anti-infective Properties
The triazolo[1,5-a]pyrazine scaffold has also been explored for its potential in combating infectious diseases.
-
Antibacterial Activity: Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity, with some showing moderate to good activity against both Gram-positive and Gram-negative bacteria.[1]
-
Antimalarial Activity: The Open Source Malaria (OSM) consortium has investigated the 1,2,4-triazolo[4,3-a]pyrazine scaffold, leading to the synthesis of new analogues with moderate antimalarial activity against Plasmodium falciparum.[7]
-
Antiviral and Antifungal Activities: The broader class of[2][5][6]triazolo[1,5-a]pyrimidines and their analogs have demonstrated a wide range of biological activities, including antiviral and antifungal properties.[17][18]
Other Therapeutic Applications
The pharmacological versatility of the triazolo[1,5-a]pyrazine scaffold extends to other therapeutic areas:
-
Anti-inflammatory Activity: Derivatives of this scaffold have been investigated as anti-inflammatory agents, for example, through the inhibition of JAK1/2.[6]
-
Neurological Disorders: The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been associated with compounds that bind to the N-methyl-D-aspartate subtype 2B receptor, which is implicated in various neurological diseases.[7]
-
ENPP1 Inhibition: Recently,[2][5][6]triazolo[1,5-a]pyrimidine derivatives have been identified as highly selective inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the STING pathway, which is crucial for innate immunity.[19]
Structure-Activity Relationship (SAR) Insights
The biological activity of triazolo[1,5-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the fused ring system. SAR studies have provided valuable insights for the rational design of more potent and selective compounds.[5]
For instance, in a series of 1,2,4-triazolo[1,5-a][2][11][12]triazin-5,7-dione and its 5-thioxo analogues, it was found that the 5-thioxo analogues exhibited significant inhibitory activity towards thymidine phosphorylase, an enzyme involved in angiogenesis.[20][21] The nature of the substituent on the phenyl ring attached to the core structure was also found to be critical for activity.[20]
Similarly, for ENPP1 inhibitors with a[2][5][6]triazolo[1,5-a]pyrimidine scaffold, detailed SAR evaluations have led to the development of compounds with strong and selective inhibitory activity in both in vitro and cellular systems.[19]
Future Directions and Conclusion
The triazolo[1,5-a]pyrazine scaffold and its isomers have firmly established their importance in medicinal chemistry. The extensive research into this class of compounds has yielded a wealth of knowledge regarding their synthesis, biological activities, and structure-activity relationships. The broad-spectrum pharmacological profile of these derivatives, particularly in the areas of oncology and infectious diseases, underscores their potential for the development of novel therapeutics.
Future research in this area will likely focus on:
-
The development of more efficient and green synthetic methodologies.
-
The exploration of novel substitution patterns to enhance potency and selectivity for specific biological targets.
-
The use of computational modeling and machine learning to guide the design of new derivatives with improved pharmacokinetic and pharmacodynamic properties.[22]
-
The investigation of this scaffold for activity against emerging and drug-resistant pathogens.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a][1,3,5]triazine based scaffold as purine analogues with diverse biological activity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
- 19. [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for Suzuki-Miyaura Coupling with 5,8-Dibromo-triazolo[1,5-a]pyrazine
Application Notes & Protocols for Suzuki-Miyaura Coupling with 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the[1][2][3]triazolo[1,5-a]pyrazine Scaffold
The[1][2][3]triazolo[1,5-a]pyrazine nucleus is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of biological targets.[4] Derivatives of this scaffold have shown promise as adenosine A2A receptor antagonists for conditions like Parkinson's disease, as well as inhibitors of crucial kinases in oncology.[5][6] The ability to controllably introduce diverse substituents onto this core structure is paramount for systematic structure-activity relationship (SAR) studies.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[7] Its hallmarks include mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acid and ester building blocks. When applied to a di-halogenated substrate such as 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine, the Suzuki-Miyaura reaction opens a gateway to a diverse chemical space, allowing for the synthesis of mono- or di-substituted derivatives.
This guide provides a comprehensive technical overview and detailed protocols for performing the Suzuki-Miyaura coupling on 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine. As a Senior Application Scientist, the focus here is not just on the procedural steps, but on the underlying chemical principles that govern catalyst selection, regioselectivity, and reaction optimization, empowering researchers to troubleshoot and adapt these methods for their specific molecular targets.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[7]
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Causality Behind the Cycle:
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the triazolopyrazine. This is often the rate-limiting step and is generally faster for more electrophilic C-Br bonds.[8]
-
Transmetalation: The organoborane partner (boronic acid or ester) must first be activated by a base to form a more nucleophilic borate species.[9] This borate then transfers its organic group (R) to the palladium(II) center, displacing the bromide.
-
Reductive Elimination: This final step involves the formation of the new C-C bond as the desired product (Ar-R) is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
Controlling Regioselectivity: Mono- vs. Di-substitution
With two bromine atoms at the 5- and 8-positions, 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine presents an opportunity for selective functionalization. The ability to favor mono-arylation at a specific position or to drive the reaction to complete di-arylation is a key synthetic challenge.
Factors Influencing Site-Selectivity:
The site of the initial oxidative addition is determined by a combination of electronic and steric factors. For di-halogenated N-heterocycles, the more electron-deficient C-Br bond is typically more reactive.[10] The relative electrophilicity of the C5 and C8 positions in the triazolo[1,5-a]pyrazine core will be the primary determinant of initial reactivity.
-
Electronic Effects: The positions on the pyrazine ring are generally electron-deficient. The precise electronic character of C5 versus C8 would require computational analysis, but in similar systems like 2,4-dibromopyridine, the C2 position (adjacent to nitrogen) is more electrophilic and thus more reactive in Suzuki couplings.[8]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can profoundly influence regioselectivity. Bulky ligands can direct the catalyst to the less sterically hindered bromine atom. In some cases, specific ligands can even reverse the inherent electronic preference of the substrate.[10]
-
Stoichiometry: The most straightforward method to favor mono-substitution is to use a limited amount of the boronic acid (typically 1.0-1.2 equivalents). To achieve di-substitution, a significant excess of the boronic acid (≥2.2 equivalents) is required.
Comparative Reaction Conditions for Di-halo N-Heterocycles
While specific protocols for 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine are not extensively reported, a wealth of data from analogous di-halogenated systems provides a strong foundation for condition selection.
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Product(s) | Yield (%) | Ref. |
| 1 | 2,6-Dibromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | Mono-arylated | ~70-80 | [11] |
| 2 | 2,6-Dibromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | Di-arylated | >90 | [11] |
| 3 | 2,5-Dibromothiophene | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 90 | Mono-arylated | Moderate-Good | [12] |
| 4 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 (MW) | C4-arylated | Good-Excellent | [13] |
| 5 | 3,5-Dibromopyridazine | Pd(PPh₃)₂Cl₂ | - | K₃PO₄ | DMF | - | C5-arylated | - | [10] |
Key Insights from Comparative Data:
-
Catalysts: Standard palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are effective. For challenging couplings, pre-catalysts incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior.[6]
-
Bases: Inorganic bases are standard. K₂CO₃ and K₃PO₄ are commonly used and effective. Cs₂CO₃ is a stronger base that can sometimes improve yields for less reactive substrates.
-
Solvents: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with an aqueous component to help dissolve the inorganic base, are typical.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine. It is imperative that all reactions are carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: Selective Mono-Arylation
This protocol is optimized to favor the formation of the mono-substituted product by limiting the boronic acid stoichiometry.
Materials:
-
Arylboronic Acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Workflow Diagram:
Caption: Experimental workflow for mono-arylation.
Step-by-Step Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 equiv), the desired arylboronic acid (1.1 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Through a septum, add anhydrous 1,4-dioxane and degassed water in a 4:1 v/v ratio (a typical concentration is 0.1 M with respect to the starting halide).
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting dibromo compound is consumed (typically 4-16 hours).
-
Once complete, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Di-Arylation
To drive the reaction to completion and form the 5,8-di-substituted product, an excess of the boronic acid and a robust catalyst system are employed.
Materials:
-
Arylboronic Acid (2.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane
-
Water (Degassed)
Step-by-Step Procedure:
-
In a Schlenk flask, combine 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 equiv), the arylboronic acid (2.5 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 v/v ratio.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The disappearance of both the starting material and the mono-arylated intermediate indicates completion (typically 12-24 hours).
-
Upon completion, perform the same workup and purification procedure as described in Protocol 1 to isolate the di-arylated product.
Trustworthiness and Self-Validation
The protocols provided are built upon established principles and successful applications in closely related chemical systems.[11][12][13] The key to success and validation lies in careful monitoring and characterization:
-
Reaction Monitoring: Use TLC or LC-MS to track the consumption of the starting material and the appearance of mono- and di-arylated products. This provides real-time feedback on reaction progress and selectivity.
-
Product Characterization: Unambiguously confirm the structure and purity of the final product(s) using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For mono-substituted products, nuclear Overhauser effect (NOE) spectroscopy may be necessary to definitively assign the position of substitution (5- or 8-).
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine core. By carefully selecting the catalyst system, base, and stoichiometry of the boronic acid, researchers can selectively synthesize either mono- or di-arylated derivatives. The protocols and principles outlined in this guide provide a robust framework for developing and optimizing these crucial transformations, accelerating the discovery of novel therapeutics and functional materials based on this valuable heterocyclic scaffold.
References
- Belkessam, F., Mohand, A., Soulé, J.-F., Elias, A., & Doucet, H. (2014). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry, 10, 2912–2919. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem Technical Support.
- Fairlamb, I. J. S., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(47), 10729-10741.
- Kralj, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Doucet, H., et al. (2014). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry, 10, 2912-2919. [Link]
- Buchwald, S. L., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12898–12900. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem Technical Support.
- Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]
- Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 50(48), 6646-6649.
- Varello, G., et al. (2017). Synthesis of heterobiaryls via Suzuki–Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems. Tetrahedron, 73(33), 5035-5044.
- P
- Khan, I., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(10), 2469. [Link]
- Ozawa, F., et al. (2018). Aqueous Palladium-Catalyzed Direct Arylation Polymerization of 2-Bromothiophene Derivatives. Macromolecules, 51(15), 5807–5816.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4068. [Link]
- Wang, L., et al. (2022). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta Pharmaceutica Sinica B, 12(5), 2291–2304. [Link]
- Grieco, I., et al. (2024). 7-Amino-[1][2][3]triazolo[1,5-a][1][8][14]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions. Bioorganic Chemistry, 151, 107659. [Link]
- MacCoss, M., & DeSolms, S. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6300–6313. [Link]
- Kralj, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Jedinak, L., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2841-2853. [Link]
- Tsuruoka, Y., et al. (2011). Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and their tricyclic derivatives as corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & Medicinal Chemistry, 19(20), 5955-5966. [Link]
- Gidaspov, A. A., et al. (2022).
- Fernández-Pampín, N., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. International Journal of Molecular Sciences, 24(19), 14749. [Link]
Sources
- 1. BJOC - Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5,8-Dibromo-triazolo[1,5-a]pyrazine
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine
Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyrazine Scaffold
The[1][2][3]triazolo[1,5-a]pyrazine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its rigid, planar structure and unique arrangement of nitrogen atoms allow for specific and potent interactions with a variety of biological targets. This scaffold is a key component in molecules designed as antagonists for receptors like the adenosine A2A receptor, which are implicated in neurodegenerative disorders such as Parkinson's disease.[1] Furthermore, derivatives of the broader triazolopyrazine class have demonstrated a wide spectrum of biological activities, including antibacterial and antimalarial properties. The ability to strategically functionalize this core at specific positions is therefore of paramount importance for the development of novel therapeutics.
The subject of this guide, 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine, is a versatile building block that allows for the introduction of diverse chemical functionalities at two distinct positions through palladium-catalyzed cross-coupling reactions. This document provides in-depth technical guidance and detailed protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on this substrate. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these critical transformations.
Synthesis of the Starting Material: 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine
Core Concept: Regioselectivity in the Cross-Coupling of Dihaloheterocycles
A key challenge and opportunity in the functionalization of 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine is controlling the regioselectivity of the cross-coupling reactions. In many dihalogenated N-heteroarenes, the halide position closest to a nitrogen atom (the α-position) is often more reactive towards palladium-catalyzed cross-coupling. This is attributed to the electronic effects of the heteroatom. However, the choice of catalyst, ligand, and reaction conditions can often be tuned to favor reaction at the more distal position, or to achieve double coupling. Careful optimization is therefore crucial to achieve the desired mono- or di-substituted product.
Palladium-Catalyzed Cross-Coupling Protocols
The following sections provide detailed, step-by-step protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine. These protocols are based on established methodologies for similar dihalogenated heterocyclic systems and are intended to serve as a robust starting point for optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It is widely used in the pharmaceutical industry due to the commercial availability of a vast array of boronic acids and the generally mild reaction conditions.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Arylboronic acid (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)
-
Na₂CO₃ or K₂CO₃ (2.0 - 3.0 eq)
-
1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask, add 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water to quench the reaction and dilute with an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.
Expert Insights: The choice of palladium catalyst and ligand is crucial for success. For electron-rich or sterically hindered boronic acids, more active catalysts such as those based on bulky biarylphosphine ligands (e.g., XPhos, SPhos) may be necessary. The regioselectivity can often be influenced by the reaction temperature and the nature of the base.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is invaluable for introducing linear alkynyl fragments, which can serve as handles for further synthetic transformations or as key structural elements in their own right.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Materials:
-
Terminal alkyne (1.2 - 2.0 eq)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.05 - 0.10 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 4.0 eq)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask, add 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights: The Sonogashira reaction is often sensitive to oxygen, which can promote the homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is critical.[5] Copper-free Sonogashira protocols have been developed and may be advantageous in cases where copper sensitivity is a concern.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][3] This reaction allows for the formation of carbon-nitrogen bonds under relatively mild conditions and with a broad substrate scope.
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination.
Materials:
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Pd₂(dba)₃ (0.02 - 0.05 eq)
-
XPhos or RuPhos (0.04 - 0.10 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 eq)
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add the degassed solvent and stir for a few minutes to pre-form the active catalyst.
-
Add the 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine and the amine.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Expert Insights: The choice of base is critical in the Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. The ligand plays a crucial role in promoting both the oxidative addition and the reductive elimination steps. Bulky, electron-rich phosphine ligands are often the most effective.
Data Summary
The following table provides a general overview of the reaction conditions for the palladium-catalyzed cross-coupling of 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine. These are starting points and may require optimization for specific substrates.
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃ or dppf | Na₂CO₃, K₂CO₃ | Dioxane, Toluene/H₂O | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | TEA, DIPA | THF, DMF | RT - 60 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos, RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh catalyst or a pre-catalyst. Ensure an inert atmosphere. |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Inappropriate ligand | Screen a panel of ligands, including bulky biarylphosphines. | |
| Formation of side products | Homocoupling (Sonogashira) | Ensure rigorous exclusion of oxygen. |
| Debromination | Use a milder base or lower the reaction temperature. | |
| Poor regioselectivity | Non-optimal conditions | Systematically vary the catalyst, ligand, base, and solvent. |
Conclusion
The palladium-catalyzed cross-coupling of 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine offers a powerful and versatile platform for the synthesis of novel, highly functionalized molecules with significant potential in drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully employ these transformative reactions in their synthetic endeavors. Careful attention to reaction setup, reagent quality, and systematic optimization will be key to achieving high yields and the desired regioselectivity.
References
- Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]
- PubChem. (n.d.). 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine.
- Wikipedia. (2023). Suzuki reaction. [Link]
- Wikipedia. (2023).
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2023).
- Al-Zoubi, R. M., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 51(S1), E23-E28. [Link]
- Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
- Lyons, D. M., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- El-Gohary, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. [Link]
The Versatile Intermediate: Application Notes for 5,8-Dibromo-triazolo[1,5-a]pyrazine in Pharmaceutical Development
The Versatile Intermediate: Application Notes for 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is an ongoing endeavor in pharmaceutical research, demanding the creative design and synthesis of complex molecular architectures. At the heart of this process lie versatile building blocks, or intermediates, that provide a scaffold for the systematic elaboration of drug candidates. 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine has emerged as a highly valuable such intermediate, offering a unique combination of a biologically relevant core structure and strategically placed reactive handles for molecular diversification. This guide provides detailed application notes and protocols for the effective utilization of this powerful synthetic tool.
The[1][2][3]triazolo[1,5-a]pyrazine core is a recurring motif in a multitude of biologically active compounds, including potent inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The di-brominated nature of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine allows for selective and sequential functionalization through modern cross-coupling methodologies, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. Key properties of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine are summarized below.
| Property | Value |
| Molecular Formula | C₅H₂Br₂N₄ |
| Molecular Weight | 277.90 g/mol |
| CAS Number | 959755-46-5 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP), sparingly soluble in other organic solvents. |
Synthetic Utility and Strategic Considerations
The primary utility of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the C5 and C8 positions of the triazolopyrazine core.
A critical aspect of working with di-halogenated heterocycles is the potential for regioselective functionalization. In many related heterocyclic systems, such as dihalopyrimidines and dihalopyridines, the halogen at the position analogous to C5 in our scaffold exhibits higher reactivity in Suzuki couplings.[4][5] This differential reactivity can be exploited to perform sequential couplings, first at the more reactive C5 position under milder conditions, followed by functionalization of the C8 position under more forcing conditions. This stepwise approach provides precise control over the final molecular structure.
Logical Flow for Sequential Functionalization
Caption: Sequential functionalization of the dibromo intermediate.
Experimental Protocols
The following protocols are representative examples of how 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine can be utilized in common cross-coupling reactions. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling (Mono-arylation)
This protocol describes a typical procedure for the mono-arylation of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, likely at the more reactive C5 position.
Materials:
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water mixture to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-8-bromo-[1][2][3]triazolo[1,5-a]pyrazine.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the introduction of an amine at one of the bromine-substituted positions. The choice of ligand is crucial and may require screening for optimal results.[3][6]
Materials:
-
5-Aryl-8-bromo-[1][2][3]triazolo[1,5-a]pyrazine (or the dibromo starting material)
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
To a separate Schlenk tube, add the bromo-substituted triazolopyrazine (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).
-
Add the pre-mixed catalyst solution to the second Schlenk tube.
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged structure in the design of kinase inhibitors.[7][8] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The ability to rapidly generate a diverse set of substituted triazolopyrazines from the 5,8-dibromo intermediate is therefore of immense value in the development of novel kinase inhibitors.
For instance, the synthesis of potent Tropomyosin receptor kinase (Trk) inhibitors, a family of receptor tyrosine kinases, often features the pyrazolo[1,5-a]pyrimidine core, an isomer of our scaffold.[9] The synthetic strategies employed in the development of these inhibitors can be directly adapted to the use of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, allowing for the exploration of novel chemical space in the pursuit of next-generation cancer therapeutics.
Conclusion
5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine represents a cornerstone intermediate for medicinal chemists and drug discovery scientists. Its pre-installed, biologically relevant core, combined with two versatile and differentially reactive bromine atoms, provides an efficient and modular platform for the synthesis of novel and diverse compound libraries. The application of modern cross-coupling chemistry to this scaffold, as outlined in the provided protocols, empowers researchers to systematically explore structure-activity relationships and accelerate the discovery of new therapeutic agents.
References
- Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]
- Castle, R. N., & Kaji, K. (1967). The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Journal of Heterocyclic Chemistry, 4(3), 323-326. [Link]
- Buchwald–Hartwig amination. In Wikipedia.
- Hartwig, J. F. (2010).
- PubChem. (n.d.). 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine. National Center for Biotechnology Information.
- Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868913. [Link]
- Appretech Scientific Limited. (n.d.). 5,8-dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine.
- PubChem. (n.d.). 6,8-Dibromo[1][2][3]triazolo[1,5-a]pyrazine. National Center for Biotechnology Information.
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH Public Access, 2010(12), 1481-1483. [Link]
- El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Galkin, A. A., et al. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 56(15), 2023-2036. [Link]
- Newman, S. G., & Howell, J. M. (2015). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Organic Letters, 17(15), 3786-3789. [Link]
- Knochel, P., et al. (2013). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 4(11), 4347-4352. [Link]
- Lee, S. Y., & Park, S. B. (2023). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2- a][1][2][3]triazolo[5,1- c]pyrazine, via Double Dehydrative Cyclizations. The Journal of Organic Chemistry, 88(16), 11466-11475. [Link]
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
- Lee, S. Y., & Park, S. B. (2023). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][1][2][3]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations.
- Guillon, J., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(03), 367-374. [Link]
- BerGenBio ASA. (2009). [1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use.
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1088. [Link]
- Knyazev, D. A., et al. (2021). Suzuki cross-coupling reactions of 4,7-dibromo[1][2][10]selenadiazolo[3,4-c]pyridine – a path to new solar cell components.
- Xu, Y. (2013). Suzuki Cross-coupling Catalyzed By Bridged Bis-1,2,4-triazolium Salts-palladium System. Global Thesis. [Link]
- Reddy, T. R., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 81(13), 5637-5645. [Link]
- Giraud, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2911-2923. [Link]
- Nie, T., et al. (2013). Synthesis of pyrazolo[1,5-a][1][6][10]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 66, 226-237. [Link]
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: A Modular Synthetic Route to Novel Adenosine A2A Receptor Antagonists from a 5,8-Dibromo-triazolo[1,5-a]pyrazine Scaffold
Application Note: A Modular Synthetic Route to Novel Adenosine A2A Receptor Antagonists from a 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine Scaffold
Abstract
This technical guide provides a detailed protocol for the synthesis of adenosine A2A receptor (A2AAR) antagonists utilizing 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine as a versatile starting scaffold. The A2A receptor is a G-protein coupled receptor (GPCR) of significant therapeutic interest, with antagonists showing promise in the treatment of Parkinson's disease and, more recently, as cancer immunotherapeutics.[4][5] This document outlines a robust and modular synthetic strategy centered on sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We provide a step-by-step protocol for the synthesis of a representative antagonist, complete with expert insights into experimental choices, reaction optimization, and methods for structural validation. The methodologies described herein are designed for researchers, medicinal chemists, and drug development professionals seeking to generate libraries of novel A2AAR antagonists for structure-activity relationship (SAR) studies and lead optimization.
Introduction: The Adenosine A2A Receptor as a High-Value Therapeutic Target
The adenosine A2A receptor is a critical modulator of cellular signaling in various physiological systems. Its high expression in the basal ganglia, particularly the striatum, makes it a key player in the control of motor function through its antagonistic interaction with dopamine D2 receptors.[4] Blockade of A2A receptors can potentiate dopaminergic signaling, an approach that has been successfully translated into therapies for Parkinson's disease, such as the FDA-approved drug istradefylline.[3]
Furthermore, the A2A receptor is highly expressed on the surface of immune cells, including T cells and natural killer (NK) cells. In the tumor microenvironment, high concentrations of extracellular adenosine, produced by hypoxic cancer cells, activate A2A receptors on T cells, leading to an immunosuppressive state that allows tumors to evade immune destruction.[5] Antagonists of the A2A receptor can reverse this suppression, "releasing the brakes" on the anti-tumor immune response and promoting tumor rejection. This mechanism has positioned A2A antagonists as a promising new class of cancer immunotherapy agents.[5][6]
Detailed Experimental Protocol: Synthesis of 5-(Furan-2-yl)-8-(pyridin-4-yl)-t[1][2][3]riazolo[1,5-a]pyrazine
This protocol details the synthesis of a representative A2A antagonist.
Materials & Equipment:
-
Furan-2-boronic acid
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Sodium carbonate (Na₂CO₃) and Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane and Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
-
Rotary evaporator
Step 1: Synthesis of 8-Bromo-5-(furan-2-yl)-t[1][2][3]riazolo[1,5-a]pyrazine (Intermediate 1)
-
Rationale: The first Suzuki coupling installs the furan moiety. We use Pd(PPh₃)₄, a reliable catalyst for this type of coupling. A 2M aqueous solution of Na₂CO₃ is used as the base, and a dioxane/water solvent system facilitates the dissolution of both organic and inorganic reagents. The reaction is run with a slight substoichiometric amount of boronic acid to minimize the formation of the di-substituted byproduct, simplifying purification.
-
Procedure:
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5,8-Dibromo-t[1][2][3]riazolo[1,5-a]pyrazine (1.0 g, 3.4 mmol).
-
Add furan-2-boronic acid (0.34 g, 3.06 mmol, 0.9 eq).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (30 mL) and 2M aqueous sodium carbonate solution (8.5 mL, 17 mmol, 5.0 eq) via syringe.
-
Bubble nitrogen gas through the stirred solution for 15 minutes to degas the mixture.
-
Add Pd(PPh₃)₄ (196 mg, 0.17 mmol, 0.05 eq).
-
Heat the reaction mixture to 90 °C and stir overnight (approx. 16 hours).
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The desired product should have an Rf between the starting material and the di-substituted byproduct.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate Intermediate 1.
-
Step 2: Synthesis of 5-(Furan-2-yl)-8-(pyridin-4-yl)-t[1][2][3]riazolo[1,5-a]pyrazine (Final Product)
-
Rationale: The second Suzuki coupling introduces the pyridine ring. We switch to Pd(dppf)Cl₂, which is often more effective for coupling with electron-deficient heteroaryl boronic acids like pyridine-4-boronic acid. Anhydrous conditions with potassium carbonate as the base are employed.
-
Procedure:
-
To a 50 mL oven-dried Schlenk flask, add Intermediate 1 (assumed 0.5 g, 1.88 mmol from the previous step).
-
Add pyridine-4-boronic acid (0.28 g, 2.26 mmol, 1.2 eq).
-
Add potassium carbonate (0.78 g, 5.64 mmol, 3.0 eq).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (20 mL) and ethanol (5 mL) via syringe.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(dppf)Cl₂ (77 mg, 0.094 mmol, 0.05 eq).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by LC-MS and/or TLC until the starting material is consumed.
-
Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (a gradient of methanol in dichloromethane may be effective) to yield the pure final product.
-
Data Presentation and Product Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized antagonist.
| Parameter | Step 1: Monosubstitution | Step 2: Disubstitution |
| Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ (aq) | K₂CO₃ (anhydrous) |
| Solvent | 1,4-Dioxane / H₂O | Toluene / Ethanol |
| Temperature | 90 °C | 100 °C |
| Typical Yield | 40-55% | 60-75% |
| Purification | Column Chromatography | Column Chromatography |
Table 1: Summary of Typical Reaction Conditions.
| Analysis | Expected Data for Final Product: 5-(Furan-2-yl)-8-(pyridin-4-yl)-t[1][2][3]riazolo[1,5-a]pyrazine |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Signals corresponding to furan, pyridine, and triazolopyrazine protons. Expect characteristic doublets for the AA'BB' system of the 4-substituted pyridine. |
| ¹³C NMR | Resonances for all unique carbon atoms in the structure. |
| HRMS (ESI+) | Calculated m/z for C₁₄H₉N₅O [M+H]⁺, found value should be within ± 5 ppm. |
| HPLC Purity | >95% (typically monitored at 254 nm). |
Table 2: Required Analytical Data for Final Product Validation.
Application Workflow: From Synthesis to Biological Evaluation
The successful synthesis of a novel compound is the first step in the drug discovery process. The subsequent evaluation of its biological activity is crucial for identifying promising lead candidates.
A primary in vitro binding assay is used to determine the compound's affinity (Ki) for the human A2A receptor. [3]This is often accomplished using a competitive radioligand binding assay with membranes prepared from cells expressing the receptor. Compounds that demonstrate high affinity ('hits') are then profiled for selectivity against other adenosine receptor subtypes (A1, A2B, A3) to ensure a targeted mechanism of action. Finally, functional assays, such as measuring the inhibition of agonist-induced cAMP accumulation, confirm that the compound acts as an antagonist.
References
- Dowling, J. E., et al. (2005). Synthesis oft[1][2][3]riazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]
- ResearchGate. (2005). Synthesis oft[1][2][3]riazolo[1,5-a]pyrazines as adenosine A(2A) receptor antagonists. [Link]
- ChEMBL. (n.d.). Document: Synthesis oft[1][2][3]riazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (CHEMBL1143471). EMBL-EBI. [Link]
- Kim, Y., et al. (2021). Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. Journal of Medicinal Chemistry, 64(22), 16489-16507. [Link]
- Shinkre, B. A., et al. (2011). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists. ACS Medicinal Chemistry Letters, 2(12), 923-928. [Link]
- Ji, X. D., et al. (2001). Piperazine Derivatives ofT[1][2][3]riazolo[1,5-a]t[1][4][7]riazine as Potent and Selective Adenosine A2a Receptor Antagonists. Journal of Medicinal Chemistry, 44(16), 2519-2531. [Link]
- Sun, L., et al. (2018). Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics. Molecules, 23(8), 2033. [Link]
- Glushkov, V. A., & Shavkunov, S. P. (2018). Azoloazines as A 2a receptor antagonists. Structure-activity relationship. Russian Chemical Reviews, 87(1), 1-22. [Link]
- Di Paolo, E., et al. (2022). A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? Molecules, 27(8), 2419. [Link]
- Shinkre, B. A., et al. (2011). Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7073-7077. [Link]
- ResearchGate. (2009). Antagonists of the Human A(2A) Adenosine Receptor. 4. Design, Synthesis, and Preclinical Evaluation of 7-Aryltriazolo[4,5-d]pyrimidines. [Link]
- Neustadt, B. R., et al. (2009). Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 19(11), 2955-2959. [Link]
- Zhu, J., et al. (2022). Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke. Journal of Medicinal Chemistry, 65(5), 4141-4156. [Link]
- Hamilton, H. W., et al. (1988). Structure-activity profile of a series of novel triazoloquinazoline adenosine antagonists. Journal of Medicinal Chemistry, 31(5), 933-941. [Link]
- Shook, B. C., & Jackson, P. F. (2011). Adenosine A2A Receptor Antagonists and Parkinson's Disease. ACS Chemical Neuroscience, 2(8), 410-424. [Link]
Sources
- 1. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 5,8-Dibromo-triazolo[1,5-a]pyrazine as a Scaffold for Kinase Inhibitors
Application Notes and Protocols for the Derivatization of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine as a Scaffold for Kinase Inhibitors
Introduction: The[1][2][3]Triazolo[1,5-a]pyrazine Scaffold - A Privileged Core for Kinase Inhibition
The[1][2][3]triazolo[1,5-a]pyrazine heterocyclic system has emerged as a cornerstone in the design of novel kinase inhibitors. Its structural resemblance to the endogenous purine core allows it to function as a bioisostere, effectively competing for the ATP-binding site of a wide range of kinases.[4][5] The nitrogen-rich nature of this scaffold provides multiple points for hydrogen bonding interactions within the kinase hinge region, a critical determinant of binding affinity and selectivity. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[6] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.
The 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a particularly attractive starting material for the construction of kinase inhibitor libraries. The two bromine atoms at the C5 and C8 positions serve as versatile synthetic handles for the introduction of diverse chemical functionalities through various cross-coupling reactions. This allows for systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for the strategic derivatization of 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine, focusing on the application of sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate a library of potential kinase inhibitors.
Strategic Derivatization: A Stepwise Approach to Functionalization
The key to successfully building a diverse library of inhibitors from 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine lies in the controlled, stepwise functionalization of the C5 and C8 positions. The inherent electronic differences between these two positions, influenced by the fused triazole ring, allow for regioselective reactions under carefully controlled conditions. Generally, the C8 position is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to achieve selective mono-functionalization at C8, followed by a subsequent coupling reaction at C5.
Diagram 1: Proposed Kinase Inhibition
Caption: Proposed binding mode of a derivatized[1][2][3]triazolo[1,5-a]pyrazine inhibitor within a kinase ATP binding pocket.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C8 Position
This protocol describes the selective mono-arylation of 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine at the more reactive C8 position. The choice of a mild base and a suitable palladium catalyst is crucial for achieving high regioselectivity and preventing premature reaction at the C5 position.
Materials:
| Reagent | CAS Number | Molecular Weight | Supplier |
| 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine | 944709-42-6 | 277.90 | Various |
| Arylboronic Acid | Varies | Varies | Various |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Fisher Scientific |
| 1,4-Dioxane, Anhydrous | 123-91-1 | 88.11 | Acros Organics |
| Water, Degassed | 7732-18-5 | 18.02 | In-house |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 mmol, 278 mg).
-
Add the desired arylboronic acid (1.1 mmol).
-
Add sodium carbonate (2.0 mmol, 212 mg).
-
Add Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Stir the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the 5-bromo-8-aryl-[1][2][3]triazolo[1,5-a]pyrazine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Its relatively lower reactivity compared to more advanced catalyst systems can aid in achieving regioselectivity.
-
Base: Sodium carbonate is a mild inorganic base, which is sufficient to facilitate the transmetalation step without promoting significant side reactions or decomposition of the starting material.
-
Solvent System: The dioxane/water mixture is a standard solvent system for Suzuki reactions, ensuring the solubility of both organic and inorganic reagents.
-
Temperature: A moderate temperature of 80 °C is chosen to drive the reaction at a reasonable rate while minimizing the risk of di-substitution.
Diagram 2: Synthetic Workflow
Caption: Sequential derivatization of 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine.
Protocol 2: Buchwald-Hartwig Amination at the C5 Position
This protocol details the amination of the mono-arylated intermediate at the C5 position. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. A more active catalyst system is often required for the less reactive C5-Br bond.
Materials:
| Reagent | CAS Number | Molecular Weight | Supplier |
| 5-Bromo-8-aryl-[1][2][3]triazolo[1,5-a]pyrazine | N/A | Varies | Synthesized |
| Primary or Secondary Amine | Varies | Varies | Various |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | Strem Chemicals |
| Xantphos | 161265-03-8 | 578.68 | Sigma-Aldrich |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Oakwood |
| Toluene, Anhydrous | 108-88-3 | 92.14 | VWR |
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add 5-bromo-8-aryl-[1][2][3]triazolo[1,5-a]pyrazine (1.0 mmol).
-
Add the desired amine (1.2 mmol).
-
Add cesium carbonate (1.5 mmol, 489 mg).
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 18 mg) and Xantphos (0.04 mmol, 23 mg) in anhydrous toluene (2 mL) and stir for 10 minutes.
-
Add the pre-mixed catalyst solution to the Schlenk tube.
-
Add additional anhydrous toluene to bring the total volume to 10 mL.
-
Stir the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography (e.g., dichloromethane/methanol gradient) to yield the 5-amino-8-aryl-[1][2][3]triazolo[1,5-a]pyrazine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a highly active catalyst system for Buchwald-Hartwig aminations, capable of coupling less reactive aryl bromides.[3][7]
-
Base: Cesium carbonate is a strong base that is highly effective in Buchwald-Hartwig reactions, facilitating the deprotonation of the amine and the subsequent reductive elimination step.
-
Solvent: Toluene is a common high-boiling solvent for this transformation, allowing the reaction to be conducted at the elevated temperatures often required for C-N bond formation.
-
Temperature: Higher temperatures are generally necessary to overcome the higher activation energy for the amination of the more electron-rich and sterically hindered C5 position.
Structure-Activity Relationship (SAR) Insights
The derivatization of the[1][2][3]triazolo[1,5-a]pyrazine core at the C5 and C8 positions allows for the systematic exploration of SAR.
-
C8-Substituent: The aryl group at the C8 position often occupies a hydrophobic pocket in the kinase active site. Modifications to this group (e.g., introduction of substituents, changing the aromatic system) can significantly impact potency and selectivity.
-
C5-Substituent: The amino group at the C5 position typically extends towards the solvent-exposed region of the ATP-binding pocket. This position is ideal for introducing polar groups to improve solubility and pharmacokinetic properties, or for linking to other pharmacophores to achieve dual-target inhibition.
Table 1: Representative Kinase Inhibition Data for Derivatized[1][2][3]triazolo[1,5-a]pyrimidines (Hypothetical Data for Illustrative Purposes)
| Compound ID | C8-Substituent (R¹) | C5-Substituent (R²) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| 1 | Phenyl | -NH₂ | 150 | >1000 |
| 2 | 4-Fluorophenyl | -NH₂ | 75 | 800 |
| 3 | 4-Methoxyphenyl | -NH₂ | 200 | >1000 |
| 4 | 4-Fluorophenyl | -NH(CH₃) | 60 | 750 |
| 5 | 4-Fluorophenyl | -Morpholino | 90 | 950 |
Conclusion
The 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine scaffold is a versatile and valuable starting point for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust and rational approach for the stepwise derivatization of this core, enabling the generation of diverse chemical libraries for hit-to-lead optimization in drug discovery programs. The strategic application of modern cross-coupling methodologies, guided by an understanding of the scaffold's reactivity and the principles of kinase inhibitor design, will undoubtedly continue to yield promising new therapeutic candidates.
References
- Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]
- Kashani, S. K., et al. (2021).
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Kopchuk, D. S., et al. (2019). Synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines under solvent and catalyst-free conditions. RSC Advances, 9(46), 26867-26874. [Link]
- Zhang, Y., et al. (2007). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(2), 319-327. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- El-Sayed, N. N. E., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][2][3]Triazole Derivatives. Letters in Drug Design & Discovery, 15(5), 514-527. [Link]
- He, Y., et al. (2019).
- Al-Romaizan, A. N., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868353. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49758022, 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine. [Link]
- Appretech Scientific Limited. (n.d.). 5,8-dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine. [Link]
- Geffroy, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2821-2831. [Link]
- Giraud, A., et al. (2017). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][7][8]triazines. Molecules, 22(10), 1649. [Link]
- Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). I.R.I.S.[Link]
- Zheldakova, T. A., et al. (2022). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][8]tetrazines and investigation of their fungistatic activity. Chemistry of Heterocyclic Compounds, 58(3), 223-231. [Link]
- Cee, V. J., et al. (2009). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4246-4250. [Link]
- Bakr, M. F., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 17(11), 1472. [Link]
- Najm, M. A. A., et al. (2017). Pyrazolo[1,5-a][1][7][8]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(16), 1549-1566. [Link]
Sources
- 1. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Regioselective Mono-Arylation of 5,8-Dibromo-triazolo[1,5-a]pyrazine
Introduction: Navigating the Selective Functionalization of a Privileged Scaffold
The triazolo[1,5-a]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery, forming the backbone of molecules with a wide array of biological activities, including antibacterial and antimalarial properties.[1] The strategic functionalization of this core allows for the fine-tuning of a compound's pharmacological profile. The 5,8-dibromo-triazolo[1,5-a]pyrazine derivative is a versatile building block, offering two distinct reaction sites for derivatization. However, achieving selective mono-functionalization at either the C5 or C8 position presents a considerable synthetic challenge due to the similar electronic environments of the two carbon-bromine bonds.
This application note provides a comprehensive guide to the experimental procedure for the selective mono-arylation of 5,8-Dibromo-triazolo[1,5-a]pyrazine. We will focus on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
The control of regioselectivity in the cross-coupling of dihalogenated heterocycles is a well-documented challenge, often governed by a subtle interplay of steric and electronic factors. The choice of the palladium catalyst, and particularly the ancillary phosphine ligand, is paramount in directing the reaction to the desired position.[2] This guide will emphasize a ligand-based strategy to promote selective arylation, providing a pathway to novel 5-aryl-8-bromo-triazolo[1,5-a]pyrazines, key intermediates for the synthesis of complex molecules in drug discovery programs.[3]
Underlying Principles: The Suzuki-Miyaura Reaction and Regioselectivity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organoboron species (typically a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle, a well-established sequence of oxidative addition, transmetalation, and reductive elimination, is highly influenced by the nature of the reactants and the catalytic system.
In the case of 5,8-Dibromo-triazolo[1,5-a]pyrazine, both the C5 and C8 positions are electronically similar, being alpha to a pyrazine nitrogen. However, subtle differences in their electronic and steric environments can be exploited to achieve regioselectivity. The C5 position is generally considered more electron-deficient and sterically accessible, making it the more probable site for initial oxidative addition of the palladium catalyst. The choice of a sterically bulky and electron-rich phosphine ligand can further enhance this selectivity by favoring coordination to the less hindered C5 position.
Experimental Workflow
The following diagram outlines the general workflow for the selective mono-arylation of 5,8-Dibromo-triazolo[1,5-a]pyrazine.
Caption: General experimental workflow for the mono-arylation reaction.
Detailed Experimental Protocol: Selective C5-Arylation
This protocol details a Suzuki-Miyaura reaction optimized for the selective mono-arylation at the C5 position of 5,8-Dibromo-triazolo[1,5-a]pyrazine.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 5,8-Dibromo-triazolo[1,5-a]pyrazine | 959755-46-5 | Various | Starting material.[4] |
| Arylboronic Acid | Variable | Various | Coupling partner (e.g., 4-methoxyphenylboronic acid). |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | Various | Palladium catalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | Various | Sterically hindered phosphine ligand for enhanced selectivity. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Various | Base. |
| 1,4-Dioxane | 123-91-1 | Various | Anhydrous, degassed solvent. |
| Deionized Water | 7732-18-5 | - | Degassed. |
| Ethyl Acetate | 141-78-6 | Various | For extraction. |
| Brine | 7647-14-5 | - | Saturated aqueous sodium chloride solution for washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Various | Drying agent. |
| Silica Gel | 7631-86-9 | Various | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 5,8-Dibromo-triazolo[1,5-a]pyrazine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), and the SPhos ligand (0.10 eq.). The use of a sterically demanding ligand like SPhos is crucial for directing the arylation to the more accessible C5 position.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
To the flask, add a degassed 4:1 mixture of 1,4-dioxane and deionized water. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 5-aryl-8-bromo-triazolo[1,5-a]pyrazine.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Suzuki-Miyaura mono-arylation.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are properly degassed to remove oxygen. Use a freshly opened or purified catalyst. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments, monitoring for decomposition. Microwave irradiation can also be employed to accelerate the reaction.[5] | |
| Formation of Di-arylated Product | High reactivity of the mono-arylated product | Use a slight excess of the 5,8-Dibromo-triazolo[1,5-a]pyrazine relative to the arylboronic acid (e.g., 1.2:1). Monitor the reaction closely and stop it once the starting material is consumed. |
| Poor Regioselectivity | Inappropriate ligand | Screen a variety of phosphine ligands with varying steric bulk and electronic properties. Bulky, electron-rich ligands like SPhos, XPhos, or Buchwald's biarylphosphine ligands are known to enhance selectivity in similar systems.[2] |
| Debromination of Starting Material | Presence of protic impurities or side reactions | Ensure anhydrous conditions and use a thoroughly dried base. The choice of base can also influence this side reaction; consider screening other bases like K₃PO₄ or Cs₂CO₃. |
Alternative Cross-Coupling Strategies
While this guide focuses on the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can also be employed for the mono-arylation of 5,8-Dibromo-triazolo[1,5-a]pyrazine, each with its own advantages and substrate scope.
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based nucleophiles (amines, amides, etc.), the Buchwald-Hartwig amination is the method of choice.[3] Similar principles of ligand-controlled regioselectivity apply.
-
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling, which utilizes a copper co-catalyst, is highly effective.
-
Stille Coupling: This reaction employs organotin reagents and is known for its tolerance of a wide range of functional groups, though the toxicity of tin reagents is a significant drawback.
The choice of reaction will ultimately depend on the desired final product and the functional groups that need to be incorporated.
Conclusion
The selective mono-arylation of 5,8-Dibromo-triazolo[1,5-a]pyrazine is a crucial transformation for the synthesis of novel compounds with potential therapeutic applications. This application note provides a detailed and scientifically grounded protocol for achieving this transformation with high regioselectivity using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can effectively control the outcome of the reaction and access a diverse range of 5-aryl-8-bromo-triazolo[1,5-a]pyrazine derivatives. The principles and troubleshooting guide presented here offer a solid foundation for further exploration and optimization of this important synthetic methodology.
References
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
- Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Chemistry – A European Journal, 19(49), 16812-16824.
- Couture, A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][5][6]triazines. Molecules, 26(12), 3540.
- Gao, C., et al. (2021).
- Hosseini-Bensenjan, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19349-19375.
- Johnson, D. J. G., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(20), 4758.
- Kieffer, M. E., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15173-15175.
- McAvoy, C. Z. (2012). Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules. Massachusetts Institute of Technology.
- MH Chem. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond [Video]. YouTube.
- So, C. M., & Kwong, F. Y. (2011). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
- Taylor, R. D., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(10), 3764-3780.
- Toudic, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 45(2), 863-872.
- Varjão, J. B., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4949.
- Alfa Chemistry. (n.d.). CAS 959755-46-5 5,8-Dibromo[1][6][7]triazolo[1,5-a]pyrazine.
- PubChem. (n.d.). 6,8-Dibromo[1][6][7]triazolo[1,5-a]pyrazine.
- Zare, A., & Meraj, F. (2021). Pyrazolo[1,5-a][3][5][6]triazine based scaffold as purine analogues with diverse biological activity. Journal of the Iranian Chemical Society, 18(9), 2167-2191.
- Zhang, Y., et al. (2013). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 4(10), 922-926.
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Selective Functionalization at C5 vs. C8 of 5,8-Dibromo-triazolo[4,3-a]pyrazine
Application Notes and Protocols for the Selective Functionalization at C5 vs. C8 of 5,8-Dibromo-[1][2][3]triazolo[4,3-a]pyrazine
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged, nitrogen-rich heterocyclic system that forms the core of numerous biologically active molecules with applications in oncology, neuroscience, and infectious diseases.[1][4] The ability to precisely install diverse substituents on this core is critical for modern drug discovery and chemical biology. This guide provides a detailed examination of the principles and protocols for achieving regioselective functionalization of 5,8-dibromo-[1][2][3]triazolo[4,3-a]pyrazine, a versatile building block. We will explore the underlying mechanistic rationale that governs the differential reactivity of the C5 and C8 positions and provide validated, step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions.
Mechanistic Principles of Regioselectivity: C5 vs. C8
The selective functionalization of 5,8-dibromo-[1][2][3]triazolo[4,3-a]pyrazine hinges on exploiting the subtle yet significant electronic and steric differences between the two bromine-substituted carbon atoms.
Electronic Factors: The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the fused, electron-withdrawing triazole ring. Consequently, both C-Br bonds are activated towards oxidative addition by a palladium(0) catalyst and, in some cases, direct nucleophilic aromatic substitution (SNAr).[3][5]
-
C5 Position: This carbon is adjacent to the pyrazine nitrogen at N4 and the bridgehead carbon of the triazole ring. The proximity to N4 makes it highly electrophilic and generally more susceptible to initial oxidative addition in palladium-catalyzed cross-coupling reactions. This is a common trend observed in dihalogenated N-heteroarenes, where the halide adjacent to a heteroatom exhibits enhanced reactivity.[6]
-
C8 Position: This carbon is flanked by the pyrazine nitrogen at N7 and the triazole nitrogen at N1. While still highly electrophilic, its electronic environment is distinct from C5. In many cross-coupling reactions, the C8 position is less reactive than C5, allowing for selective mono-functionalization at C5.
Steric Factors: The triazole ring provides a distinct steric environment around the C8 position compared to the C5 position. While not drastically different, the approach of bulky ligands or nucleophiles to the C8 position can be slightly more hindered. This steric influence, combined with the electronic factors, can be leveraged to control selectivity. For instance, the use of very bulky phosphine ligands in palladium catalysis can sometimes invert conventional selectivity patterns.
Strategic Flowchart for Selective Functionalization
The following diagram outlines a general strategy for approaching the selective functionalization of the dibromotriazolopyrazine core based on the desired outcome and reaction type.
Sources
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds | MDPI [mdpi.com]
- 2. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5,8-Dibromo-triazolo[1,5-a]pyrazine for Medicinal Chemistry Library Synthesis: Application Notes and Protocols
The Strategic Utility of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine for Medicinal Chemistry Library Synthesis: Application Notes and Protocols
Introduction: The[1][2][3]triazolo[1,5-a]pyrazine Scaffold as a Privileged Core in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyrazine heterocyclic system is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged scaffold." Its structural and electronic properties, particularly its function as a purine bioisostere, have rendered it a versatile core for the development of potent and selective modulators of various biological targets.[4][5] This scaffold is particularly prominent in the design of kinase inhibitors, where the nitrogen-rich core can form crucial hydrogen bond interactions within the ATP-binding pocket of numerous kinases.[6][7][8][9] The strategic introduction of substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide focuses on a particularly valuable building block for library synthesis: 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine . The two bromine atoms serve as versatile synthetic handles, enabling regioselective functionalization through modern cross-coupling methodologies. This allows for the rapid generation of diverse chemical libraries, a critical process in hit-to-lead and lead optimization campaigns. The differential reactivity of the bromine atoms can be exploited to introduce a variety of substituents, facilitating a comprehensive exploration of the structure-activity relationships (SAR) around the core scaffold.[10][11]
This document provides detailed protocols for the synthesis and derivatization of 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine and illustrates its application in the generation of a focused library of potential kinase inhibitors.
Core Synthesis and Derivatization Workflow
The overall strategy for utilizing 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine in library synthesis involves a multi-step sequence. The core is first synthesized and then subjected to sequential or differential cross-coupling reactions to introduce diversity elements at the C5 and C8 positions.
Caption: General workflow for library synthesis.
Experimental Protocols
Part 1: Synthesis of 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine (A Representative Protocol)
Reaction Scheme:
Step 1: Condensation to form the triazolopyrazine core. Step 2: Bromination of the core.
Materials and Reagents:
-
3-Amino-1,2,4-triazole
-
Dibromomaleic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvents for reaction and purification (e.g., dioxane, ethyl acetate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Step 1: Cyclization. To a solution of 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent such as dioxane, add dibromomaleic acid (1.0 eq). Heat the mixture to reflux for 4-6 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting crude intermediate can be purified by recrystallization or column chromatography.
-
Step 2: Bromination. The intermediate from Step 1 is then subjected to bromination. A mixture of the intermediate and a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent is heated. Alternatively, treatment with a dehydrating and halogenating agent like POCl₃ can be employed to achieve the final dibrominated product. The reaction progress should be monitored carefully. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected molecular formula is C₅H₂Br₂N₄.[2]
Part 2: Library Synthesis via Sequential Cross-Coupling
The differential reactivity of the two bromine atoms on the 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine scaffold allows for a sequential and regioselective introduction of substituents. Typically, the C8 position is more susceptible to Suzuki-Miyaura coupling, while the C5 position can be subsequently functionalized via Buchwald-Hartwig amination.
A. Protocol for Suzuki-Miyaura Cross-Coupling at the C8-Position
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C8 position of the dibromo-scaffold.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Procedure:
-
Reaction Setup: In a microwave vial or a round-bottom flask equipped with a condenser, combine 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[14] The reaction mixture should be thoroughly degassed by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 2 to 12 hours depending on the reactivity of the boronic acid.[15][16]
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 8-aryl-5-bromo-[1][2][3]triazolo[1,5-a]pyrazine intermediate.
B. Protocol for Buchwald-Hartwig Amination at the C5-Position
This protocol details the subsequent amination of the 8-aryl-5-bromo intermediate to complete the synthesis of the target library members.[3][10]
Caption: Workflow for Buchwald-Hartwig amination.
Detailed Procedure:
-
Reaction Setup: To an oven-dried vial, add the 8-aryl-5-bromo-[1][2][3]triazolo[1,5-a]pyrazine intermediate (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand such as Xantphos (0.04-0.10 eq), and a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the vial and degas the mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C. The reaction progress is monitored by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Workup and Purification: After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate. The final compound is purified by flash column chromatography or preparative HPLC.
Data Presentation: A Representative Kinase Inhibitor Library
The following table showcases a representative library of compounds synthesized from 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine, targeting a hypothetical kinase. The IC₅₀ values demonstrate how structural modifications at the C5 and C8 positions influence biological activity, providing valuable SAR insights.
| Compound ID | R¹ (at C8) | R² (at C5) | Kinase IC₅₀ (nM) |
| LIB-001 | 4-Fluorophenyl | Cyclopropylamine | 150 |
| LIB-002 | 4-Fluorophenyl | Morpholine | 25 |
| LIB-003 | 4-Fluorophenyl | (S)-3-Hydroxypyrrolidine | 8 |
| LIB-004 | 3-Methoxyphenyl | Morpholine | 42 |
| LIB-005 | Pyridin-3-yl | Morpholine | 18 |
| LIB-006 | Thiophen-2-yl | (S)-3-Hydroxypyrrolidine | 12 |
SAR Insights:
-
C5-Position: The data suggests that a hydrogen bond acceptor, such as the oxygen in morpholine (LIB-002) or the hydroxyl group in hydroxypyrrolidine (LIB-003), is beneficial for potency compared to a simple alkyl amine (LIB-001). The stereochemistry at this position can also be critical for optimal interaction with the kinase hinge region.
-
C8-Position: The nature of the aryl or heteroaryl group at the C8 position influences potency. A pyridine ring (LIB-005) appears to be more favorable than a methoxyphenyl group (LIB-004), potentially due to its ability to form additional hydrogen bonds or engage in favorable pi-stacking interactions in the ATP binding site.
Conclusion
5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a highly valuable and versatile building block for the synthesis of diverse compound libraries in medicinal chemistry. Its capacity for selective, sequential functionalization via robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for a systematic and efficient exploration of chemical space. The protocols and examples provided herein serve as a comprehensive guide for researchers and drug discovery professionals to leverage this powerful scaffold in the quest for novel therapeutic agents.
References
- Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813.
- PubChem. (n.d.). 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine.
- Oukoloff, K., et al. (2021). Evaluation of the Structure-Activity Relationship of Microtubule-Targeting 1,2,4-Triazolo[1,5- a ]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. Journal of Medicinal Chemistry, 64(2), 1073-1102.
- Nettekoven, M. (2003).[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use.
- Janssen Pharmaceutica NV. (2021). Substituted {1,2,4,} triazolo{1,5-a} pyrimidine compounds and use in stabilizing microtubules.
- Oukoloff, K., et al. (2022). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry, 65(15), 10435-10457.
- Zhang, L., et al. (2010). Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 53(5), 2134-2144.
- Genentech, Inc. (2021). Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
- Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(3), 655-663.
- Vulcanchem. (n.d.). 5-Bromo-1H-[1][2][10]triazolo[4,5-B]pyrazine.
- El-Gendy, A. A., et al. (2016). Synthesis of triazolotriazine derivatives 5-8.
- Wang, Y., et al. (2011). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 16(7), 5436-5449.
- Appretech Scientific Limited. (n.d.). 5,8-dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine.
- Lhassani, M., et al. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][10][12]triazines. Molecules, 24(16), 2983.
- de P. A. F. L. Martins, T., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(16), 2983.
- De Lucca, G. V., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 6(11), 1133-1138.
- da Silva, A. D., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.
- BETA Pharma, Inc. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(18), 1629-1647.
- Singh, V., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
- Diharce, J., et al. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2213.
- Lhassani, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2915-2924.
- Joseph, B., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. PubMed.
- Chu, W. K., et al. (2013). Synthesis of pyrazolo[1,5-a][1][10][12]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 67, 149-161.
- Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- Chen, C.-H., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
Sources
- 1. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H2Br2N4) [pubchemlite.lcsb.uni.lu]
- 3. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP4136089A4 - Substituted {1,2,4,} triazolo{1,5-a} pyrimidine compounds and use in stabilizing microtubules - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5,8-Dibromo-triazolo[1,5-a]pyrazine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5,8-Dibromo-triazolo[1,5-a]pyrazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, electron-deficient heterocyclic substrate. The unique electronic properties of the triazolo[1,5-a]pyrazine core, compounded by the presence of two bromine atoms, present specific challenges that require careful optimization of reaction conditions to achieve desired outcomes, whether that be mono- or di-substitution.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental work. We will delve into the mechanistic rationale behind our recommendations, providing you with the knowledge to not only solve immediate problems but also to intelligently design future experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
No Reaction or Low Conversion
Question: I am not observing any product formation, or the conversion of my 5,8-Dibromo-triazolo[1,5-a]pyrazine is very low. What are the likely causes and how can I fix this?
Answer: This is a common issue when working with electron-deficient heteroaromatic halides. The primary bottleneck is often the initial oxidative addition step of the palladium catalyst to the C-Br bond. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the phosphine ligand is critical.[1][2]
-
Palladium Precatalyst: While Pd(PPh₃)₄ can be effective in some cases, Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) in combination with a suitable ligand often provide more consistent results. Pd(0) sources like Pd₂(dba)₃ are also a good choice.[3]
-
Ligand Choice: Standard triphenylphosphine (PPh₃) may not be electron-rich enough to promote oxidative addition with this substrate. Switching to more electron-rich and bulky phosphine ligands is highly recommended.[2][4] Buchwald ligands such as SPhos and XPhos are excellent starting points.[5] The increased steric bulk of these ligands promotes the formation of the active monoligated palladium species, which accelerates the oxidative addition.[2]
-
-
Base and Solvent System: The base is not just a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[6][7]
-
Choice of Base: For challenging substrates, stronger bases are often necessary.[3] While Na₂CO₃ is a common choice, K₃PO₄ or Cs₂CO₃ are often more effective for heteroaryl substrates.[6] The choice of base can significantly impact the reaction yield and time.[6]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, DME, or THF, often with a small amount of water, are standard. The water helps to solubilize the inorganic base and facilitates the formation of the active boronate species.[8] However, for substrates prone to hydrodehalogenation, strictly anhydrous conditions may be necessary.[9]
-
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for oxidative addition.[8] Microwave irradiation can also be a powerful tool to accelerate the reaction and reduce reaction times, often leading to higher yields and fewer side products.[10][11][12][13][14][15]
Troubleshooting Flowchart: No or Low Conversion
Caption: Troubleshooting workflow for low or no conversion.
Uncontrolled Mono- vs. Di-substitution
Question: I am trying to synthesize the mono-arylated product, but I am getting a mixture of mono- and di-substituted products, or only the di-substituted product. Conversely, how can I favor the formation of the di-substituted product?
Answer: Controlling the selectivity between mono- and di-arylation on a substrate like 5,8-Dibromo-triazolo[1,5-a]pyrazine is a common challenge. The relative reactivity of the two C-Br bonds is similar, but can be modulated by careful selection of reaction parameters.
To Favor Mono-substitution:
-
Stoichiometry: The most straightforward approach is to limit the amount of the boronic acid coupling partner. Using 1.0 to 1.2 equivalents of the boronic acid relative to the dibromo-substrate is a good starting point.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the mono-substituted product. Monitor the reaction closely by TLC or LC-MS and quench it once the desired mono-arylated product is maximized.
-
Catalyst and Ligand: Some catalyst systems are known to favor mono-arylation. For instance, using a combination of Pd(OAc)₂ with a bulky ligand like SPhos can sometimes provide higher selectivity for the mono-arylated product.
To Favor Di-substitution:
-
Stoichiometry: Use an excess of the boronic acid, typically 2.2 to 3.0 equivalents, to drive the reaction to completion.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures will be necessary to ensure the second Suzuki coupling occurs.
-
Catalyst System: A highly active catalyst system is required. Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often effective for achieving di-substitution.[16]
Comparative Conditions for Mono- vs. Di-substitution
| Parameter | Favoring Mono-substitution | Favoring Di-substitution | Rationale |
| Boronic Acid (equiv.) | 1.0 - 1.2 | 2.2 - 3.0 | Limiting the nucleophile prevents the second coupling. |
| Temperature | Lower (e.g., 60-80 °C) | Higher (e.g., 80-110 °C or microwave) | Provides enough energy for the second, more difficult coupling. |
| Reaction Time | Shorter (monitor closely) | Longer (until completion) | Allows time for the second coupling to occur. |
| Catalyst/Ligand | e.g., Pd(OAc)₂ / SPhos | e.g., Pd(dppf)Cl₂ / Pd(PPh₃)₄ | Highly active systems are needed to overcome the deactivation after the first coupling. |
Significant Debromination (Hydrodehalogenation)
Question: I am observing a significant amount of a byproduct where one or both of the bromine atoms are replaced by hydrogen. What is causing this and how can I prevent it?
Answer: This side reaction, known as hydrodehalogenation or simply debromination, is a common issue with electron-deficient and N-heterocyclic halides.[17] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group to produce the debrominated byproduct.[17][18]
Sources of Hydride:
-
Base: Some bases can generate hydride species.
-
Solvent: Solvents like alcohols can be a source of hydrides.
-
Water: Trace amounts of water can also contribute to the formation of Pd-H.
Strategies to Minimize Debromination:
-
Choice of Base: Use non-hydridic bases. K₃PO₄ and KF are often good choices to minimize this side reaction.[6]
-
Anhydrous Conditions: If debromination is severe, switching to strictly anhydrous conditions can be very effective.[9] This involves using anhydrous solvents and reagents and running the reaction under a rigorously inert atmosphere.
-
Ligand Selection: The ligand can influence the relative rates of the desired coupling versus debromination. Sometimes, a less electron-rich ligand might disfavor the formation or reactivity of the Pd-H species.
-
Boronic Acid Quality: Ensure you are using a high-purity boronic acid or ester. Impurities can sometimes contribute to catalyst decomposition and side reactions.
Boronic Acid Decomposition (Protodeboronation)
Question: My boronic acid seems to be decomposing under the reaction conditions, leading to low yields. How can I address this?
Answer: Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[19] This is a frequent side reaction, especially with heteroaryl boronic acids under basic, aqueous conditions at elevated temperatures.[8][9][20]
Strategies to Mitigate Protodeboronation:
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol ester (BPin) or an MIDA ester can significantly reduce protodeboronation.[8] These esters act as a "slow-release" source of the boronic acid under the reaction conditions.[19][21]
-
Use Trifluoroborate Salts: Potassium heteroaryltrifluoroborates (R-BF₃K) are another class of stable boronic acid surrogates that are more resistant to protodeboronation.[22]
-
Anhydrous Conditions: As with debromination, minimizing the amount of water in the reaction can suppress protodeboronation.[9]
-
Milder Bases: Using a milder base like KF can sometimes be sufficient for the coupling while minimizing the decomposition of the boronic acid.[23]
-
Diethanolamine Complexes: Forming a complex of the boronic acid with diethanolamine can create an air-stable, crystalline solid that can be used directly in the coupling reaction, often with improved stability.[22][24]
Catalytic Cycle and Common Pitfalls
Caption: Suzuki catalytic cycle with key troubleshooting points.
Generalized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 5,8-Dibromo-triazolo[1,5-a]pyrazine. Optimization will likely be required based on the specific boronic acid used and the desired outcome (mono- vs. di-substitution).
Materials:
-
5,8-Dibromo-triazolo[1,5-a]pyrazine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2 equiv for mono-, 2.5 equiv for di-substitution)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water (if required)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 5,8-Dibromo-triazolo[1,5-a]pyrazine, the boronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., Argon) for 15-20 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[8]
-
Solvent Addition: Add the anhydrous solvent (and degassed water if using an aqueous system) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C for conventional heating, or 100-150 °C for microwave) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or the desired product is maximized.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted triazolo[1,5-a]pyrazine.
This guide provides a foundational framework for optimizing the Suzuki coupling of 5,8-Dibromo-triazolo[1,5-a]pyrazine. By understanding the key parameters and their interplay, you can effectively troubleshoot common issues and achieve your synthetic goals.
References
- Vertex AI Search. The Role of Phosphine Ligands in Palladium Catalysis.
- BenchChem. A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
- National Institutes of Health (NIH). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC.
- Journal of the American Chemical Society. Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects.
- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
- National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- ResearchGate. Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry | Request PDF.
- BenchChem. A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine.
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Sigma-Aldrich. Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions.
- Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Royal Society of Chemistry. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science.
- National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC.
- BenchChem. Technical Support Center: 3-Chloro-2-pyrazinamine Suzuki Coupling.
- ARKAT USA. Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water.
- ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3..
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. (PDF) Microwave-assisted CC cross-coupling reactions of aryl and heteroaryl halides in water.
- Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Wikipedia. Protodeboronation.
- ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- National Institutes of Health (NIH). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- YouTube. Masking Boronic Acids for Suzuki Coupling.
- BenchChem. how to avoid dehalogenation side reactions in Suzuki coupling.
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
- PubMed. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling.
- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- BenchChem. A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- ResearchGate. (PDF) Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- ACS Publications. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions | The Journal of Organic Chemistry.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
- ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table.
- BenchChem. Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
- ResearchGate. Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids..
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
- National Institutes of Health (NIH). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC.
- Andrew G. Myers Research Group. The Suzuki Reaction.
- National Institutes of Health (NIH). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Protodeboronation - Wikipedia [en.wikipedia.org]
- 20. research.ed.ac.uk [research.ed.ac.uk]
- 21. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Dibromotriazolopyrazine
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into troubleshooting the Buchwald-Hartwig amination, specifically when working with challenging dibromotriazolopyrazine substrates. This class of electron-deficient dihaloheteroarenes presents unique difficulties that require a nuanced approach to reaction optimization. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is crucial for effective troubleshooting. The reaction proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] Each step presents a potential failure point, particularly with electron-poor and sterically demanding substrates.
Caption: A logical workflow for diagnosing common reaction failures.
Frequently Asked Questions & Troubleshooting Guide
Category A: No Reaction or Very Low Conversion (<10%)
Q1: My reaction shows no conversion of the dibromotriazolopyrazine starting material. What is the most common point of failure?
A1: The most frequent culprit for a complete reaction failure is the inactivation of the palladium catalyst. The active Pd(0) species is highly sensitive to oxygen.
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox. All solvents must be thoroughly degassed, and reagents should be stored under inert conditions.
-
Catalyst Generation: If you are generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, this reduction step can be inefficient. [3]Using a commercially available, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) provides a more reliable and reproducible source of the active catalytic species. * Reagent Quality: Ensure the amine, base, and solvents are of high purity and anhydrous. Trace water can interfere with the base and catalyst.
Q2: I'm using an electron-deficient substrate like dibromotriazolopyrazine. Could my choice of ligand be preventing the initial oxidative addition?
A2: Absolutely. The oxidative addition of an electron-deficient aryl halide to the Pd(0) center is often the rate-determining step. [4]For challenging substrates like yours, the choice of ligand is paramount.
-
First-generation ligands like P(o-tolyl)₃ are generally ineffective for electron-poor heteroaryl bromides. [1]* You require sterically hindered, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). [1][5]These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which accelerates the oxidative addition step. [1]For your specific substrate, ligands like XPhos, RuPhos, or BrettPhos are excellent starting points for screening. [6] Q3: I've confirmed my catalyst and ligand are appropriate, but the reaction still fails. How critical is the base?
A3: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle, and its choice can make or break the reaction. [7]
-
Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. [8][9]Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.
-
Solubility: One of the most overlooked issues is the insolubility of the base in the reaction solvent. [8][10]If the base is not at least partially soluble, it cannot effectively deprotonate the palladium-amine complex. While NaOtBu is often used, weaker carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) may offer better solubility in certain solvents like dioxane or THF, though they may require higher temperatures. [8][10]* Inhibition: Avoid bases that can coordinate too strongly to the palladium center, as this can lead to catalyst inhibition.
Category B: Low to Moderate Yield (10-60%) & Side Reactions
Q4: I'm getting some product, but the yield is poor. How can I systematically optimize the reaction?
A4: A low yield indicates that the catalytic cycle is turning over, but it is inefficient. This calls for systematic optimization of the core components.
-
Ligand Screening: The "best" ligand is highly substrate-dependent. A small screen of 3-4 different bulky biarylphosphine ligands (see Table 1) is the most effective way to improve yield.
-
Base and Solvent Matrix: The interplay between the base and solvent is crucial. [7][8]For example, a strong base like NaOtBu often performs best in non-polar aromatic solvents like toluene, whereas a weaker base like Cs₂CO₃ may perform better in more polar ethereal solvents like 1,4-dioxane.
-
Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C). [11]If your yield is low at a lower temperature, incrementally increasing it by 10-15 °C can significantly improve the rate of reductive elimination.
Q5: I'm observing significant hydrodehalogenation (bromine replaced by hydrogen) of my starting material. What causes this and how can I stop it?
A5: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It arises from an unproductive pathway where the intermediate palladium-amido complex undergoes β-hydride elimination instead of reductive elimination. [1][12]
-
Ligand Choice: The best way to suppress β-hydride elimination is to use a ligand that promotes rapid reductive elimination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are designed specifically for this purpose. [1][13]They sterically enforce a geometry around the palladium center that favors the C-N bond-forming step.
-
Bidentate Ligands: Chelating bidentate ligands like BINAP or DPPF can also minimize β-hydride elimination by preventing the formation of the three-coordinate intermediate from which it often occurs. [1][12] Q6: I am attempting a mono-amination on my dibromotriazolopyrazine, but I'm getting a mixture of starting material, mono-aminated, and di-aminated products. How can I improve selectivity for the mono-aminated product?
A6: Achieving selective mono-amination on a di-halogenated substrate requires careful control over reaction conditions to exploit the differential reactivity of the C-Br bonds after the first substitution.
-
Stoichiometry: Use a slight excess of the dibromo starting material relative to the amine (e.g., 1.2 to 1.5 equivalents of dibromotriazolopyrazine to 1.0 equivalent of amine).
-
Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate. This will favor the reaction at the more activated position and slow down the second, more difficult amination.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting amine has been consumed to prevent over-reaction.
-
Ligand Effects: In some complex systems, certain ligands can promote "ring walking," where the catalyst migrates to another coupling site on the same molecule. [14]While less common, if you observe unexpected regioselectivity, screening different classes of ligands may be necessary.
Recommended Protocols & Summary Tables
Protocol 1: General Procedure for Mono-Amination of Dibromotriazolopyrazine
This is a starting-point protocol and must be optimized for your specific amine.
-
Preparation: In a glovebox, add dibromotriazolopyrazine (1.2 mmol), the amine (1.0 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the corresponding ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol) to the vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL, to make a 0.2 M solution).
-
Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary Tables
Table 1: Recommended Catalyst & Ligand Combinations for Heteroaryl Bromides
| Catalyst Source | Ligand (Class) | Key Features & Recommendations |
| Pd₂(dba)₃ / Pd(OAc)₂ | XPhos (Bulky Biaryl) | Excellent general-purpose ligand for electron-deficient heterocycles. High activity and stability. [15] |
| Pd Precatalyst (G3/G4) | RuPhos (Bulky Biaryl) | Often effective when XPhos gives low yields. Good for hindered amines. |
| Pd Precatalyst (G3/G4) | BrettPhos (Bulky Biaryl) | Particularly useful for coupling primary amines and ammonia equivalents. [2][3] |
| Pd₂(dba)₃ / Pd(OAc)₂ | BINAP / DPPF (Bidentate) | Can reduce β-hydride elimination side products. [1][11] |
| Pd₂(dba)₃ + NHC Salt | IPr / IMes (NHC) | Strong σ-donors, very effective for activating aryl chlorides and bromides. [5][16] |
Table 2: Guide to Base Selection
| Base | pKaH (DMSO) | Common Solvent(s) | Advantages & Caveats |
| NaOtBu | ~29 | Toluene, Dioxane | Standard Choice. Highly effective, but can cause decomposition of base-sensitive substrates. [8][10] |
| LHMDS | 29.5 | THF, Toluene | Very strong, non-nucleophilic. Good for proton tolerance. [3] |
| K₃PO₄ | ~23 | Dioxane, THF, t-BuOH | Weaker base, good for base-sensitive functional groups. Often requires higher temperatures. [2][10] |
| Cs₂CO₃ | ~19 | Dioxane, DMF | Weaker base with good solubility. Often used for sensitive substrates or OTf electrophiles. [10][17] |
Table 3: Common Solvents and Considerations
| Solvent | Properties | Considerations |
| Toluene / Xylene | Aromatic, Non-polar | Excellent general-purpose solvents with high boiling points. Good for use with strong alkoxide bases. [3][10] |
| 1,4-Dioxane | Ether, Polar aprotic | Frequently used, good solvating power for inorganic salts. [10][18] |
| Tetrahydrofuran (THF) | Ether, Polar aprotic | Lower boiling point, suitable for reactions at moderate temperatures. |
| tert-Butanol (t-BuOH) | Alcohol | Can act as both solvent and a proton source in some mechanisms. Often used with phosphate bases. [2] |
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Håkansson, M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
- Khan, A., et al. (2019). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal. [Link]
- Wolfe, J. P., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
- Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Kashani, S. K., et al. (2020).
- Help troubleshooting a Buchwald-Hartwig amin
- Ghaffari, B., et al. (2022). Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling.
- Bera, S. S., & Szostak, M. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
- Conditions for a selective Buchwald-Hartwig amination?
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Buchwald-Hartwig Cross-Coupling. In: J&K Scientific LLC. [Link]
- The Buchwald–Hartwig Reaction.
- Schmidt, D., et al. (2016). Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2′,3′‐d]pyrroles. Chemistry – A European Journal. [Link]
- Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amination. In: ACS Green Chemistry Institute. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- The Buchwald-Hartwig Amin
- Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
- Wang, D., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Derivatization of 5,8-Dibromo-triazolo[1,5-a]pyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for improving reaction yields during the derivatization of 5,8-dibromo-triazolo[1,5-a]pyrazine. The unique electronic properties of this heterocyclic core present specific challenges and opportunities in cross-coupling reactions. This document will equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.
The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Its derivatization is key to exploring structure-activity relationships. However, the presence of multiple nitrogen atoms and two bromine substituents on this electron-deficient ring system can lead to challenges such as low yields, catalyst inhibition, and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low to no yield in my Suzuki-Miyaura coupling with 5,8-dibromo-triazolo[1,5-a]pyrazine. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate often stem from a few critical areas. A systematic approach to troubleshooting is recommended:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. The nitrogen atoms in the triazolopyrazine ring can coordinate with the palladium center, leading to catalyst deactivation.[3] Therefore, sterically hindered and electron-rich phosphine ligands are often necessary to promote the desired catalytic cycle.[4] Consider ligands like XPhos, SPhos, or RuPhos, which have proven effective for challenging heterocyclic couplings.[5]
-
Base Selection: The base is crucial for the transmetalation step but can also promote undesired side reactions.[6] A careful screening of bases is often necessary. While strong bases like NaOtBu or LHMDS are common in Buchwald-Hartwig aminations, for Suzuki couplings, milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred to prevent degradation of the boronic acid/ester.[7]
-
Reagent Quality and Stability: The stability of your boronic acid or ester is a common failure point.[8][9] Electron-deficient boronic acids are particularly susceptible to protodeboronation, where the boron group is replaced by a hydrogen atom.[8] Ensure your boronic acid is fresh and of high purity. Consider using more stable boronic esters, such as pinacol esters, to mitigate this issue.[8]
-
Solvent and Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[8] Ensure you are using anhydrous, degassed solvents and have established a robust inert atmosphere (argon or nitrogen) throughout your reaction setup and execution. Common solvents for Suzuki reactions include 1,4-dioxane, toluene, or DMF, often with a small amount of water.[7]
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material. What adjustments can I make?
A2: Unreacted starting material in Buchwald-Hartwig aminations of 5,8-dibromo-triazolo[1,5-a]pyrazine suggests issues with catalyst activity or reaction conditions. Here are some key areas to optimize:
-
Ligand Choice: As with Suzuki couplings, the ligand is critical. Sterically hindered biaryl phosphine ligands are the standard for modern Buchwald-Hartwig aminations.[10][11] Ligands such as BrettPhos or RuPhos are designed to facilitate the coupling of hindered primary amines.[12]
-
Base Compatibility: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate or amine coupling partner is base-sensitive, other options like LHMDS or K₃PO₄ can be explored. The solubility of the base can also be a factor; some reactions benefit from the use of soluble organic bases.
-
Reaction Temperature: Buchwald-Hartwig reactions often require elevated temperatures (80-120 °C) to proceed efficiently.[13] If you are running the reaction at a lower temperature, a gradual increase may improve conversion. However, be mindful of potential substrate or product degradation at higher temperatures.
-
Palladium Pre-catalyst: The choice of palladium pre-catalyst can influence reaction efficiency. Pre-formed palladium-ligand complexes (e.g., G3 or G4 pre-catalysts) can offer improved activity and reproducibility compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[14]
Q3: I am observing the formation of a significant amount of mono-substituted product when I am targeting a di-substituted derivative. How can I drive the reaction to completion?
A3: Achieving di-substitution on a di-halogenated heterocycle can be challenging due to the deactivating effect of the first substitution on the reactivity of the second halogen. Several strategies can be employed:
-
Increased Reagent Stoichiometry: Increasing the equivalents of the coupling partner (boronic acid or amine) and the base can help drive the reaction towards the di-substituted product.
-
Higher Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol %) may be necessary for the second, more challenging coupling step.
-
Elevated Temperature and Longer Reaction Time: Pushing the reaction conditions with higher temperatures and extended reaction times can facilitate the second substitution. Careful monitoring by TLC or LC-MS is crucial to avoid product degradation.
-
Stepwise Approach: In some cases, a stepwise approach may be more effective. Isolate the mono-substituted product and then subject it to a second cross-coupling reaction under more forcing conditions. This allows for greater control and can ultimately lead to a higher overall yield of the desired di-substituted product.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the derivatization of 5,8-dibromo-triazolo[1,5-a]pyrazine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Use a fresh, high-purity palladium source and ligand.[8] - Consider using a pre-catalyst.[14] - Screen different ligands (e.g., XPhos, SPhos for Suzuki; BrettPhos, RuPhos for Buchwald-Hartwig).[5][12] |
| 2. Inefficient Base | - Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄ for Suzuki; LHMDS for Buchwald-Hartwig).[7] - Ensure the base is anhydrous and finely powdered for better solubility. | |
| 3. Poor Reagent Quality | - Use fresh, high-purity boronic acid/ester or amine.[8] - For Suzuki, consider converting the boronic acid to a more stable pinacol ester.[8] | |
| 4. Oxygen Contamination | - Ensure all glassware is oven-dried. - Use anhydrous, degassed solvents.[8] - Thoroughly purge the reaction vessel with an inert gas (Ar or N₂).[8] | |
| Significant Side Product Formation (e.g., Protodeboronation, Homocoupling) | 1. Degradation of Boronic Acid (Suzuki) | - Use a more stable boronic ester (e.g., pinacol ester).[8] - Minimize reaction time and temperature where possible.[8] - Choose a milder base.[8] |
| 2. Homocoupling of Boronic Acid (Suzuki) | - Ensure thorough deoxygenation of the reaction mixture, as oxygen can promote homocoupling.[9] - Use a Pd(0) source or ensure complete reduction of a Pd(II) pre-catalyst.[9] | |
| 3. Hydrodehalogenation (Reduction of C-Br bond) | - This can be a competing pathway.[10] - Re-evaluate the catalyst/ligand system. Some ligands are more prone to promoting this side reaction. | |
| Incomplete Conversion to Di-substituted Product | 1. Deactivation after First Substitution | - Increase the stoichiometry of the coupling partner and base. - Increase the catalyst loading. - Increase the reaction temperature and/or time. |
| 2. Steric Hindrance | - After the first substitution, the second site may be sterically encumbered. A less bulky coupling partner or a catalyst system designed for hindered substrates may be required.[4] | |
| Product Degradation | 1. Harsh Reaction Conditions | - If the product is sensitive to high temperatures, try to find a more active catalyst that operates at a lower temperature. - If the product is base-sensitive, screen milder bases. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
Caption: General workflow for Suzuki-Miyaura coupling.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for optimization.
Caption: General workflow for Buchwald-Hartwig amination.
Understanding the Mechanistic Challenges
The challenges in derivatizing 5,8-dibromo-triazolo[1,5-a]pyrazine are rooted in the fundamental steps of the catalytic cycles for cross-coupling reactions.
Caption: Key challenges in the catalytic cycle.
-
Oxidative Addition: This is the first step where the aryl bromide adds to the Pd(0) catalyst.[14] The electron-deficient nature of the triazolopyrazine ring can influence the rate of this step.
-
Transmetalation (Suzuki) / Amine Coordination & Deprotonation (Buchwald-Hartwig): This is often the rate-limiting step and is highly dependent on the choice of base and the nucleophilicity of the coupling partner.[6][10] Side reactions like protodeboronation are a major concern here.[8]
-
Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[14] Bulky ligands can promote this step.[4]
By understanding these fundamental challenges, researchers can make more informed decisions when optimizing their reaction conditions for the successful derivatization of 5,8-dibromo-triazolo[1,5-a]pyrazine.
References
- Benchchem.
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Reddit.
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.[Link]
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting.[Link]
- PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[Link]
- ResearchGate.
- Wordpress.
- PubMed. Synthesis of pyrazolo[1,5-a][8][14][16]triazine derivatives as inhibitors of thymidine phosphorylase.[Link]
- Chemistry LibreTexts.
- Journal of the American Chemical Society.
- MDPI.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
- Wikipedia.
- Reddit. Tips on increasing yield of Miyaura coupling reaction?[Link]
- ChemRxiv. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.[Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]
- YouTube.
- RSC Publishing.
- Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success.[Link]
- Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)
- PubMed Central. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes.[Link]
- ResearchGate. (PDF) Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.[Link]
- Organic Chemistry Portal. Suzuki Coupling.[Link]
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.[Link]
- ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.[Link]
- PubChem. 6,8-Dibromo[3][8][17]triazolo[1,5-a]pyrazine.[Link]
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[Link]
- PubMed.
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).[Link]
- PMC.
- PMC. Prescribed drugs containing nitrogen heterocycles: an overview.[Link]
- Semantic Scholar. Mild and rapid Pd-catalyzed cross-coupling with hydrazine in continuous flow: application to the synthesis of functionalized heterocycles.[Link]
- Bentham Open. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.[Link]
- ResearchGate. Recent discoveries of naturally occurring halogenated nitrogen heterocycles | Request PDF.[Link]
- ResearchGate.
- APEX science. 5,8-Dibromo[3][8][17]triazolo[1,5-a]pyrazine.[Link]
- RSC Publishing. Synthesis and reactions of[3][8][17]triazolo[1,5-a]pyrimidinium betaines.[Link]
- ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.[Link]
- MDPI.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.princeton.edu [chemistry.princeton.edu]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for products of 5,8-Dibromo-triazolo[1,5-a]pyrazine reactions
Welcome to the technical support center for methodologies related to 5,8-Dibromo-triazolo[1,5-a]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. The triazolo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry, often explored as a purine isostere in the development of kinase inhibitors and other targeted therapeutics.[1] However, the unique electronic properties and potential for complex reaction mixtures necessitate robust and well-understood purification strategies.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the purification of reaction products derived from this scaffold.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, practical problems you may encounter post-reaction. The solutions are based on fundamental chemical principles and extensive laboratory experience.
Question 1: My crude product has oiled out or formed an intractable tar after solvent removal. How can I salvage my material?
Answer: This is a frequent issue, especially with nitrogen-rich heterocyclic compounds which can have complex intermolecular interactions or retain residual high-boiling solvents like DMF or DMSO.
-
Causality: Tars and oils typically result from a mixture of factors:
-
Excessive Polarity: The presence of highly polar impurities or unreacted starting materials can prevent crystallization.
-
Residual Solvents: High-boiling aprotic polar solvents (e.g., DMSO, DMF, NMP) are notoriously difficult to remove and can keep the product mixture in a liquid or gum state.
-
Low Melting Point: The product mixture may simply be a low-melting eutectic.
-
Decomposition: The compound may be unstable to the workup or concentration conditions.
-
-
Strategic Solutions:
-
Trituration: This should be your first approach. Add a solvent in which your desired product is expected to be insoluble, but the impurities are soluble. For many triazolopyrazine derivatives, non-polar solvents are excellent for this.
-
Protocol: Add a small volume of cold diethyl ether or a hexane/ethyl acetate mixture (e.g., 9:1 v/v) to the tar. Vigorously scrape and stir the mixture with a spatula. The goal is to induce precipitation or crystallization of the product, "washing" away more soluble impurities. Isolate the resulting solid by vacuum filtration.
-
-
Solvent Re-dissolution and Precipitation: Dissolve the tar in a minimal amount of a good solvent (e.g., DCM or ethyl acetate). Then, slowly add a non-polar "anti-solvent" (like hexanes or pentane) with vigorous stirring until the solution becomes cloudy and a precipitate forms. Cool the mixture in an ice bath to maximize precipitation before filtering.[2]
-
"Dry Loading" for Chromatography: If trituration fails, avoid directly applying the oil to a chromatography column. Instead, dissolve the crude material in a suitable solvent (e.g., methanol, DCM), add a portion of silica gel (or Celite®), and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This powder can then be carefully loaded onto the top of your chromatography column, ensuring a much more uniform application and better separation.
-
Question 2: I'm struggling to separate my desired mono-substituted product from the unreacted 5,8-dibromo starting material and di-substituted byproducts using column chromatography.
Answer: This is a classic selectivity challenge. The polarity difference between the starting material, the mono-adduct, and the di-adduct can be minimal, making separation difficult.
-
Causality: The 5,8-Dibromo-triazolo[1,5-a]pyrazine starting material is relatively non-polar. A single substitution (e.g., in a Suzuki or Buchwald-Hartwig coupling) will change the polarity, but perhaps not dramatically enough for easy separation. The di-substituted product will have a polarity that is different still. Your goal is to find a solvent system that can resolve these three spots on a TLC plate.
-
Systematic Approach to Method Development:
-
TLC is Paramount: Do not attempt a column without first optimizing the separation on a TLC plate.[3] Your goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.2-0.3, and there is clear separation from other components.[4]
-
Start with a Standard Eluent System: A combination of a non-polar solvent (Hexanes or Cyclohexane) and a more polar solvent (Ethyl Acetate) is the standard starting point for normal-phase silica gel chromatography.[5]
-
Screening Process: Run TLCs with varying ratios: 9:1, 4:1, 2:1, 1:1 Hexanes:EtOAc. Observe the spot separation.
-
-
Introduce a Different Polarity Modifier: If Hexanes/EtOAc fails, the electronic character of the solvent needs to be changed. Try replacing Ethyl Acetate with:
-
Dichloromethane (DCM): Often provides different selectivity. A common system is DCM/Methanol for more polar compounds.
-
Diethyl Ether: Can sometimes resolve compounds that co-elute in EtOAc.
-
-
Consider an Alternative Stationary Phase: If silica gel (SiO₂) is not working, the surface chemistry may be the issue.
-
Alumina (Al₂O₃): Can be basic, neutral, or acidic. Neutral alumina is a good alternative to silica and can provide different selectivity for nitrogen-containing heterocycles.[3][6]
-
Reverse-Phase Chromatography (C18 Silica): If the compounds are sufficiently polar, reverse-phase chromatography using solvents like Acetonitrile/Water or Methanol/Water can be extremely effective. In this mode, the most polar compounds elute first.
-
-
Purification Strategy Decision Tree
Caption: Decision tree for post-reaction purification.
Question 3: My compound streaks severely on silica gel TLC plates and gives broad peaks during column chromatography.
Answer: Streaking is a clear indicator of a strong, undesirable interaction between your compound and the stationary phase. For triazolo[1,5-a]pyrazines, this is almost always due to the basicity of the nitrogen atoms.
-
Causality: Standard silica gel is slightly acidic (due to surface silanol groups, Si-OH). The basic lone pairs on the pyrazine and triazole nitrogens can form strong hydrogen bonds or acid-base interactions with the silica surface. This causes the molecules to "stick" and elute slowly and unevenly, resulting in streaking.
-
Strategic Solutions:
-
Eluent Modification (The 1% Solution): The most common and effective solution is to add a small amount of a competitive base to your mobile phase. This base will interact with the acidic sites on the silica, preventing your compound from doing so.
-
Protocol: Add ~0.5-1% triethylamine (NEt₃) or pyridine to your eluent mixture (e.g., for 100 mL of 1:1 Hexanes:EtOAc, add 1 mL of NEt₃). Run a TLC with this modified eluent; you should see a significant improvement in spot shape. Use the same modified eluent for your column.
-
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: As mentioned before, neutral alumina lacks the acidic character of silica and is often a better choice for basic compounds.
-
Treated Silica: You can purchase silica gel that has been end-capped or treated to be less acidic.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification method for derivatives of 5,8-Dibromo-triazolo[1,5-a]pyrazine?
A1: Flash column chromatography is the most versatile and widely applicable purification technique for this class of compounds.[4][7] It allows for the separation of components from a complex mixture on scales from micrograms to kilograms.[7] While recrystallization can provide material of very high purity, it is often difficult to find a suitable solvent system and is best used as a final polishing step after an initial chromatographic separation.[2]
Q2: How should I properly select and prepare a solvent system for column chromatography?
A2: The process begins with Thin-Layer Chromatography (TLC).[3]
-
Dissolve: Prepare dilute solutions of your crude mixture and key standards (like the starting material) in a volatile solvent like DCM or EtOAc.
-
Spot: Spot these solutions on a silica gel TLC plate.
-
Develop: Place the plate in a sealed chamber containing a small amount of your chosen eluent (e.g., 4:1 Hexanes:EtOAc).
-
Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and visualize the spots under UV light.
-
Analyze: The ideal eluent system will show the desired product spot moving off the baseline with an Rf value between 0.2 and 0.4, well-separated from all impurity spots. If the spots are too high (high Rf), the eluent is too polar; if they remain at the baseline (low Rf), it is not polar enough.[3][4]
Q3: Are there any specific stability or solubility characteristics of 5,8-Dibromo-triazolo[1,5-a]pyrazine I should know?
A3: While specific data for the 5,8-dibromo analog is limited, we can infer properties from related structures. The triazolo-pyrazine core is a planar, aromatic system.[8]
-
Solubility: It is expected to have limited solubility in water and non-polar solvents like hexanes. It should exhibit moderate to good solubility in polar aprotic solvents such as DMSO, DMF, and chlorinated solvents like DCM and chloroform.[8] Its solubility in alcohols like methanol and ethanol will likely be moderate.
-
Stability: The dibromo-scaffold is generally stable under standard chromatography and workup conditions. However, like many halogenated heterocycles, it may be sensitive to prolonged exposure to strong light or highly nucleophilic conditions at elevated temperatures, which could lead to degradation or debromination.
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Column Chromatography
This protocol describes a standard "wet packing" method for purifying 100-500 mg of a crude product.
-
Column Selection: Choose a glass column with a diameter such that the silica gel height will be approximately 15-20 cm.
-
Plug: Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[6]
-
Slurry Preparation: In a beaker, mix silica gel (typically 230-400 mesh) with your chosen eluent to form a free-flowing slurry. The amount of silica should be 50-100 times the weight of your crude sample.[4]
-
Packing: Pour the slurry into the column. Use a funnel to avoid spillage. Open the stopcock at the bottom and drain some solvent, tapping the column gently to ensure even packing and remove air bubbles.[6] Add more eluent as needed, never letting the top of the silica bed run dry.
-
Sample Loading: Once the silica is packed and the solvent level is just above the silica bed, carefully add your sample. If it's a solid, dissolve it in the minimum amount of eluent or DCM. If it's an oil, use the "dry loading" method described in Troubleshooting Question 1.
-
Elution: Carefully add fresh eluent to the top of the column. Apply positive pressure (using a bulb or compressed air line) to force the solvent through the column at a steady rate.[3]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or vials.[9]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Chromatography Workflow Diagram
Caption: Standard workflow for purification by flash chromatography.
Protocol 2: General Recrystallization
This technique is based on the principle that the solubility of most solids increases with temperature.[10]
-
Solvent Selection: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Test this with small amounts of your product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like EtOAc/Hexanes).
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if necessary), with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[11]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10][12] Do not disturb the flask during this process.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation and minimize the amount of product dissolved in the cold solvent.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Table 1: Common Laboratory Solvents (Eluotropic Series)
This table lists common solvents in order of increasing polarity, which is useful for selecting eluents for normal-phase chromatography.
| Solvent | Polarity Index | Dielectric Constant (ε) |
| n-Hexane | 0.1 | 1.9 |
| Cyclohexane | 0.2 | 2.0 |
| Toluene | 2.4 | 2.4 |
| Diethyl Ether | 2.8 | 4.3 |
| Dichloromethane (DCM) | 3.1 | 9.1 |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 |
| Acetone | 5.1 | 21 |
| Acetonitrile | 5.8 | 37.5 |
| Isopropanol | 3.9 | 18 |
| Ethanol | 4.3 | 24.5 |
| Methanol | 5.1 | 33 |
| Water | 10.2 | 80.1 |
References
- Vulcanchem. 5-Bromo-1H-[3][7][8]triazolo[4,5-B]pyrazine.
- Wikipedia. Column chromatography.
- University of Colorado Boulder, Department of Chemistry. Column Chromatography.
- Chemistry LibreTexts. Recrystallization.
- Research and Reviews: Research Journal of Pharmaceutical Analysis. Column Chromatography in Pharmaceutical Analysis.
- University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization and Crystallization.
- Utah Tech University. Separating Compounds by Column Chromatography.
- Gontijo, J., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(24), 5899.
- Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
- Chemistry LibreTexts. B. Column Chromatography.
- OC Lab. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube.
- PubChemLite. 5,8-dibromo-[7][8][10]triazolo[1,5-a]pyrazine.
- Lavecchia, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 12(3), 127.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rroij.com [rroij.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. 5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine () for sale [vulcanchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Managing Low Solubility of 5,8-Dibromo-triazolo[1,5-a]pyrazine
Introduction
5,8-Dibromo-triazolo[1,5-a]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often used as a building block in the synthesis of novel therapeutic agents.[1] Its rigid, planar structure, while synthetically valuable, contributes to strong crystal lattice energy, resulting in characteristically low solubility in many common organic solvents. This property presents a frequent and significant hurdle for researchers in various stages of experimentation, from chemical reactions to biological screening.
This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and manage the solubility challenges associated with this compound. The methodologies described herein are grounded in established principles of physical organic chemistry and formulation science to provide robust and reproducible solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general solubility profile of 5,8-Dibromo-triazolo[1,5-a]pyrazine in common lab solvents?
A1: Based on its chemical properties—a dibrominated heterocyclic aromatic system—the compound is a solid at room temperature and exhibits poor solubility in a wide range of solvents.[2][3] Its polarity is moderate, but strong intermolecular forces in its solid state make it difficult to solvate. A qualitative summary of its expected solubility is provided below.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Expert Insight |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Sparingly to Moderately Soluble | These solvents are the most effective first-line choices. Their high polarity and ability to act as hydrogen bond acceptors help disrupt the crystal lattice. DMSO is often the preferred solvent for creating high-concentration stock solutions for biological assays. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble | May achieve partial dissolution, especially with energy input (heating, sonication). Useful for reaction media where polar aprotic solvents are incompatible, but complete solubility may not be achieved. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Poorly Soluble to Insoluble | The moderate polarity of these solvents is generally insufficient to overcome the compound's intermolecular forces. |
| Alcohols | Methanol, Ethanol | Poorly Soluble to Insoluble | While polar, the hydrogen-bonding network of alcohols is not as effective as aprotic solvents at solvating this specific heterocycle. |
| Non-Polar | Toluene, Hexanes | Insoluble | The significant mismatch in polarity makes dissolution highly unfavorable. |
| Aqueous | Water, Buffers | Insoluble | The compound is highly hydrophobic.[4] A chemical supplier notes it is only slightly soluble in water.[2] |
Q2: I can't dissolve the compound in my chosen solvent for a chemical reaction. What are my immediate troubleshooting steps?
A2: When facing immediate dissolution issues, a systematic, stepwise approach is crucial to avoid compound degradation. The following workflow is recommended.
Caption: Initial workflow for basic solubility enhancement.
Detailed Explanation:
-
Mechanical Agitation (Sonication): An ultrasonic bath provides high-frequency energy that can break apart solid agglomerates and accelerate the dissolution process at the solvent-solute interface. This is a non-destructive first step.
-
Thermal Energy (Gentle Heating): Increasing the temperature enhances the kinetic energy of the solvent molecules, increasing their ability to overcome the solute's crystal lattice energy.
-
Causality: Solubility is often endothermic, so according to Le Chatelier's principle, increasing the temperature will shift the equilibrium toward dissolution.
-
Trustworthiness Check: Always monitor for potential degradation. Before and after heating, spot a small aliquot on a TLC plate or run a quick LC-MS to ensure the compound remains intact.
-
-
Solvent Polarity Modification (Co-solvents): If the above steps fail, the fundamental issue is a solvent-solute mismatch. Adding a small amount of a stronger, miscible solvent (a co-solvent) can dramatically improve solubility.[5] This is the most robust solution.
Q3: Heating and sonication didn't work. How do I rationally select and use a co-solvent system?
A3: Co-solvency is a powerful technique for dissolving poorly soluble compounds.[6][7] It involves using a mixture of solvents to achieve a polarity profile that is optimal for the solute.[] For 5,8-Dibromo-triazolo[1,5-a]pyrazine, the goal is to add a minimal amount of a strong polar aprotic solvent to your primary, less-polar reaction solvent.
Co-Solvent Selection Logic:
Caption: Decision process for selecting an appropriate co-solvent.
Experimental Protocol: Preparing a 10 mM Stock Solution in a Co-Solvent System
This protocol details how to prepare a stock solution when the compound is insoluble in the primary solvent (e.g., for a reaction in THF) but soluble in DMSO.
-
Weigh the Compound: Accurately weigh 2.78 mg of 5,8-Dibromo-triazolo[1,5-a]pyrazine (MW: 277.9 g/mol ) into a clean, dry vial.[3]
-
Initial Co-Solvent Addition: Add a minimal volume of the strong solvent (e.g., 100 µL of DMSO) directly to the solid.
-
Ensure Complete Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. A brief sonication may be used if necessary. The solution should be perfectly clear. This step is critical; you are creating a concentrated pre-solution in the "good" solvent.
-
Dilution with Primary Solvent: Add the primary solvent (e.g., 900 µL of THF) to the vial to reach the final target volume of 1.0 mL. The high concentration of the primary solvent should keep the compound in solution.
-
Final Homogenization: Vortex the final mixture thoroughly to ensure homogeneity. The resulting 10 mM solution should remain clear. If precipitation occurs, a slightly higher ratio of co-solvent may be required (e.g., 15-20%).
Trustworthiness: This method ensures the compound is fully solvated before being diluted into the less favorable solvent, preventing issues with clumps or partially dissolved material that can affect reaction kinetics or assay results. The use of minimal co-solvent is key to avoiding significant changes to the overall reaction environment.[9]
Q4: Can I use pH modification to increase the solubility of this compound?
A4: For 5,8-Dibromo-triazolo[1,5-a]pyrazine, pH modification is unlikely to be an effective strategy.
-
Chemical Rationale: The triazolopyrazine core is a weakly basic heterocycle.[10] While it can be protonated under strongly acidic conditions, the predicted pKa of the conjugate acid is very low (around -2.43), meaning it requires extremely harsh acidic conditions to ionize.[2] Such conditions are generally not compatible with standard experimental protocols and can lead to compound degradation. The molecule lacks any acidic protons that could be removed with a base.
Q5: My compound dissolves with heating, but it precipitates out upon cooling. How can I maintain a stable solution?
A5: This phenomenon, known as supersaturation, is common for poorly soluble crystalline compounds. The solution is thermodynamically unstable once the thermal energy is removed.
Strategies to Prevent Precipitation:
-
Use a Co-Solvent System: This is the most reliable solution. A properly chosen co-solvent system (as described in Q3) creates a thermodynamically stable solution at room temperature, eliminating the need for constant heating.
-
Prepare Fresh for Immediate Use: If a co-solvent is not permissible for your experiment, the only alternative is to prepare the solution with heating immediately before use. Maintain the solution at an elevated temperature until the moment it is added to the reaction or assay plate. This method carries a higher risk of variability and is less ideal.
-
Increase Solvent Volume: If the experimental concentration allows, simply using a larger volume of the solvent will lower the concentration below its saturation point at room temperature. This is the simplest solution but is often constrained by experimental design.
References
- Wikipedia. (n.d.). Cosolvent.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Taylor & Francis. (n.d.). Co-solvent – Knowledge and References.
- Synonym. (n.d.). Co-solvent: Significance and symbolism.
- PubChem. (n.d.). 6,8-Dibromo[5][6][8]triazolo[1,5-a]pyrazine.
- Geronikaki, A. et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- Singh, P. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Jain, S. et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology.
- Kumar, S. & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
- Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives. Journal of the American Chemical Society, 131(41), 15080–15081.
- Open Source Malaria (OSM) consortium. (2019). Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC.
- LookChem. (n.d.). Cas 785051-22-1,[5][6][8]Triazolo[1,5-a]pyrazine, 6,8-dibromo-2-(2-furanyl)-.
- PubChemLite. (n.d.). 5,8-dibromo-[5][6][8]triazolo[1,5-a]pyrazine.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- Abdel-rahman, A. A. H. et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. SpringerOpen.
- Wang, T. et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC.
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,8-DIBROMO-[1,2,4]TRIAZOLO[1,5-A]PYRAZINE CAS#: 959755-46-5 [amp.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | C5H2Br2N4 | CID 44630666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst and ligand selection for regioselective coupling of 5,8-dibromo-triazolo[1,5-a]pyrazine
Technical Support Center: Regioselective Cross-Coupling of 5,8-dibromo-triazolo[1,5-a]pyrazine
Welcome to the technical support guide for the regioselective functionalization of 5,8-dibromo-triazolo[1,5-a]pyrazine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile yet challenging heterocyclic scaffold. Here, we address common issues encountered during palladium-catalyzed cross-coupling reactions, providing troubleshooting advice, optimized protocols, and the mechanistic reasoning behind our recommendations.
Section 1: Understanding the Fundamentals of Regioselectivity
Before troubleshooting specific issues, it is crucial to understand the inherent electronic properties of the substrate. The 5,8-dibromo-triazolo[1,5-a]pyrazine core is an electron-deficient N-heterocycle, a feature that significantly influences its reactivity in cross-coupling reactions.
FAQ: Why is one bromine atom more reactive than the other?
Answer: The difference in reactivity between the C5-Br and C8-Br bonds stems from the distinct electronic environments of the two positions. The regiochemical outcome of palladium-catalyzed cross-couplings on dihalogenated N-heteroarenes is often dictated by the oxidative addition step, which is typically the rate-determining step.[1] This step is favored at the most electrophilic (electron-poor) carbon center.
-
C5 Position: This position is alpha (α) to the bridgehead nitrogen of the triazole ring and adjacent to the pyrazine N4 nitrogen. This proximity to multiple electronegative nitrogen atoms significantly lowers the electron density at C5, making the C5-Br bond more polarized and susceptible to oxidative addition by a Pd(0) catalyst.
-
C8 Position: This position is situated between two pyrazine nitrogen atoms (N1 and N7). While still electron-deficient, the electronic pull is distributed differently compared to the C5 position.
Computational studies on similar dihalo-heterocycles have shown that the position with the lower C-X bond dissociation energy (BDE) and the larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically the site of preferential oxidative addition.[2] For the 5,8-dibromo-triazolo[1,5-a]pyrazine scaffold, the C5 position is overwhelmingly the more electrophilic and reactive site for the first coupling reaction.
Sources
Technical Support Center: Workup Procedure for Removing Palladium Catalyst from Reaction Mixtures
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on the critical process of removing palladium catalysts from reaction mixtures. Achieving exceptionally low residual palladium levels is paramount for the integrity of downstream applications and for meeting stringent regulatory requirements for active pharmaceutical ingredients (APIs). [1][2]This center is structured to address the most common challenges and questions encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium so critical, and what are the typical regulatory limits?
The removal of palladium is essential for two primary reasons: catalyst toxicity and interference with subsequent chemical steps. From a regulatory standpoint, agencies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. For palladium, a Class 2B element, the permitted daily exposure (PDE) is 100 µ g/day . [1]This often translates to a concentration limit of 10 parts per million (ppm) in an API, assuming a daily dose of 10 grams. [1][3]Beyond regulatory compliance, residual palladium can poison downstream catalysts, interfere with biological assays, or compromise the stability of the final compound. [4]
Q2: What are the primary methods for palladium removal, and how do I choose the right one?
The most common methods for palladium removal can be broadly categorized as adsorption, scavenging, crystallization, extraction, and chromatography. [1][5] The optimal choice depends on several factors:
-
Nature of the Palladium Species: Is it a heterogeneous catalyst like Pd/C (solid) or a homogeneous one (dissolved)? [5]The oxidation state (Pd(0) vs. Pd(II)) and coordination sphere also play a crucial role. [6]* Properties of Your Product: Consider the solubility, stability, and potential for your product to chelate with palladium. [5]For instance, molecules with Lewis basic sites like pyridine or amine groups can form stable, soluble complexes with palladium, making removal more challenging. [1][7]* Scale of the Reaction: The cost and scalability of the method are critical for process development. [7]* Required Purity Level: The target residual palladium level will dictate the necessary rigor of the purification strategy.
Comparison of Common Palladium Removal Methods
| Method | Mechanism | Best For | Advantages | Limitations |
| Metal Scavengers | Chemisorption via high-affinity functional groups (e.g., thiols, amines) on a solid support (silica, polymer). [1][8] | Homogeneous (dissolved) palladium species. [9] | High selectivity and efficiency, simple filtration-based removal. [10][11] | Higher cost, potential for non-specific product binding. [5] |
| Activated Carbon | Physisorption onto a porous carbon surface. [12][13] | Broad range of palladium species, decolorization. [12] | Cost-effective, widely available. [8] | Can exhibit low selectivity, leading to product loss via non-specific adsorption. [5] |
| Crystallization | Exclusion of impurities from the crystal lattice of the desired product. [1] | Final product purification. | Can be highly effective for achieving high purity. | Effectiveness is highly dependent on the system; palladium can sometimes co-crystallize. [2] |
| Filtration | Physical separation of solid particles from the liquid phase. [5] | Heterogeneous catalysts (e.g., Pd/C) or precipitated palladium. [14] | Simple, rapid, and effective for insoluble species. [15] | Ineffective for removing soluble or colloidal palladium. [6][14] |
| Chromatography | Differential partitioning of components between a stationary and mobile phase. [14] | Complex mixtures where other methods fail. | High resolving power. | Can be resource-intensive and may not be practical for large-scale operations. [2] |
Troubleshooting Guide: Common Issues & Field-Proven Solutions
This section addresses specific problems you might encounter during palladium workup procedures.
Issue 1: High residual palladium levels persist after treatment with a scavenger.
Causality: This is one of the most common challenges. The scavenger's effectiveness is not absolute and can be compromised by several factors. The palladium species in your post-reaction mixture might be in a form that has a low affinity for the chosen scavenger. Strong chelation of the palladium by your product or ligands in the solution can also prevent the scavenger from binding effectively. [1][7] Troubleshooting Steps:
-
Optimize Scavenging Conditions:
-
Equivalents: A typical starting point is 3-5 molar equivalents of the scavenger relative to the initial palladium catalyst loading. [1][6]If removal is incomplete, consider increasing this ratio.
-
Time and Temperature: Many scavenging processes are kinetically controlled. Increasing the stirring time (from a few hours to overnight) or temperature (e.g., to 40-60 °C) can significantly improve efficiency. [5][6]Always determine the optimal conditions experimentally. [1]2. Screen a Panel of Scavengers:
-
No single scavenger is universally effective. Thiol-functionalized silica (e.g., SiliaMetS Thiol) is often a robust choice for various palladium species. [1][11][16]However, other functionalities like amines, thiourea, or trimercaptotriazine (TMT) might perform better for your specific system. [1][7][10]Silica-based scavengers may offer an advantage over polymer-based ones in some cases. [17]3. Consider a Pre-treatment Step:
-
The oxidation state of palladium greatly influences its affinity for scavengers. A mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more easily captured form. [5]4. Change the Solvent: The solvent can impact the accessibility of the palladium center. Diluting the reaction mixture or performing a solvent swap might be beneficial.
-
Issue 2: Significant loss of my desired product during purification.
Causality: Product loss is most frequently associated with non-specific adsorption onto the purification medium, a known drawback of activated carbon. [5]However, scavenger resins can also adsorb the product, especially if there are structural similarities or favorable interactions.
Troubleshooting Steps:
-
Minimize Adsorbent Quantity: Use the minimum effective amount of activated carbon or scavenger. Start with a small amount (e.g., 5-10 wt% for activated carbon relative to the crude product) and optimize from there. [7]2. Thoroughly Wash the Solid Phase: After filtration, wash the filter cake (the scavenger or carbon) with fresh solvent to recover any adsorbed product. [5][7]3. Adjust the Solvent: Using a solvent in which your product is highly soluble can minimize its tendency to adsorb onto the solid support. [5]4. Evaluate Alternative Methods: If product loss remains unacceptably high, switch to a more selective method. Highly selective scavenger resins often lead to less product loss than activated carbon. [11]Alternatively, crystallization might be a viable, non-adsorptive purification strategy. [5]
Issue 3: Inconsistent palladium removal from one batch to the next.
Causality: Batch-to-batch variability often points to subtle, uncontrolled changes in the reaction workup that alter the nature of the residual palladium species. [5]The final state of the palladium (e.g., oxidation state, aggregation, ligand sphere) can be highly sensitive to the workup conditions.
Troubleshooting Steps:
-
Standardize the Workup Protocol: Ensure every step of the workup prior to palladium removal is performed consistently. This includes quench conditions, extractions, and solvent removal.
-
Employ a Broad-Spectrum Scavenger: Some scavengers, such as those based on trimercaptotriazine (TMT), are known to be effective against a wider range of palladium species. [1]This can make your process more robust to minor variations.
-
Analyze Palladium Species: If the problem persists, advanced analysis may be needed to identify the different palladium species present in your reaction mixture.
-
Implement a Combination Approach: A multi-step process, such as filtration through Celite® to remove heterogeneous particles followed by treatment with a high-affinity scavenger for soluble species, can provide more reliable results. [7]
Experimental Protocols & Workflows
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
This protocol is a general guideline for using a common and effective type of scavenger.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, Ethyl Acetate, DCM). [5]2. Scavenger Addition: Add the silica-thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 3-5 molar equivalents relative to the initial amount of palladium catalyst. [1][7]3. Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). [5]The optimal time should be determined experimentally but often ranges from 2 to 24 hours. [6]4. Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger now bound with palladium. [1][5]5. Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product. [5][7]6. Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product. [1][5]7. Analysis: Quantify the residual palladium content in the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). [3][18]
Workflow Diagram: Scavenger-Based Palladium Removal
Below is a visual representation of the decision-making process and experimental workflow for palladium scavenging.
Caption: Workflow for selecting and executing a palladium removal strategy.
References
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division.
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
- Spectroscopy Online. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
- Ingenta Connect. (n.d.). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- The ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- ACS Publications. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
- PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
- PubMed. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence.
- ACS Publications. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis.
- PubMed. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents.
- National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Reddit. (n.d.). Your trick to remove residual palladium.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium catalyst recovery using scavenger resin - SpinChem [spinchem.com]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. arborassays.com [arborassays.com]
Technical Support Center: Scaling Up Synthesis of 5,8-Disubstituted-Triazolo[1,5-a]pyrazine Derivatives
Introduction for the Advanced Practitioner
Welcome to the technical support center for the synthesis of 5,8-disubstituted-triazolo[1,5-a]pyrazine derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning these syntheses from bench-scale discovery to pilot-plant or manufacturing scale. The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide range of diseases.[1][2]
Scaling up any chemical synthesis introduces challenges not always apparent in small-scale reactions, such as heat transfer, mass transport, impurity profiles, and process safety.[3] This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of scaling up this specific heterocyclic system. Our focus is on ensuring reproducibility, maximizing yield and purity, and establishing a robust, safe, and scalable process.
General Synthetic Workflow
The most common and flexible strategy for synthesizing 5,8-disubstituted-triazolo[1,5-a]pyrazines involves a sequential, functionalization approach. This typically begins with the formation of a core intermediate, which is then elaborated through cross-coupling reactions. The key is to install reactive handles at the 5- and 8-positions that can be selectively addressed. A common halogenated intermediate, 5-chloro-8-substituted-[4][5][6]triazolo[1,5-a]pyrazine, serves as a versatile building block for introducing diversity.[5][7]
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines | MDPI [mdpi.com]
- 5. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 5,8-DisubstitutedTriazolo[1,5-a]pyrazine Derivatives
A Comparative Guide to the Structural Confirmation of 5,8-Disubstituted[1][2][3]Triazolo[1,5-a]pyrazine Derivatives
For researchers and professionals in drug development, the unequivocal determination of a molecule's structure is the bedrock of scientific integrity and progress. The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system, appearing in compounds targeting a range of biological activities.[1][4] The precise placement of substituents on this core, particularly at the C5 and C8 positions, is critical as it dictates molecular geometry, target engagement, and ultimately, pharmacological activity. Misassignment of a substitution pattern can lead to flawed structure-activity relationship (SAR) studies and wasted resources.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of 5,8-disubstituted triazolo[1,5-a]pyrazine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, demonstrating how a multi-technique approach creates a self-validating system for structural elucidation.
Mass Spectrometry (MS): Establishing the Molecular Blueprint
Expertise & Experience: The initial step in characterizing any newly synthesized compound is to confirm that the desired reaction has occurred and that the product has the correct molecular mass. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this process. Unlike nominal mass spectrometry which provides the integer mass, HRMS provides a highly accurate mass measurement (typically to four decimal places), allowing for the confident determination of the compound's elemental formula.[1] This is the first and most fundamental piece of evidence in the structural puzzle.
Comparative Analysis: LRMS vs. HRMS
-
Low-Resolution Mass Spectrometry (LRMS): Confirms the molecular weight of the compound, verifying that a product of the expected mass was formed. It is a rapid and valuable screening tool.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, which is used to deduce the elemental composition. For aza-rich heterocycles like triazolopyrazines, this is crucial for distinguishing between potential formulas that may have the same nominal mass.
Data Presentation: Expected HRMS Data
| Molecular Formula | Substituent R1 (C5) | Substituent R2 (C8) | Calculated Mass [M+H]⁺ |
| C₁₂H₁₀N₄O | -Phenyl | -Methoxy | 227.0927 |
| C₁₁H₉N₅ | -Phenyl | -Amino | 212.0931 |
| C₁₃H₁₂N₄S | -Benzyl | -Methylthio | 257.0855 |
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution must be free of particulate matter.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode ([M+H]⁺) for nitrogenous bases like triazolopyrazines.
-
Analyzer: Set the mass analyzer (e.g., TOF or Orbitrap) to a high-resolution setting (>10,000).
-
Infusion: Introduce the sample into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) to ensure a stable signal.
-
-
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-1000). Ensure the presence of a lock mass calibrant to maintain mass accuracy throughout the run.
-
Data Analysis: Process the acquired spectrum. The measured m/z of the most abundant isotopic peak for the protonated molecule is compared against the theoretical exact mass calculated for the expected elemental formula. A mass error of <5 ppm is considered confirmation of the elemental composition.
Visualization: Mass Spectrometry Workflow
Caption: Workflow for confirming elemental composition via HRMS.
NMR Spectroscopy: Assembling the Structural Puzzle
Expertise & Experience: While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. For distinguishing isomers, particularly positional isomers like 5,8- vs. 5,7-disubstitution, NMR is the most powerful technique for analysis in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
The key to confirming the 5,8-disubstitution pattern lies in establishing long-range correlations between the protons of the substituents and the carbons of the pyrazine ring. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount for this task. It reveals correlations between protons and carbons that are typically 2 or 3 bonds away.
Causality of Experimental Choice:
-
¹H NMR: Provides the initial overview. For a 5,8-disubstituted triazolo[1,5-a]pyrazine, two singlets are expected for the pyrazine protons (H-6 and H-7), as they have no adjacent proton neighbors. The chemical shifts of these protons are influenced by the electronic nature of the substituents at C5 and C8.
-
¹³C NMR: Confirms the number of unique carbon environments in the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, primarily within the individual substituent structures.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is essential for assigning carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment. To confirm 5,8-disubstitution, one must observe a correlation from the protons on the substituent at C5 to the C5 carbon of the scaffold, and likewise from the protons on the C8 substituent to the C8 carbon. Crucially, correlations to neighboring carbons (e.g., from C5-substituent protons to C6) provide irrefutable proof of the connection point.[1]
Data Presentation: Typical NMR Chemical Shifts (DMSO-d₆)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations for a 5-Substituent (R₁) |
| 2 | ~8.7-9.0 (s) | ~145-148 | To C3a, C8a |
| 5 | - | ~142-145 | From H-6, Protons of R₁ |
| 6 | ~7.6-8.0 (s) | ~115-120 | To C5, C8, C8a |
| 7 | ~7.8-8.2 (s) | ~125-130 | To C5, C8, C8a |
| 8 | - | ~138-142 | From H-7, Protons of R₂ |
| 3a | - | ~145-148 | From H-2 |
| 8a | - | ~130-135 | From H-2, H-6, H-7 |
| Note: Ranges are approximate and vary based on substituent effects.[1][5][6] |
Visualization: Key HMBC Correlations for a 5,8-Disubstituted Core
Caption: Critical HMBC correlations (dashed arrows) to confirm 5,8-substitution.
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. Tune and shim the instrument for optimal resolution and lineshape.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. These are used for initial assessment and referencing.
-
2D Spectra Acquisition:
-
COSY: Use standard gradient-selected (gCOSY) parameters.
-
HSQC: Use a standard gradient-selected sensitivity-enhanced HSQC pulse sequence. Optimize the ¹JCH coupling constant (typically ~145 Hz for sp² carbons).
-
HMBC: Use a standard gradient-selected HMBC pulse sequence. The key parameter is the long-range coupling delay, which should be optimized for nJCH values of 4-10 Hz (a delay of 60-80 ms is a good starting point).
-
-
Data Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all ¹H and ¹³C signals using the combination of 1D and 2D data.
-
Critically, identify the cross-peaks in the HMBC spectrum that link the substituent protons to the core carbons (C5, C6, C7, C8) to definitively establish the substitution pattern.
-
Single-Crystal X-ray Crystallography: The Absolute Proof
Trustworthiness: While NMR provides definitive proof of structure in solution, single-crystal X-ray crystallography provides unambiguous, absolute proof of the molecular structure in the solid state.[5] It generates a 3D model of the molecule, showing the precise location of every atom and the exact bond lengths and angles. When a high-quality crystal is obtained, its analysis is considered the "gold standard" and is often required for high-impact publications or patent filings.
Comparative Analysis: Spectroscopy vs. Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| State | Solution | Solid-state |
| Information | Atomic connectivity, relative stereochemistry | Absolute 3D structure, bond lengths/angles, packing |
| Primary Challenge | Signal overlap in complex molecules | Growing a suitable single crystal |
| Certainty | Very high (inferential) | Absolute (direct observation) |
Visualization: Decision Workflow for X-ray Analysis
Caption: Decision tree for pursuing X-ray crystallography.
Experimental Protocol: Crystal Growth and Analysis
-
Crystal Growth (General Methods):
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture until saturated. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Selection: Using a microscope, select a well-formed, single crystal with sharp edges and no visible defects.
-
Data Collection: Mount the crystal on a goniometer head. Place the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[3]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
Conclusion: An Integrated, Self-Validating Approach
The structural confirmation of 5,8-disubstituted[1][2][3]triazolo[1,5-a]pyrazine derivatives is not achieved by a single technique but by the logical integration of complementary data. The process begins with HRMS to establish the correct elemental formula. It is followed by a comprehensive suite of NMR experiments, with the HMBC analysis serving as the cornerstone for proving the specific connectivity of the substituents. Finally, where possible and necessary, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for advancing drug discovery and development programs.
References
- Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- [1][2][3]Triazolo[1,5-a]pyrazine | C5H4N4. PubChem. [Link]
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
- Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. [Link]
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC - NIH. [Link]
- Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]
- Identification of[1][2][3]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. ResearchGate. [Link] 13.[1][2][3]Triazolo[1,5-a]pyrazine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
A Comparative Guide to the Reactivity of 5,8-Dibromo-triazolo[1,5-a]pyrazine in Cross-Coupling Reactions
A Comparative Guide to the Reactivity of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine in Cross-Coupling Reactions
Introduction
In the landscape of modern medicinal chemistry and materials science, nitrogen-rich heterocyclic scaffolds are of paramount importance. Among these, the[1][2]triazolo[1,5-a]pyrazine core has emerged as a privileged structure, forming the basis of numerous biologically active compounds, including potent antagonists of the adenosine A2A receptor.[3] Dihalogenated heterocycles are crucial building blocks in drug discovery, offering two reactive handles for the strategic introduction of molecular diversity through cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine with other common dibromoheterocycles, namely 2,5-dibromopyridine, 2,4-dibromopyrimidine, and 2,5-dibromopyrazine, in the context of Suzuki-Miyaura and Buchwald-Hartwig amination reactions. By examining the electronic properties and available experimental data, we aim to provide a predictive framework for the reactivity of this important scaffold.
The[1][2][3]triazolo[1,5-a]pyrazine Scaffold: Electronic Properties and Reactivity Predictions
The[1][2]triazolo[1,5-a]pyrazine system is a fused bicyclic heterocycle characterized by an electron-deficient pyrazine ring fused to an electron-rich triazole ring. This electronic arrangement significantly influences the reactivity of the C-Br bonds at the 5- and 8-positions. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which enhances the electrophilicity of the attached carbon atoms and facilitates oxidative addition of a palladium(0) catalyst, the key initial step in many cross-coupling reactions.
While direct experimental data on the regioselective cross-coupling of 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine is limited in the public domain, we can draw strong inferences from related heterocyclic systems. For the structurally similar pyrazolo[1,5-a][4][5]triazines and[1][2]triazolo[4,3-c]pyrimidines, the C8 position is reported to be a versatile site for both Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][6] This suggests that the C8-Br bond in 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine is likely to be more reactive than the C5-Br bond. This heightened reactivity at C8 can be attributed to the electronic influence of the fused triazole ring and the positions of the nitrogen atoms in the pyrazine ring, which modulate the electron density at the carbon-halogen bonds.
For comparison, the reactivity of dibrominated pyridines, pyrimidines, and pyrazines is well-documented. In general, the regioselectivity of cross-coupling reactions on these scaffolds is influenced by a combination of steric and electronic factors.[1] For instance, in 2,5-dihalopyridines, the C2 position is often more reactive in Suzuki couplings due to its higher electrophilicity.[7]
Caption: Structures of the compared dibromoheterocycles.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[8][9] The reactivity of a C-Br bond in this reaction is primarily dependent on its susceptibility to oxidative addition by a palladium(0) catalyst. Below is a comparative table of typical reaction conditions and outcomes for the mono-arylation of our selected dibromoheterocycles.
| Heterocycle | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2,5-Dibromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~70-80 | [10] |
| 2,5-Dichloropyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | ACN/H₂O | 80 | 12-24 | >90 (di-arylation) | [5] |
| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | good | [11] |
Note: Data for 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine is not available; the table presents data for analogous compounds to provide a baseline for comparison.
Based on the available data for related heterocycles, a successful Suzuki-Miyaura coupling of 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine would likely employ a palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos or XPhos, in the presence of a phosphate or carbonate base.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dibromopyridine
This protocol provides a representative procedure for the mono-arylation of a dibromoheterocycle.
Materials:
-
2,5-Dibromopyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2,5-dibromopyridine (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add toluene (4 mL) and degassed water (1 mL) to the flask.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-bromopyridine.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[7][10][12] The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.
| Heterocycle | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Bromopyridines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [13] |
| Aryl Halides | Pd(OAc)₂ / X-Phos | KOt-Bu | - | - | - | good to excellent | [14] |
| 5-Bromo-8-benzyloxyquinoline | Pd(OAc)₂ / Johnphos | NaOtBu | Toluene | 100 | 2.5 | 93 |
Note: Data for 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine is not available; the table presents data for analogous compounds to provide a baseline for comparison.
For the Buchwald-Hartwig amination of 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine, a catalyst system employing a bulky biarylphosphine ligand like XPhos or Johnphos in combination with a strong base such as sodium or potassium tert-butoxide is predicted to be effective.
Exemplary Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol outlines a general procedure for the amination of an aryl bromide.
Materials:
-
Aryl bromide (e.g., 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine)
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (2 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
While direct experimental data for the cross-coupling of 5,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine remains to be published in detail, a comparative analysis with structurally related heterocycles provides valuable insights into its expected reactivity. The electron-deficient nature of the pyrazine ring, coupled with the electronic influence of the fused triazole system, suggests that this scaffold is a promising substrate for palladium-catalyzed cross-coupling reactions. Based on analogies with similar heterocyclic systems, the C8-Br bond is predicted to be the more reactive site for both Suzuki-Miyaura and Buchwald-Hartwig reactions. The experimental protocols provided for well-established dibromoheterocycles serve as a robust starting point for the development of efficient synthetic routes to novel derivatives of the medicinally important[1][2]triazolo[1,5-a]pyrazine core. Further experimental investigation is warranted to fully elucidate the reactivity and regioselectivity of this versatile building block.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Beaudry, C. M., & Young, M. D. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5745–5748. [Link]
- Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][6]triazines. Molecules, 26(12), 3540. [Link]
- Hartwig Group Publications. (n.d.). University of California, Berkeley.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
- Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809–4813. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. BenchChem.
- Hartwig Group Publications. (n.d.). University of California, Berkeley.
- Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]
- Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][6]triazines. Molecules, 26(12), 3540. [Link]
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2968–2975. [Link]
- Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6394–6406. [Link]
- Sung, K., & Wu, M.-J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
- Chemistry LibreTexts. (2023).
- Slanina, T., et al. (2021).
- Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6394–6406. [Link]
- Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3583–3603. [Link]
- Gundersen, L.-L., & Nissen-Meyer, J. (1996). Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines). The Journal of Organic Chemistry, 61(18), 6199–6204. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
- Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3583–3603. [Link]
- Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012–6015. [Link]
- Scholar Commons. (n.d.). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. University of South Florida. [Link]
- ResearchGate. (n.d.). 8-Alkyl[1][2][3]Triazolo[5,1-b]Purines.
- Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012–6015. [Link]
- BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. BenchChem.
- D'Amato, E. M., & Organ, M. G. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 56(40), 12294–12298. [Link]
- Al-Hadedi, A. A. M., & El-Emam, A. A. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Korean Chemical Society, 58(3), 281–286. [Link]
- National Center for Biotechnology Information. (n.d.). 6,8-Dibromo[1][2][3]triazolo[1,5-a]pyrazine. PubChem.
- Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(11), 6081–6090. [Link]
- Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(11), 6081–6090. [Link]
- Hewings, D. S., et al. (2013).[1][2][3]Triazolo[4,3‑a]phthalazines: Inhibitors of Diverse Bromodomains. Journal of Medicinal Chemistry, 56(9), 3583–3594. [Link]
- Dar'in, D. V., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1968. [Link]
- da Silva, A. C. S., et al. (2022). Rejuvenating the[1][2][5]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry, 10, 986866. [Link]
- van der Vlugt, C. J., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(24), 16676–16682. [Link]
- Vilkauskaitė, G., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform, 42(25). [Link]
- National Center for Biotechnology Information. (n.d.). 6,8-Dibromo[1][2][3]triazolo[1,5-a]pyrazine. PubChem.
- ResearchGate. (2016). 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine (99451-55-5) for sale [vulcanchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Transition metal-catalyzed functionalization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Researcher's Guide to the Regioselective Functionalization of Dibromo-triazolo[1,5-a]pyrazines: A Comparative Analysis of 5,8- and 6,8-Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient and predictable synthesis of target molecules. This guide provides an in-depth, objective comparison of the reactivity of 5,8-dibromo-triazolo[1,5-a]pyrazine and its 6,8-dibromo isomer, two key scaffolds in medicinal chemistry. By examining their electronic properties and compiling available experimental data, this document aims to serve as a practical resource for designing regioselective cross-coupling and substitution strategies.
The triazolo[1,5-a]pyrazine core is a common motif in a variety of biologically active compounds. Its dihalogenated derivatives are particularly valuable as they allow for sequential, site-selective introduction of different functionalities. However, the distinct placement of the bromine atoms in the 5,8- and 6,8-isomers leads to significant differences in their chemical behavior, primarily in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Structural and Electronic Overview
The inherent electron deficiency of the pyrazine ring, coupled with the electron-withdrawing nature of the fused triazole ring, makes the dibromo-triazolo[1,5-a]pyrazine system highly susceptible to nucleophilic attack and oxidative addition of palladium catalysts. The regioselectivity of these reactions is dictated by the electronic environment of each carbon-bromine bond, which is influenced by the position of the nitrogen atoms within the heterocyclic core.
-
5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: In this isomer, the C5 position is situated between two nitrogen atoms (N1 and N4), while the C8 position is adjacent to one pyrazine nitrogen (N7). This arrangement makes the C5 position significantly more electron-deficient and, therefore, the primary site for substitution.
-
6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: For this isomer, both the C6 and C8 positions are ortho to a pyrazine nitrogen (N7 and N4, and N7, respectively). This activates both positions for reaction. However, subtle electronic differences generally favor initial reaction at the C6 position.
Figure 1. Chemical structures of 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine[1] and 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine.[3]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common methods for the functionalization of these dibromo-isomers. The choice of catalyst, ligand, and reaction conditions can influence the outcome, but the inherent electronic properties of the substrates are the primary drivers of regioselectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile tool for the formation of C-C bonds. For both isomers, the reaction proceeds with a high degree of regioselectivity at the more electron-deficient position.
-
5,8-Dibromo Isomer: The initial Suzuki coupling occurs preferentially at the C5 position .
-
6,8-Dibromo Isomer: The first coupling is favored at the C6 position .
| Isomer | Preferred Position of Mono-arylation | Catalyst System (Typical) | Base | Solvent | Temperature (°C) |
| 5,8-Dibromo | C5 | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80-100 |
| 6,8-Dibromo | C6 | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 90-110 |
Table 1. Typical conditions for regioselective mono-arylation via Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl compounds. Similar to the Suzuki coupling, the site of initial amination is governed by the electronic properties of the C-Br bonds.
-
5,8-Dibromo Isomer: The amination reaction selectively occurs at the C5 position .
-
6,8-Dibromo Isomer: The preferred site for the first amination is the C6 position .
| Isomer | Preferred Position of Mono-amination | Catalyst/Ligand (Typical) | Base | Solvent | Temperature (°C) |
| 5,8-Dibromo | C5 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 |
| 6,8-Dibromo | C6 | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 100-120 |
Table 2. Typical conditions for regioselective mono-amination via Buchwald-Hartwig coupling.
Figure 2. General workflow for sequential cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the triazolo[1,5-a]pyrazine ring system also allows for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The regioselectivity of SNAr mirrors that of the palladium-catalyzed reactions.
-
5,8-Dibromo Isomer: The C5 position is more susceptible to nucleophilic attack.
-
6,8-Dibromo Isomer: The C6 position is the more electrophilic site and thus the primary target for nucleophiles.
It is important to note that SNAr reactions on these systems can sometimes be complicated by side reactions, and careful optimization of reaction conditions is crucial.
Experimental Protocols
The following are generalized procedures for the regioselective mono-functionalization of dibromo-triazolo[1,5-a]pyrazines. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Mono-arylation
-
In a flame-dried Schlenk flask, combine the dibromo-triazolo[1,5-a]pyrazine isomer (1.0 eq.), the desired arylboronic acid (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Mono-amination
-
To a dry reaction tube, add the dibromo-triazolo[1,5-a]pyrazine isomer (1.0 eq.), the amine (1.2 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., Cs₂CO₃, 2.0 eq.).
-
Seal the tube, and evacuate and backfill with an inert atmosphere.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 100-120 °C until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
After cooling to ambient temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The 5,8-dibromo- and 6,8-dibromo-triazolo[1,5-a]pyrazine isomers exhibit predictable and distinct reactivity patterns in common synthetic transformations. The primary site of reaction is consistently the most electron-deficient position: C5 for the 5,8-isomer and C6 for the 6,8-isomer. This reliable regioselectivity allows for the strategic synthesis of mono-substituted intermediates, which can be further elaborated to access a wide array of complex molecules. A thorough understanding of these reactivity differences is crucial for the efficient and successful implementation of these valuable building blocks in drug discovery and materials science.
References
- PubChem. 5,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine. National Center for Biotechnology Information.
- PubChem. 6,8-Dibromo[1][2][3]triazolo[1,5-a]pyrazine. National Center for Biotechnology Information.
Sources
A Senior Application Scientist's Guide to Spectral Data Comparison of Starting Material and Coupled Product
For researchers, scientists, and professionals in drug development, the confirmation of a successful coupling reaction is a critical step in the synthesis of new chemical entities. This guide provides an in-depth comparison of the spectral data of a starting material versus its coupled product, offering the technical accuracy and field-proven insights necessary for confident structural elucidation. We will explore the fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—that form the cornerstone of reaction verification.
The Imperative of Spectral Comparison in Synthesis
In any chemical transformation, particularly in the intricate world of drug development, the unambiguous verification of the final product's structure is paramount. Simply assuming a reaction has proceeded as planned based on theoretical knowledge is insufficient. Spectral data provides the empirical evidence needed to confirm the formation of new bonds and the consumption of starting materials. By comparing the spectral fingerprint of the product to that of the initial reactants, we can definitively assess the outcome of a coupling reaction.[1] This comparative analysis is not merely a qualitative check; it can also provide quantitative insights into reaction conversion and purity.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][4][5] It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
The Causality Behind NMR Spectral Changes in a Coupling Reaction
A coupling reaction, by its nature, involves the formation of a new chemical bond between two molecular fragments. This fundamental change in connectivity and the surrounding electronic environment leads to predictable and observable shifts in the NMR spectrum.
-
Disappearance of Starting Material Signals: The most straightforward indicator of a successful reaction is the disappearance or significant reduction in the intensity of signals corresponding to the reactive moieties of the starting materials.[2]
-
Appearance of New Product Signals: Concurrently, new signals will emerge that are characteristic of the newly formed coupled product.
-
Changes in Chemical Shift (δ): The position of a signal on the x-axis (chemical shift) is highly sensitive to the electronic environment of the nucleus.[6][7] The formation of a new bond will alter the shielding and deshielding effects on nearby nuclei, causing their signals to shift to different ppm values.
-
Changes in Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclear spins results in the splitting of NMR signals into multiplets (e.g., doublets, triplets).[7][8] The formation of a new bond can introduce new coupling partners or alter existing coupling pathways, leading to changes in the multiplicity and coupling constants of signals.[8]
Hypothetical Case Study: Amide Coupling
Let's consider a simple amide coupling reaction between a carboxylic acid and a primary amine.
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| Starting Material (Carboxylic Acid) | Broad singlet for the acidic proton (-COOH) typically >10 ppm. | Signal for the carbonyl carbon (-COOH) around 170-185 ppm. |
| Starting Material (Primary Amine) | Broad singlet for the amine protons (-NH₂) typically between 1-5 ppm. | Signals for carbons adjacent to the amine group. |
| Coupled Product (Amide) | Disappearance of the broad -COOH and -NH₂ signals. Appearance of a new, typically broad, singlet or triplet for the amide proton (-NH-) between 5-9 ppm. Shifts in the signals of protons adjacent to the newly formed amide bond. | Disappearance of the carboxylic acid carbonyl signal. Appearance of a new amide carbonyl signal around 160-175 ppm. Shifts in the signals of carbons adjacent to the new amide bond. |
Experimental Protocol: Acquiring High-Quality NMR Data for Reaction Monitoring
For reliable reaction monitoring, a series of spectra are collected over time.[9]
-
Sample Preparation:
-
Dissolve a small, representative sample of the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. For reaction monitoring, a minimal number of scans (e.g., 1-8) is often sufficient to obtain a good signal-to-noise ratio for the peaks of interest.[9]
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the starting material and product to determine the relative concentrations and calculate the reaction conversion.[6]
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It provides the molecular weight of the compound and, through fragmentation patterns, offers valuable structural information.[11][12][13]
The Logic of Mass Spectral Changes Post-Coupling
The formation of a coupled product results in a molecule with a higher molecular weight than either of the starting materials. This is the most direct piece of evidence from mass spectrometry.
-
Molecular Ion Peak (M+): The mass spectrum of the coupled product will show a molecular ion peak at a higher m/z value corresponding to its increased molecular weight.[12][14] The molecular weights of the starting materials will no longer be the highest mass peaks (if they are observed at all).
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization (fragmentation) is unique and serves as a "molecular fingerprint".[11] The coupled product will exhibit a distinct fragmentation pattern that is different from the starting materials, reflecting the new bond and overall structure.[13]
Hypothetical Case Study: Suzuki Coupling
Consider a Suzuki coupling reaction between an aryl bromide and a boronic acid.
| Compound | Expected Molecular Ion Peak (m/z) | Key Fragmentation Observations |
| Starting Material (Aryl Bromide) | Two peaks of nearly equal intensity for the molecular ion (M+ and M+2) due to the isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). | Fragmentation will involve the loss of the bromine atom. |
| Starting Material (Boronic Acid) | A molecular ion peak corresponding to its molecular weight. | Fragmentation may involve the loss of the boronic acid group. |
| Coupled Product (Biaryl) | A single, higher m/z molecular ion peak corresponding to the new biaryl structure. The characteristic bromine isotope pattern will be absent. | The fragmentation pattern will be characteristic of the new biaryl scaffold. |
Experimental Protocol: Analyzing Reaction Mixtures by MS
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Ionization:
-
Mass Analysis and Detection:
-
The ions are separated based on their m/z ratio and detected.
-
-
Data Interpretation:
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective
FTIR spectroscopy is an analytical technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[17][18][19] Each functional group has a characteristic vibrational frequency, resulting in a unique peak in the IR spectrum.[20][21]
The Rationale for FTIR Spectral Changes in a Coupling Reaction
A coupling reaction invariably involves the transformation of functional groups. FTIR spectroscopy is an excellent tool for quickly verifying these changes.[22]
-
Disappearance of Reactant Functional Group Peaks: The characteristic absorption bands of the reactive functional groups in the starting materials will disappear or diminish in the product spectrum.[22]
-
Appearance of Product Functional Group Peaks: New absorption bands corresponding to the functional groups present in the coupled product will appear.[22]
Hypothetical Case Study: Esterification
In a Fischer esterification reaction, a carboxylic acid reacts with an alcohol to form an ester.
| Compound | Key FTIR Absorption Bands (cm⁻¹) |
| Starting Material (Carboxylic Acid) | Very broad O-H stretch (~2500-3300 cm⁻¹). Strong C=O stretch (~1700-1725 cm⁻¹).[23] |
| Starting Material (Alcohol) | Broad O-H stretch (~3200-3600 cm⁻¹).[23] |
| Coupled Product (Ester) | Disappearance of the broad O-H stretches. Appearance of a new, strong C=O stretch at a higher frequency (~1735-1750 cm⁻¹). Appearance of a new C-O stretch (~1000-1300 cm⁻¹). |
Experimental Protocol: Rapid Reaction Confirmation with FTIR
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr).
-
For solid samples, a KBr pellet can be prepared, or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer and acquire the spectrum.
-
-
Data Interpretation:
Integrated Data Analysis: A Holistic Approach
While each spectroscopic technique provides valuable information, a truly confident structural assignment comes from the integration of data from all three methods. NMR provides the detailed structural map, MS confirms the molecular weight, and FTIR verifies the transformation of functional groups.
Caption: Workflow for spectral data comparison.
Caption: Logical flow for data interpretation.
References
- Aston Labs. (n.d.). Mass Spectrometric Synthesis in the Undergraduate Organic Lab.
- OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Organic Chemistry.
- Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.
- Wikipedia. (n.d.). Mass spectral interpretation.
- Magritek. (n.d.). Reaction Monitoring.
- Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra.
- ACS Publications. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
- StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques.
- Oxford Instruments. (n.d.). Reaction Monitoring. Magnetic Resonance.
- Annual Reviews. (2018, June 12). Mass Spectrometry for Synthesis and Analysis.
- IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms.
- Semantic Scholar. (n.d.). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy.
- EBSCO. (n.d.). Spectroscopic Analysis. Research Starters.
- PubMed. (2018, June 12). Mass Spectrometry for Synthesis and Analysis.
- Fiveable. (n.d.). Spectroscopic Methods. Analytical Chemistry Class Notes.
- Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition.
- ACS Publications. (2015, September 21). On-Line Synthesis and Analysis by Mass Spectrometry. Journal of Chemical Education.
- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
- Patsnap Eureka. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
- ResearchGate. (2025, September 30). Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends.
- Study.com. (n.d.). Spectroscopy | Overview, Types & Techniques - Lesson.
- OpenOChem Learn. (n.d.). Interpreting.
- Wikipedia. (n.d.). Mass spectrometry.
- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- AZoM.com. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.
- YouTube. (2025, August 1). How To Interpret An FTIR Spectrum? - Chemistry For Everyone.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- University of Calgary. (n.d.). Ch 13 - Coupling.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- Chegg.com. (2019, September 9). Solved Question 4. What is the purpose of comparing.
- Frontiers. (2024, November 1). Development and evaluation of a pH-sensitive, naturally crosslinked alginate-chitosan hydrogel for drug delivery applications.
- ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
Sources
- 1. Solved Question 4. What is the purpose of comparing | Chegg.com [chegg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 6. Interpreting | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. compoundchem.com [compoundchem.com]
- 12. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. [PDF] Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 20. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 21. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 25. azooptics.com [azooptics.com]
- 26. m.youtube.com [m.youtube.com]
A Head-to-Head Battle of Bioisosteres: Triazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine in Drug Design
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, the pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrazine scaffolds have emerged as robust frameworks for the development of a diverse array of therapeutic agents, most notably in the realm of kinase inhibition. This guide provides a comprehensive, data-driven comparison of these two scaffolds, offering insights into their synthetic accessibility, physicochemical properties, and performance in drug design, empowering researchers to make informed decisions in their quest for novel therapeutics.
At a Glance: Core Structures and Physicochemical Properties
The triazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds are bicyclic heteroaromatic systems that are isoelectronic with purines, a feature that has been exploited in their application as purine surrogates.[1] This bioisosteric relationship allows them to interact with biological targets that recognize purine-containing ligands, such as ATP-binding sites in kinases.
| Property | Triazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrimidine |
| Molecular Formula | C5H4N4 | C6H5N3 |
| Molecular Weight | 120.11 g/mol | 119.12 g/mol |
| LogP (calculated) | ~ -0.3 | ~ 0.3 - 0.65 |
| Polar Surface Area | ~ 43.1 Ų | ~ 30.2 Ų |
| Hydrogen Bond Acceptors | 4 | 3 |
| Hydrogen Bond Donors | 0 | 0 |
Data compiled from various sources.
The additional nitrogen atom in the triazolo[1,5-a]pyrazine scaffold generally imparts greater polarity and a lower calculated LogP compared to its pyrazolo[1,5-a]pyrimidine counterpart. This seemingly subtle difference can have significant implications for solubility, cell permeability, and metabolic stability, key parameters in drug development.
Synthetic Accessibility: A Tale of Two Scaffolds
The ease and versatility of synthesis are paramount in the early stages of drug discovery, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Both scaffolds are accessible through well-established synthetic routes, though with some key differences.
The Workhorse: Pyrazolo[1,5-a]pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its potent and selective inhibition of various protein kinases.[2] The construction of this ring system is most commonly achieved through the cyclocondensation of 3-aminopyrazole derivatives with a variety of 1,3-bielectrophilic partners, such as β-dicarbonyl compounds or their synthetic equivalents.[3][4] This straightforward approach allows for extensive structural modifications at multiple positions, facilitating the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
Experimental Protocol: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [3]
This method allows for the direct introduction of a halogen atom at the 3-position, a common handle for further functionalization via cross-coupling reactions.
-
Step 1: Reaction Setup
-
To a solution of an aminopyrazole (1.0 mmol) in a suitable solvent (e.g., DMF), add an enaminone or chalcone (1.1 mmol) and a sodium halide (e.g., NaBr, NaCl) (1.5 mmol).
-
-
Step 2: Cyclization and Halogenation
-
Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈) (2.0 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (typically a few hours), monitoring the reaction progress by TLC.
-
-
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-halo-pyrazolo[1,5-a]pyrimidine.
-
The Versatile Route: Triazolo[1,5-a]pyrazine Synthesis
The synthesis of the triazolo[1,5-a]pyrazine scaffold also offers considerable flexibility. A common and effective strategy involves the cyclocondensation of 3-amino-1,2,4-triazoles with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds.[5]
Experimental Protocol: Synthesis of Functionalized Triazolo[1,5-a]pyrimidine Derivatives [6]
This protocol, adaptable for triazolo[1,5-a]pyrazine synthesis by substituting 3-amino-1,2,4-triazole for 1H-1,2,4-triazol-5-amine, exemplifies a Biginelli-like reaction.
-
Step 1: Reaction Mixture Preparation
-
In a round-bottom flask, combine the 3-amino-1,2,4-triazole (1.0 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol), and an arylglyoxal hydrate (1.0 mmol) in a suitable solvent such as ethanol.
-
-
Step 2: Catalysis and Reaction
-
Add a catalytic amount of an acid (e.g., HCl) or a Lewis acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
-
Step 3: Isolation and Purification
-
After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid by filtration and wash with a cold solvent (e.g., ethanol).
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Performance in Drug Design: A Comparative Analysis
While both scaffolds have proven their utility in drug discovery, the pyrazolo[1,5-a]pyrimidine core has, to date, seen more widespread success, particularly in the development of FDA-approved kinase inhibitors.
The Reigning Champion: Pyrazolo[1,5-a]pyrimidine in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[4] Its ability to mimic the purine core of ATP allows for effective competition at the ATP-binding site of a wide range of kinases.[4] This has led to the development of several successful drugs.
Notable FDA-Approved Drugs Featuring the Pyrazolo[1,5-a]pyrimidine Scaffold:
-
Larotrectinib & Entrectinib: Potent inhibitors of Tropomyosin receptor kinases (Trk), used in the treatment of various solid tumors.[7]
-
Repotrectinib: A next-generation Trk inhibitor designed to overcome resistance mutations.[7]
The success of this scaffold is underpinned by extensive SAR studies that have elucidated the key structural requirements for potent and selective kinase inhibition. For instance, substitutions at the C3 and C5 positions have been shown to be critical for modulating potency and selectivity against different kinase targets.[8]
The Challenger: Triazolo[1,5-a]pyrazine as a Versatile Scaffold
The triazolo[1,5-a]pyrazine scaffold, while not as prolific in the realm of approved drugs, has demonstrated significant potential across a diverse range of biological targets.[9] Its role as a purine bioisostere has been a guiding principle in its exploration.[1]
Interestingly, in a head-to-head comparison within a series of cyclin-dependent kinase 2 (CDK2) inhibitors, the triazolo[1,5-a]pyrimidine derivative was found to be approximately 10-fold more potent than its corresponding triazolo[1,5-a]pyrazine analog.[1] This suggests that for certain kinase targets, the specific arrangement of nitrogen atoms and the overall electronic distribution of the pyrazolo[1,5-a]pyrimidine core may be more favorable for optimal binding.
However, the triazolo[1,5-a]pyrazine scaffold has shown promise in other areas, including the development of anti-tumor agents with IC50 values in the low micromolar range against cell lines such as HT-1080 and Bel-7402.[9]
Comparative Performance Metrics
| Feature | Triazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrimidine |
| Synthetic Versatility | High | Very High |
| Number of FDA-Approved Drugs | Limited | Several (especially kinase inhibitors) |
| Primary Therapeutic Area | Diverse (oncology, infectious diseases) | Oncology (Kinase Inhibition) |
| Known Advantages | Purine isostere, potential for improved solubility | "Privileged scaffold" for kinase inhibition, extensive SAR data available |
| Known Limitations | Potentially lower potency for some kinase targets compared to pyrazolopyrimidines | Potential for off-target kinase activity, requiring careful optimization for selectivity |
Experimental Workflows for Comparative Evaluation
To rigorously compare these two scaffolds in a drug discovery campaign, a systematic approach is essential.
Figure 1. A generalized workflow for the comparative evaluation of drug scaffolds.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [10]
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity and inhibition.
-
Step 1: Reaction Setup
-
In a 384-well plate, add 1 µL of the test compound (dissolved in DMSO) or DMSO as a control.
-
Add 2 µL of the target kinase (e.g., CDK2/Cyclin A2) solution.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
-
Step 2: Kinase Reaction
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Step 3: ATP Depletion
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Step 4: ADP to ATP Conversion and Detection
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes [11][12]
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
-
Step 1: Incubation Preparation
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-generating system (or NADPH), and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
-
Step 2: Initiation of Reaction
-
Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed microsome mixture to initiate the metabolic reaction.
-
-
Step 3: Time-Point Sampling
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Step 4: Sample Processing and Analysis
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Step 5: Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k), from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
-
Conclusion and Future Directions
Both the triazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds are valuable assets in the medicinal chemist's toolbox. The pyrazolo[1,5-a]pyrimidine core has established itself as a dominant scaffold in the development of kinase inhibitors, with a proven track record of clinical success.[13] Its synthetic tractability and the wealth of available SAR data make it an attractive starting point for many kinase-targeted drug discovery programs.
The triazolo[1,5-a]pyrazine scaffold, while perhaps the underdog in the kinase inhibitor arena, offers its own unique advantages, including potentially favorable physicochemical properties and demonstrated activity against a broader range of biological targets. The key for researchers is to make a data-driven decision based on the specific target and desired properties of the final drug candidate.
Future research should focus on more direct, head-to-head comparisons of these and other related scaffolds against diverse target classes. Such studies, encompassing not only biological activity but also a comprehensive assessment of ADME properties, will be invaluable in guiding the rational design of the next generation of therapeutics.
References
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- An In-Depth Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- SYNTHESIS OF FUNCTIONALIZED TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES.
- Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies. Benchchem.
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- Metabolic stability assay in human, rat, dog or mouse hep
- Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o).
- Synthesis of[3][8][14]Triazolo[1,5-a]pyrimidine (Microreview).
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). QxMD.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Metabolic Stability Assays. Merck Millipore.
- Biological activities of[3][8][14]triazolo[1,5-a]pyrimidines and analogs. OUCI.
- An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). University of Arizona.
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed.
- Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors. PubMed.
- Biological activities of[3][8][14]triazolo[1,5-a]pyrimidines and analogs.
- In vitro kinase assay. Protocols.io.
- (PDF) Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
- Synthesis and Anti-tumor Activities of Novel[3][8][14]triazolo[1,5-a]pyrimidines. MDPI.
- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
- Prescribed drugs containing nitrogen heterocycles: an overview.
- Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. Bentham Science.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS OF FUNCTIONALIZED TRIAZOLO[1,5-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. login.medscape.com [login.medscape.com]
A Senior Application Scientist's Guide to Validating Biological Assay Results for Triazolopyrazine Derivatives
Introduction: The Critical Role of Assay Validation in Drug Discovery
In the landscape of modern drug development, triazolopyrazine derivatives have emerged as a versatile and promising scaffold, demonstrating a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1] Many of these derivatives function as kinase inhibitors, targeting crucial signaling pathways implicated in disease.[2][3][4][5] The journey from a promising compound in a library to a clinically effective therapeutic is long and fraught with challenges. Central to navigating this path is the rigorous validation of the biological assays used to characterize these molecules. Without robust, reproducible, and relevant assay data, the entire drug discovery pipeline rests on an unstable foundation.
This guide provides an in-depth, experience-driven framework for validating biological assay results for triazolopyrazine derivatives. It moves beyond mere procedural lists to explain the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to design and execute self-validating experimental systems. We will explore the core principles of assay validation, compare key assay formats, and provide detailed protocols and data interpretation strategies to ensure the integrity of your findings.
The Pillars of Assay Validation: A Self-Validating System
The objective of any assay validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6] This is achieved by assessing a set of key performance characteristics, as outlined in guidelines such as the ICH Q2(R1) framework.[6][7][8][9] While these guidelines were initially developed for analytical chemistry, their principles are directly applicable and essential for ensuring the quality of biological assays.
A robust assay validation plan should be viewed as a system that inherently verifies its own performance. This is accomplished by systematically evaluating the following parameters:
-
Specificity: The ability of the assay to measure the intended analyte without interference from other components in the sample, such as the compound solvent (typically DMSO), other reagents, or cellular components.[7][8]
-
Accuracy: The closeness of the measured value to the true or accepted reference value. This is often assessed through recovery studies.[6][7][8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the standard deviation or coefficient of variation (CV) and is assessed at two levels:
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][7][8]
-
Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
A key statistical tool for assessing the quality of high-throughput screening (HTS) assays is the Z'-factor (Z-prime) .[10][11] This parameter measures the separation between the distributions of the positive and negative controls and is a critical indicator of assay quality.
Z'-factor = 1 - (3σp + 3σn) / |μp - μn|
Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value between 0 and 0.5 may be acceptable. A Z'-factor below 0 suggests the assay is not suitable for screening.[10][12][13]
Visualizing the Assay Validation Workflow
The process of validating an assay is a logical, multi-step procedure designed to build confidence in the data it generates.
Caption: A stepwise workflow for robust biological assay validation.
Comparing Assay Formats: Biochemical vs. Cell-Based Assays
Triazolopyrazine derivatives, particularly kinase inhibitors, can be evaluated using two primary categories of assays: biochemical and cell-based. The choice between them depends on the stage of the drug discovery process and the specific question being asked.[14][15]
| Feature | Biochemical Assays | Cell-Based Assays |
| Principle | Measures direct interaction with an isolated target (e.g., purified enzyme).[14] | Measures a downstream cellular response in living cells.[16][17] |
| Advantages | High throughput, lower cost, high precision, direct measure of target engagement.[14] | More physiologically relevant, provides data on cell permeability, toxicity, and pathway effects.[17][18] |
| Disadvantages | Lacks biological context (no cell membranes, metabolism, etc.).[14] | More variable, lower throughput, potential for off-target effects to confound results.[15] |
| Typical Use | Primary high-throughput screening (HTS), determining IC50 values, mechanism of action studies. | Secondary screening, hit confirmation, assessing cellular potency (EC50), cytotoxicity.[15] |
In Focus: The PI3K/Akt Signaling Pathway
Many triazolopyrazine derivatives target kinases within critical signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3][4][19] Validating an assay for an inhibitor of this pathway requires understanding the biological context.
Sources
- 1. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. drugs.com [drugs.com]
- 6. database.ich.org [database.ich.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. scribd.com [scribd.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. support.collaborativedrug.com [support.collaborativedrug.com]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki vs. Stille Coupling: A Comparative Analysis for C-C Bond Formation
A Comparative Guide for Researchers
In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds is a foundational pillar, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful and versatile tools. This guide provides a detailed comparative analysis of two of the most prominent methods: the Suzuki-Miyaura coupling and the Stille coupling. We will delve into their mechanisms, practical applications, and key differentiators to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Foundation: Palladium-Catalyzed Cross-Coupling
At their core, both Suzuki and Stille couplings are palladium-catalyzed reactions that forge a C-C bond between an organometallic reagent and an organic halide or pseudohalide. The general catalytic cycle, a concept that earned Heck, Negishi, and Suzuki the 2010 Nobel Prize in Chemistry, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Advantages of Suzuki Coupling:
-
Low Toxicity: Organoboron reagents are generally non-toxic and environmentally benign, a significant advantage in pharmaceutical and industrial applications.
-
Stability: Boronic acids and their esters are typically stable to air and moisture, making them easy to handle and store.
-
Commercial Availability: A vast array of boronic acids and esters are commercially available, facilitating rapid access to diverse chemical space.
-
Mild Reaction Conditions: Suzuki couplings are often performed under mild conditions with a wide range of solvents and temperatures.
-
High Functional Group Tolerance: The reaction is compatible with a broad spectrum of functional groups, minimizing the need for protecting groups.
Disadvantages of Suzuki Coupling:
-
Base Requirement: The necessity of a base can sometimes lead to side reactions, such as epimerization or hydrolysis of sensitive substrates.
-
Deborylation: Proto-deborylation of the organoboron reagent can be a competing pathway, reducing the overall yield.
-
Challenges with Hindered Substrates: Coupling sterically demanding substrates can be challenging and may require specialized catalysts and conditions.
The Stille Coupling: Robust and Predictable
The Stille coupling, developed by John K. Stille in the late 1970s, employs organotin reagents (organostannanes) as the transmetalating agent.
Mechanism and Key Features
The Stille coupling follows a similar catalytic cycle to the Suzuki reaction. However, a key difference is that the transmetalation step does not typically require a base. The organostannane is sufficiently reactive to transfer its organic group to the palladium center directly.
Figure 3: The catalytic cycle of the Stille coupling reaction.
Advantages of Stille Coupling:
-
Neutral Conditions: The reaction proceeds under neutral or near-neutral conditions, making it highly compatible with base-sensitive functional groups.
-
High Functional Group Tolerance: Similar to the Suzuki coupling, the Stille reaction tolerates a wide variety of functional groups.
-
Predictability: The reaction is often highly predictable and less prone to side reactions compared to the Suzuki coupling in certain contexts.
-
Insensitivity to Water: Stille couplings can often be performed in the presence of water.
Disadvantages of Stille Coupling:
-
Toxicity of Tin Reagents: Organotin compounds are notoriously toxic and pose significant environmental and health risks. This is a major drawback for their use in large-scale synthesis and drug development.
-
Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin byproducts, which can be difficult to remove from the desired product, especially on a large scale. This purification challenge can be a significant hurdle.
-
Atom Economy: The atom economy of the Stille coupling is generally lower than that of the Suzuki coupling due to the high molecular weight of the tin reagents.
Head-to-Head Comparison: Suzuki vs. Stille
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids, esters) | Organotin (Organostannanes) |
| Toxicity | Low | High |
| Stability of Reagent | Generally stable to air and moisture | Generally stable, but can be less so than boronics |
| Byproducts | Boron-based, generally water-soluble | Tin-based, often difficult to remove |
| Reaction Conditions | Requires a base | Generally neutral |
| Functional Group Tolerance | Excellent | Excellent |
| Substrate Scope | Very broad | Very broad |
| Cost | Reagents are often less expensive | Reagents can be more expensive |
| Green Chemistry Aspect | Favorable | Unfavorable |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these reactions, here are representative experimental protocols for both Suzuki and Stille couplings.
Representative Suzuki-Miyaura Coupling Protocol
Reaction: Coupling of 4-iodotoluene with phenylboronic acid.
Materials:
-
4-iodotoluene (1.0 mmol, 218 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 4-methylbiphenyl.
Representative Stille Coupling Protocol
Reaction: Coupling of 4-iodotoluene with tributyl(phenyl)stannane.
Materials:
-
4-iodotoluene (1.0 mmol, 218 mg)
-
Tributyl(phenyl)stannane (1.1 mmol, 404 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
Triphenylarsine (AsPh₃, 0.08 mmol, 24.5 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodotoluene, Pd₂(dba)₃, and triphenylarsine.
-
Add anhydrous DMF via syringe.
-
Add tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of potassium fluoride (KF) (20 mL) and stir for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Separate the organic layer from the filtrate and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 4-methylbiphenyl.
Conclusion: Making the Right Choice
Both the Suzuki and Stille couplings are powerful and versatile methods for C-C bond formation, each with a distinct set of advantages and disadvantages.
Choose Suzuki Coupling when:
-
Green chemistry and low toxicity are paramount. This is especially critical in pharmaceutical and industrial settings.
-
The starting materials are readily available as boronic acids or esters.
-
The substrate is tolerant to basic conditions.
Choose Stille Coupling when:
-
The substrate is sensitive to basic conditions. The neutral reaction conditions of the Stille coupling are a significant advantage here.
-
The corresponding organoboron reagent is unstable or difficult to prepare.
-
Removal of toxic tin byproducts is manageable for the scale of the reaction.
Ultimately, the choice between Suzuki and Stille coupling will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and the importance of environmental and safety considerations. By carefully weighing the factors outlined in this guide, researchers can select the most appropriate method to achieve their synthetic goals efficiently and responsibly.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
- Farina, V. (1996). New perspectives in the Stille reaction. Pure and Applied Chemistry, 68(1), 73-78. [Link]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Triazolopyrazine Compounds: An LC-MS Focused Comparison
<
For researchers, scientists, and drug development professionals, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. In the realm of medicinal chemistry, particularly with novel heterocyclic scaffolds like triazolopyrazines, this analytical step is non-negotiable.[1] Triazolopyrazines, a versatile nitrogen-rich heterocyclic framework, are of significant interest in drug discovery due to their broad-spectrum biological activities, including antimalarial, anticancer, and antidiabetic properties.[1] This guide provides an in-depth comparison of analytical techniques for purity assessment, with a primary focus on the robust and highly sensitive method of Liquid Chromatography-Mass Spectrometry (LC-MS).
The Imperative of Purity in Drug Discovery
The journey of a drug candidate from synthesis to clinical trials is long and fraught with potential pitfalls. An inaccurately characterized compound can lead to misleading biological data, wasted resources, and ultimately, project failure. The purity profile of a newly synthesized triazolopyrazine compound directly impacts:
-
Pharmacological and Toxicological Assessment: Impurities can possess their own biological activity, potentially confounding the results of in vitro and in vivo studies.
-
Structure-Activity Relationship (SAR) Studies: Accurate SAR data, which is crucial for lead optimization, relies on the purity of the tested compounds.[2]
-
Regulatory Compliance: Regulatory bodies like the FDA require stringent characterization and purity documentation for all new chemical entities.[3]
LC-MS: The Gold Standard for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis, combining the separation capabilities of high-performance liquid chromatography (HPLC) with the mass-based detection of mass spectrometry.[4][5] This hyphenated technique provides a dual-filter approach to purity assessment, offering both retention time and mass-to-charge ratio (m/z) data for each component in a sample.[6]
The Causality Behind the Choice: Why LC-MS Excels
The selection of an analytical method is not arbitrary; it's a decision rooted in the specific challenges posed by the analyte and the research question. For novel, synthesized compounds like triazolopyrazines, LC-MS is often the preferred method due to:
-
High Sensitivity and Selectivity: LC-MS can detect and identify impurities at very low levels, which is critical for ensuring the safety and efficacy of a potential drug candidate.[5][7] The mass spectrometer's ability to distinguish between compounds with identical retention times but different molecular weights provides an unparalleled level of selectivity.[6]
-
Structural Information: Mass spectrometry provides the molecular weight of the parent compound and its impurities.[4] Further fragmentation in tandem MS (MS/MS) experiments can yield valuable structural information, aiding in the identification of unknown impurities and degradation products.[7]
-
Versatility: LC-MS can be applied to a wide range of small molecules, including polar and non-volatile compounds that are not amenable to Gas Chromatography-Mass Spectrometry (GC-MS).[8] The development of mixed-mode liquid chromatography further expands the applicability to challenging polar compounds like N-containing heterocycles.[9][10]
A Comparative Analysis of Purity Assessment Techniques
While LC-MS is a formidable tool, a comprehensive understanding of its alternatives is essential for a well-rounded analytical strategy. The choice of technique often depends on the specific stage of research, available instrumentation, and the nature of the impurities being investigated.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio.[4] | High sensitivity and selectivity, provides molecular weight information, suitable for a wide range of compounds.[5][6] | Higher cost and complexity compared to HPLC-UV, potential for matrix effects.[6][11] | Definitive purity assessment, identification of unknown impurities, and analysis of complex mixtures.[5][8] |
| HPLC-UV | Separation by chromatography, detection by UV-Vis absorbance.[6] | Robust, cost-effective, and widely available.[6] | Limited to chromophoric compounds, co-eluting impurities with similar UV spectra can be missed.[12][13] | Routine purity checks of known compounds with strong UV chromophores.[6] |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[14] | A primary ratio method for direct purity assessment without a reference standard for the analyte, provides structural information.[14] | Lower sensitivity than LC-MS, requires soluble samples, and can be complex to interpret for mixtures.[15] | Absolute purity determination of the main component, especially for non-chromophoric compounds.[15] |
| GC-MS | Separation of volatile compounds in the gas phase, detection by mass spectrometry.[16][17] | Excellent for volatile and thermally stable compounds, provides high-resolution separation.[18] | Not suitable for non-volatile or thermally labile compounds, potential for sample decomposition at high temperatures.[18] | Purity assessment of volatile organic compounds and solvents.[19][20] |
Experimental Workflow for LC-MS Purity Assessment
A self-validating LC-MS protocol is crucial for generating trustworthy and reproducible data. The following workflow outlines the key steps in the purity assessment of a synthesized triazolopyrazine compound.
Caption: Workflow for LC-MS Purity Assessment.
Detailed Experimental Protocol
This protocol provides a starting point for the LC-MS analysis of a novel triazolopyrazine compound. Method optimization will be necessary based on the specific properties of the analyte.
1. Materials and Reagents:
-
Synthesized triazolopyrazine compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
Reference standard of the triazolopyrazine compound (if available)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS vials with septa
2. Sample and Standard Preparation:
-
Sample Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the synthesized triazolopyrazine compound and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 ACN/water).
-
Sample Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase starting conditions (e.g., 95:5 Water/ACN with 0.1% FA).
-
Reference Standard Solutions: If a reference standard is available, prepare a series of calibration standards in the same manner as the sample, covering a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
3. LC-MS Method Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psig
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Fragmentor: 175 V
-
Mass Range: m/z 100-1000
4. Data Analysis and Purity Calculation:
-
Acquire data for a blank injection (mobile phase), the sample solution, and the reference standard solutions.
-
Process the data using appropriate software (e.g., Agilent MassHunter).
-
Integrate the peaks in the Total Ion Chromatogram (TIC) of the sample injection.
-
Calculate the purity of the main compound as a percentage of the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Identify potential impurities by their mass-to-charge ratios in the mass spectrum of each peak.
-
If a reference standard is used, confirm the identity of the main peak by comparing its retention time and mass spectrum to that of the standard.
Method Validation: The Key to Trustworthy Results
A crucial aspect of any analytical method is its validation, which ensures the method is reliable for its intended purpose.[11][21] For LC-MS purity assessment, key validation parameters include:[22][23]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[22]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[22]
-
Accuracy: The closeness of the test results to the true value.[22]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[3]
Conclusion
The purity assessment of synthesized triazolopyrazine compounds is a critical step in the drug discovery and development process. While several analytical techniques are available, LC-MS stands out for its superior sensitivity, selectivity, and ability to provide structural information. By combining the separation power of liquid chromatography with the specificity of mass spectrometry, researchers can confidently determine the purity of their compounds and identify potential impurities. A well-designed and validated LC-MS method, as outlined in this guide, provides a robust framework for generating high-quality, reliable data, ultimately contributing to the successful advancement of novel therapeutic agents.
References
- National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia. [Link]
- Emery Pharma.
- Possolo, A., & Toman, B. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1154–1165. [Link]
- Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
- Ahn, S., & Kim, S. (2021).
- Li, Y., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 25–32. [Link]
- Johnson, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
- Analytice. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis. [Link]
- Reddit. (2023). measuring purity of organic compounds (e.g. paracetamol) with GCMS?[Link]
- Chrom-Art. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
- Li, Y., & Gu, C. (2015). Mass Spectrometry in Small Molecule Drug Development. Drug Discovery and Development. [Link]
- Kumar, A., et al. (2023). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. European Journal of Medicinal Chemistry, 261, 115801. [Link]
- Johnson, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
- Cal-Star. (2024). Ways to Test for Chemical Purity. [Link]
- Moravek, Inc. (2023). Top 5 Methods of Assessing Chemical Purity. [Link]
- Agilent.
- Samonig, M., De Pra, M., & Grosse, S. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
- Xing, J., & Munger, M. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity?[Link]
- Wikipedia.
- Johnson, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
- Oshadhi Essential Oils.
- Al-Suwaidan, I. A., et al. (2023).
- Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]
- Chemistry For Everyone. (2023).
- Patel, P. N., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s333-s340. [Link]
- University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]
- Resolian. (2023).
- Zare, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4349–4358. [Link]
- Chen, B.-H., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(2), 595–602. [Link]
- Chen, B.-H., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(2), 595–602. [Link]
- Lee, J. H., et al. (2014). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 99, 143–148. [Link]
- Zare, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4349–4358. [Link]
Sources
- 1. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. ijper.org [ijper.org]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 16. measurlabs.com [measurlabs.com]
- 17. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis - Analytice [analytice.com]
- 20. cal-star.com [cal-star.com]
- 21. sisu.ut.ee [sisu.ut.ee]
- 22. resolian.com [resolian.com]
- 23. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 5,8-Disubstituted-Triazolo[1,5-a]pyrazine Derivatives: From Synthesis to Solid-State Architecture
Introduction: The Structural Significance of Triazolo[1,5-a]pyrazines in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including potent and selective antagonists of the adenosine A2A receptor.[1] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. These interactions govern crucial physicochemical properties such as solubility, stability, and crystal packing, which in turn influence bioavailability and formulation characteristics.
X-ray crystallography provides the definitive blueprint of a molecule's solid-state conformation and its interactions with neighboring molecules.[3] For drug development professionals, a deep understanding of the crystallographic landscape of a chemical series is paramount for rational drug design and the optimization of lead compounds. This guide offers a comparative analysis of the X-ray crystallography of 5,8-disubstituted-[1][2][3]triazolo[1,5-a]pyrazine derivatives, providing insights into the influence of substituents on their crystal structures. We will delve into the synthesis, crystallization, and detailed structural analysis of these compounds, offering a framework for understanding and predicting their solid-state behavior.
Experimental Workflow: A Self-Validating System for Structural Elucidation
The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands precision and a thorough understanding of the underlying principles. Each step is designed to ensure the integrity of the final structural model.
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
PART 1: Synthesis and Purification of 5,8-Disubstituted-[1][2][3]triazolo[1,5-a]pyrazines
The synthesis of the[1][2][3]triazolo[1,5-a]pyrazine core can be achieved through various synthetic routes. A common and effective method involves the condensation of a substituted aminotriazole with a suitable pyrazine precursor. The substituents at the 5 and 8 positions are typically introduced by using appropriately functionalized starting materials or through subsequent modification of the heterocyclic core.
Representative Synthetic Protocol:
-
Step 1: Formation of the Triazolopyrazine Core: A mixture of a 3-amino-1,2,4-triazole derivative and a 2,3-dihalopyrazine is heated in a suitable solvent, such as ethanol or DMF, often in the presence of a base like potassium carbonate, to facilitate the cyclization reaction.
-
Step 2: Introduction of Substituents (if necessary): Functional groups at the 5 and 8 positions can be introduced via nucleophilic substitution or cross-coupling reactions. For instance, a chloro-substituted triazolopyrazine can react with various nucleophiles (amines, alkoxides) to yield a diverse library of derivatives.
-
Step 3: Purification: The crude product is purified using column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to obtain a high-purity compound suitable for crystallization. A minimum purity of 95% is recommended for successful single crystal growth.[4]
PART 2: The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. It is a process that blends systematic screening with chemical intuition.
Key Crystallization Techniques for N-Heterocycles:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; it should be one in which the compound is moderately soluble.
-
Vapor Diffusion: This is a highly effective method for small quantities of material.[5] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
Practical Insights for Crystallization:
-
Solvent Selection: A systematic screening of solvents with varying polarities is crucial. Common solvents for N-heterocycles include alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether, THF).
-
Purity is Paramount: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[4]
-
Patience is a Virtue: Crystal growth is often a slow process, sometimes taking days or even weeks. It is essential to leave crystallization experiments undisturbed.[4]
PART 3: Single-Crystal X-ray Diffraction and Structure Refinement
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the precise arrangement of atoms in the crystal lattice.
Generalized Experimental Protocol:
-
Crystal Mounting: A single crystal of suitable size and quality is carefully mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of liquid nitrogen to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson synthesis and then refined using full-matrix least-squares techniques to obtain the final, accurate molecular structure.[6]
Comparative Crystallographic Analysis of 5,8-Disubstituted-[1][2][3]triazolo[1,5-a]pyrazines
The substituents at the 5 and 8 positions of the triazolo[1,5-a]pyrazine core play a critical role in directing the crystal packing and the nature of intermolecular interactions. This section provides a comparative analysis of the crystallographic data for a hypothetical series of derivatives to illustrate these effects.
Table 1: Comparative Crystallographic Data for 5,8-Disubstituted-[1][2][3]triazolo[1,5-a]pyrazine Derivatives
| Compound ID | 5-Substituent | 8-Substituent | Crystal System | Space Group | Key Intermolecular Interactions |
| I | -Cl | -Phenyl | Monoclinic | P2₁/c | π-π stacking, C-H···N hydrogen bonds |
| II | -NH₂ | -Phenyl | Orthorhombic | Pbca | N-H···N hydrogen bonds, π-π stacking |
| III | -Cl | -4-Fluorophenyl | Monoclinic | C2/c | C-H···F hydrogen bonds, C-H···N hydrogen bonds |
| IV | -OCH₃ | -Phenyl | Triclinic | P-1 | C-H···O hydrogen bonds, π-π stacking |
This table is a representative example based on common observations in related heterocyclic systems and is intended for illustrative purposes.
Analysis of Substituent Effects on Crystal Packing
-
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors, such as an amino group at the 5-position (Compound II ), can significantly alter the crystal packing. These groups tend to form strong N-H···N hydrogen bonds, often leading to the formation of well-defined supramolecular synthons, such as chains or sheets, which dominate the crystal structure.
-
π-π Stacking: Aromatic substituents at the 8-position, as seen in all the example compounds, frequently engage in π-π stacking interactions. The geometry of this stacking (e.g., face-to-face or offset) is influenced by the electronic nature of the aromatic ring and the presence of other substituents.
-
Halogen Bonding and Other Weak Interactions: Halogen substituents, such as the chloro group in Compounds I and III , can participate in halogen bonding and other weak interactions. The introduction of a fluorine atom on the phenyl ring (Compound III ) can lead to the formation of C-H···F hydrogen bonds, which can further influence the crystal packing arrangement.
-
Steric Effects: The size and shape of the substituents at the 5 and 8 positions also exert a significant steric influence on the molecular conformation and the overall packing efficiency. Bulky substituents may prevent close packing and lead to the formation of less dense crystal structures.
Structure-Activity Relationship (SAR) Insights from Crystallography
The detailed three-dimensional structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of these bioactive molecules.
Caption: The interplay between molecular structure, intermolecular interactions, physicochemical properties, and biological activity.
By comparing the crystal structures of a series of 5,8-disubstituted-[1][2][3]triazolo[1,5-a]pyrazine derivatives with their corresponding biological activities, researchers can:
-
Identify Key Pharmacophoric Features: Correlate specific conformations and intermolecular interaction patterns with high binding affinity to a biological target.
-
Rationalize SAR Trends: Explain why certain substituents enhance or diminish activity based on their influence on the molecule's three-dimensional structure and its ability to interact with the target protein.
-
Guide the Design of New Analogs: Propose new modifications to the scaffold that are predicted to improve biological activity and/or physicochemical properties based on the established structural principles.
Conclusion: The Power of Crystallography in Modern Drug Development
The X-ray crystallographic analysis of 5,8-disubstituted-[1][2][3]triazolo[1,5-a]pyrazine derivatives provides a powerful lens through which to understand and manipulate the properties of these promising therapeutic agents. This guide has outlined the essential experimental workflow, from synthesis to structure determination, and has highlighted the profound impact of substituents at the 5 and 8 positions on the resulting solid-state architecture. By systematically applying the principles of crystallography, researchers in drug development can accelerate the design and optimization of novel, effective, and safe medicines. The insights gained from these structural studies are not merely academic; they are a critical component of a modern, structure-based approach to drug discovery.
References
- Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals.
- Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. [Link]
- Guide for crystalliz
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ACS Medicinal Chemistry Letters. [Link]
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Iraqi Journal of Humanitarian, Social and Scientific Research. [Link]
- Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules. [Link] 11.[1][2][3]Triazolo[1,5-a]pyrazine. PubChem. [Link]
- Design, Synthesis, and Evaluation of An Anti-trypanosomal[1][2][3]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. ACS Medicinal Chemistry Letters. [Link]
- Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights. Journal of Medicinal Chemistry. [Link]
- 8-phenylpyrazolo[1,5-c][1][2][3]triazolo[1,5-a][1][4][7]triazine. ChemSynthesis. [Link]
- DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1][2][3]triazolo[1,5-a]quinazolines. Molecules. [Link]
- Microwave-assisted synthesis, crystal structure of pyrazolo[1,5-a]pyrazin-4(5H)-ones and their selective effects on lung cancer cells. European Journal of Medicinal Chemistry. [Link]
- 1,2,4-Triazolo[1,5-a][1][4][7]triazines (5-Azapurines): Synthesis and Biological Activity. Arkivoc. [Link]
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
- Identification of[1][2][3]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. European Journal of Medicinal Chemistry. [Link] 20.[1][2][3]Triazolo[1,5-a]pyrazine. NIST WebBook. [Link]
Sources
- 1. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals [jmchemsci.com]
- 3. mdpi.com [mdpi.com]
- 4. unifr.ch [unifr.ch]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors
Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking
Protein kinases are master regulators of cellular communication, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, they have become one of the most critical and intensely pursued classes of drug targets in modern medicine.[2][3] The development of small molecule kinase inhibitors has led to significant therapeutic breakthroughs, transforming the treatment landscape for many patients.[4]
However, the journey from a promising chemical derivative to a viable clinical candidate is fraught with challenges. A primary hurdle is understanding the precise potency, selectivity, and cellular efficacy of a new compound. The ATP-binding site, the target of most kinase inhibitors, is highly conserved across the human kinome, creating a significant risk of off-target activity that can lead to toxicity or confound experimental interpretation.[3][5]
This guide provides a comprehensive framework for benchmarking new derivative kinase inhibitors against established compounds. As Senior Application Scientists, we move beyond simplistic protocols; we delve into the causality behind experimental design, ensuring that each step contributes to a robust and translatable dataset. The objective is not merely to generate data, but to build a compelling, evidence-based narrative of a compound's biological activity. This guide is structured to walk researchers through the essential stages of inhibitor characterization, from initial biochemical potency to cellular target engagement and selectivity profiling.
Overall Benchmarking Workflow
A systematic approach is crucial for generating comparable and reliable data. The workflow begins with precise biochemical characterization and progressively moves to more complex, physiologically relevant cellular systems.
Caption: High-level workflow for kinase inhibitor benchmarking.
Part 1: Foundational Biochemical Potency (IC₅₀ Determination)
The first step is to quantify the direct inhibitory effect of the new derivative on the purified target kinase. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for this.[6] It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions. It is a measure of functional potency, not binding affinity, and its value is highly dependent on the experimental setup.[6][7]
A critical parameter in these assays is the concentration of ATP. To ensure data comparability between different kinases and laboratories, it is best practice to perform the assay with an ATP concentration equal to or near the Michaelis constant (Kₘ) for ATP of that specific kinase.[7][8] This allows the IC₅₀ value to more closely approximate the inhibitor's intrinsic affinity (Kᵢ).[9]
Common Biochemical Assay Formats
Several technologies can be used to measure kinase activity, each with its own advantages.[10]
-
Radiometric Assays: Considered the "gold standard," these directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) onto a substrate.[7][11] They are highly sensitive and less prone to compound interference but require specialized handling of radioactive materials.
-
Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced, which is converted into a light signal.[12][13] They offer high throughput and sensitivity without the need for radioactivity.
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Mobility Shift Assays measure either the phosphorylation of a fluorescently labeled substrate or the separation of phosphorylated and non-phosphorylated peptides.[14][15]
Experimental Protocol: IC₅₀ Determination using ADP-Glo™
This protocol provides a robust, non-radioactive method for determining the IC₅₀ value of a new inhibitor ("Derivative X") against a known kinase and comparing it to a reference inhibitor.
A. Principle of the Assay The kinase reaction consumes ATP, producing ADP. The ADP-Glo™ reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Finally, a detection reagent is added to convert ADP into ATP, which is used by a luciferase to generate a light signal directly proportional to the initial kinase activity.
B. Materials & Reagents
-
Purified, active target kinase
-
Known peptide or protein substrate for the kinase
-
Derivative X and a known reference inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
ATP solution at a concentration equal to the Kₘ of the target kinase
-
DMSO for compound dilution
-
White, opaque 96-well or 384-well assay plates
C. Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Derivative X and the reference inhibitor in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. For a final assay concentration starting at 10 µM, the top concentration in this intermediate plate would be 200 µM (assuming a 20X final dilution).
-
-
Reaction Setup:
-
Add 2.5 µL of the compound dilutions from the intermediate plate to the assay plate wells. Include "DMSO only" controls (100% activity) and "no enzyme" controls (background).
-
Prepare a master mix containing the kinase reaction buffer, substrate, and the target kinase.
-
Add 2.5 µL of the kinase/substrate master mix to each well.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase reaction buffer.
-
Add 5 µL of the ATP solution to all wells to start the reaction. The final volume is 10 µL.
-
Incubate the plate at room temperature for the predetermined linear reaction time (e.g., 60 minutes). This time must be established during assay development to ensure the reaction rate is constant.[16]
-
-
Detect Kinase Activity:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
D. Data Analysis
-
Subtract the "no enzyme" background signal from all other wells.
-
Normalize the data by setting the "DMSO only" control as 100% activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[15]
Example Data Presentation
| Compound | Target Kinase | IC₅₀ (nM) [ATP] = Kₘ |
| Derivative X | Kinase A | 15.2 |
| Reference Inhibitor 1 | Kinase A | 25.8 |
| Reference Inhibitor 2 | Kinase A | 5.1 |
Part 2: Characterization in a Cellular Environment
While biochemical assays are essential for determining direct potency, they lack physiological relevance.[17][18] They do not account for factors like cell membrane permeability, intracellular target engagement, competition with high cellular ATP concentrations (typically 1-5 mM), or the influence of scaffolding proteins.[8] Therefore, cell-based assays are a critical next step.
Cellular Assay Strategies
-
Target Engagement Assays: These confirm that the inhibitor can enter the cell and bind to its intended target. The NanoBRET™ Target Engagement Assay is a common method, measuring the displacement of a fluorescent tracer from a luciferase-tagged kinase by the inhibitor.[19]
-
Phosphorylation Assays: These are the most direct measure of functional cellular potency. They quantify the inhibitor's effect on the phosphorylation of a known downstream substrate of the target kinase.[20] Common formats include Western Blotting, ELISA, TR-FRET, and Meso Scale Discovery (MSD) assays.[15][20]
-
Phenotypic Assays: These measure a downstream biological consequence of inhibiting the kinase pathway, such as cell proliferation or survival.[18] For example, Ba/F3 cells engineered to depend on a specific oncogenic kinase for survival are a classic model system.[19]
Caption: Workflow for a typical cellular phosphorylation assay.
Experimental Protocol: Cellular Target Phosphorylation (Western Blot)
This protocol assesses the ability of "Derivative X" to inhibit the phosphorylation of a key downstream substrate (Substrate-P) in a relevant cell line.
A. Principle Cells are treated with the inhibitor before being stimulated to activate the target kinase pathway. The level of phosphorylation of a downstream substrate is then quantified by Western Blot using a phospho-specific antibody.
B. Materials & Reagents
-
Relevant human cell line (e.g., a cancer cell line where the target kinase is active).
-
Cell culture medium, FBS, and antibiotics.
-
Stimulant (e.g., EGF, PDGF) to activate the target kinase pathway.
-
Derivative X and reference inhibitor.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Substrate (specific to the phosphorylation site) and anti-total-Substrate (for loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
C. Step-by-Step Methodology
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with a dose-response of Derivative X and the reference inhibitor (e.g., 0, 10, 30, 100, 300, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation: Add the appropriate stimulant (e.g., 100 ng/mL EGF) to the medium for a short period (e.g., 15 minutes) to induce phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary anti-phospho-Substrate antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add ECL substrate and image the blot using a chemiluminescence detector.
-
-
Loading Control: Strip the membrane and re-probe with the anti-total-Substrate antibody to ensure equal protein loading.
D. Data Analysis
-
Quantify the band intensity for the phospho-substrate and total-substrate for each lane using image analysis software (e.g., ImageJ).
-
Normalize the phospho-signal to the total-signal for each sample.
-
Calculate the percent inhibition relative to the stimulated DMSO control.
-
Plot the data to determine the cellular IC₅₀.
Example Data Presentation
| Compound | Cell Line | Cellular IC₅₀ (nM) (Substrate-P Inhibition) |
| Derivative X | Cancer Line Y | 95.7 |
| Reference Inhibitor 1 | Cancer Line Y | 150.3 |
| Reference Inhibitor 2 | Cancer Line Y | 45.1 |
Note: Cellular IC₅₀ values are typically higher than biochemical IC₅₀ values due to the factors mentioned previously.[15] The ratio between these values (Cellular/Biochemical) can provide initial insights into a compound's cell permeability and bioavailability.
Part 3: Defining the Selectivity Profile
A potent inhibitor is of little use if it hits dozens of other kinases with similar affinity, a phenomenon known as polypharmacology.[14] Selectivity profiling is the process of screening a compound against a large panel of kinases to identify both intended and unintended targets.[5][10] This step is vital for predicting potential off-target toxicities and for understanding the true mechanism of action responsible for a compound's cellular effects.[3]
Profiling is typically performed by specialized vendors who maintain panels of hundreds of kinases.[5][21] The compound is usually tested at a single, high concentration (e.g., 1 or 10 µM) to identify any potential interactions. Hits (e.g., >70% inhibition) are then followed up with full IC₅₀ determinations.[5]
Interpreting Selectivity Data
The output is often visualized as a "kinetree" diagram or a table. The goal is to determine how "clean" the compound is. Metrics like the Selectivity Score (S-score), which quantifies how many kinases are inhibited above a certain threshold, can be used for objective comparison.[5]
Example Data Presentation: Selectivity Screening
(Screen performed at 1 µM concentration)
| Kinase | Derivative X (% Inhibition) | Reference Inhibitor 1 (% Inhibition) |
| Target Kinase A | 98% | 95% |
| Kinase B | 45% | 88% |
| Kinase C | 12% | 15% |
| Kinase D | 8% | 75% |
| Kinase E | 85% | 92% |
| Kinase F | 5% | 9% |
Interpretation: In this hypothetical example, Derivative X is more selective than Reference Inhibitor 1. While both potently inhibit the target, Reference Inhibitor 1 also strongly inhibits Kinases B, D, and E. Derivative X shows some activity against Kinase E, which would warrant a follow-up IC₅₀ determination, but it avoids the other major off-targets of the reference compound.
Conclusion: Synthesizing a Comprehensive Profile
Benchmarking a new kinase inhibitor is a multi-faceted process that requires a logical progression from simple biochemical systems to complex cellular models, culminating in a broad assessment of selectivity. By rigorously determining biochemical IC₅₀, confirming cellular target engagement and potency, and defining the kinome-wide selectivity profile, researchers can build a comprehensive and compelling case for their derivative.
This systematic approach, grounded in sound experimental design and transparent data presentation, allows for objective comparison against known inhibitors. It enables informed decisions, helps prioritize the most promising compounds for further development, and ultimately increases the probability of translating a novel chemical entity into a successful therapeutic.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Profacgen.Cell-based Kinase Assays.
- National Institutes of Health.Kinase Screening and Profiling : Methods and Protocols.
- Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Reaction Biology.Kinase Screening Assay Services.
- Creative Biolabs.Immuno-oncology Cell-based Kinase Assay Service.
- Creative Biogene.Kinase Screening & Profiling Services.
- Reaction Biology. (2022).
- Hu, H., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Mestres, J., et al. (2012).
- BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitor Development.
- Uitdehaag, J. C., et al. (2012).
- Promega Corporation.Kinase Selectivity Profiling Systems—General Panel.
- Smyth, L.A., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Promega Corporation.Kinase Selectivity Profiling System: General Panel Protocol.
- BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery.
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
- Davis, M.I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.
- Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Bantscheff, M., et al. (2011). IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays.
- BenchChem.Validating Jnk-IN-7 IC50 Values: A Comparative Guide to Biochemical and Cellular Assays.
- Eurofins Discovery.In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Gihring, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- K-ras, et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- Sigma-Aldrich.The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
- Fidom, K., et al. (2015).
- Labiotech.eu. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. labiotech.eu [labiotech.eu]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiochemSphere [biochemicalsci.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. inits.at [inits.at]
- 18. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Navigating the Disposal of 5,8-Dibromo-triazolo[1,5-a]pyrazine: A Guide for the Modern Laboratory
Navigating the Disposal of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: A Guide for the Modern Laboratory
For researchers and scientists at the forefront of drug development, the synthesis and handling of novel compounds like 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine are routine. However, the lifecycle of these potent molecules extends beyond their immediate application, culminating in a critical final step: safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and proactive risk mitigation.
Immediate Safety Considerations: Understanding the Hazard Profile
Before initiating any disposal protocol, it is paramount to recognize the inherent hazards of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (CAS No. 959755-46-5). According to available safety data, this compound is classified as an irritant and exhibits several hazardous properties[4][5].
A thorough understanding of these hazards informs every subsequent step of the disposal process, from the selection of personal protective equipment to the choice of waste container.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, a robust selection of personal protective equipment is non-negotiable. The following table outlines the minimum required PPE for handling this compound during disposal procedures.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause eye irritation[4]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact, which can lead to irritation[4]. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes the risk of inhaling dust or aerosols, which can cause respiratory sensitization[4]. |
Always inspect PPE for integrity before use and follow established laboratory procedures for donning and doffing to prevent cross-contamination[6].
Step-by-Step Disposal Protocol for 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine
The disposal of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine must adhere to the guidelines for halogenated organic waste. The presence of bromine atoms in its structure places it in this specific waste category[7][8]. The following protocol outlines the necessary steps for its safe collection and disposal.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility. It prevents dangerous reactions between incompatible chemicals and facilitates compliant disposal[2][3].
-
Designated Waste Stream: 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine waste must be collected in a designated "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste. Incompatible mixtures can lead to violent reactions or the emission of toxic gases[2].
Waste Container Selection and Labeling: Clarity and Compliance
The choice of waste container is critical to prevent leaks and ensure chemical compatibility.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap[1][3].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste." All constituents of the waste mixture, including solvent names and the full chemical name "5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine," must be listed with their approximate concentrations[7].
Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste containers[2].
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Waste containers in the SAA must be kept in secondary containment, such as a spill tray, to contain any potential leaks[9].
-
Container Management: Keep waste containers closed at all times except when adding waste. Do not overfill containers; a headspace of at least 10% is recommended to allow for expansion[3][10].
Arranging for Professional Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste from laboratories[11].
-
Contact EHS: Follow your institution's protocol for requesting a hazardous waste pickup.
-
Documentation: Ensure all required documentation, such as a hazardous waste tag or manifest, is completed accurately and attached to the waste container.
The following diagram illustrates the decision-making workflow for the proper disposal of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound CAS#: 959755-46-5 [amp.chemicalbook.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. uakron.edu [uakron.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ethz.ch [ethz.ch]
- 11. vumc.org [vumc.org]
Navigating the Synthesis of 5,8-Dibromo-triazolo[1,5-a]pyrazine: A Guide to Personal Protective Equipment and Safe Handling
Navigating the Synthesis of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, presents significant opportunities in medicinal chemistry and materials science. As with any potent, halogenated organic molecule, a comprehensive understanding and rigorous implementation of safety protocols are paramount to protecting laboratory personnel and the integrity of research. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the Risks
Before handling 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, a thorough risk assessment is crucial. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]
-
Respiratory Sensitization: May cause respiratory irritation and sensitization upon inhalation of its dust.[1]
Given its nature as a brominated, nitrogen-containing heterocycle, it should be handled as a potent compound with unknown long-term toxicological properties. Therefore, the "As Low As Reasonably Achievable" (ALARA) principle for exposure must be strictly followed.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following provides a detailed, step-by-step guide to selecting and using the correct PPE when working with 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.
Hand Protection: Choosing the Right Gloves
The aromatic and halogenated nature of this compound necessitates careful glove selection. Standard disposable nitrile gloves may offer splash protection for short durations, but are not recommended for prolonged or immersive contact.[4]
Operational Protocol for Glove Selection:
-
Primary Gloves (Inner Layer): Wear a pair of thin, powder-free nitrile gloves. This provides a baseline level of protection and dexterity for fine manipulations.
-
Secondary Gloves (Outer Layer): For tasks involving potential for direct contact or handling larger quantities, a second, more robust glove should be worn over the nitrile gloves. Recommended options include:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many halogenated organic compounds.[5]
-
Viton™ Gloves: Provide superior protection against aromatic and chlorinated solvents.[5]
-
Laminate Film Gloves (e.g., Silver Shield®): Offer the broadest range of chemical resistance but can be less dexterous.
-
-
Glove Change Protocol:
-
Immediately change gloves if contamination is suspected.
-
For routine work, change outer gloves every 30-60 minutes, or as determined by your institution's chemical hygiene plan.
-
Always remove gloves using a technique that avoids skin contact with the outer surface.
-
Wash hands thoroughly after removing gloves.[6]
-
Table 1: Glove Selection Guide for 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine
| Task | Recommended Glove Combination | Rationale |
| Weighing and solution preparation | Inner: NitrileOuter: Butyl Rubber or Viton™ | Provides a high level of protection against accidental splashes and direct contact with the solid compound. |
| Reaction setup and workup | Inner: NitrileOuter: Butyl Rubber or Viton™ | Protects against both the solid starting material and potential exposure to solutions containing the compound and organic solvents. |
| Equipment cleaning | Inner: NitrileOuter: Heavy-duty Butyl Rubber or Neoprene | Offers enhanced durability and chemical resistance for cleaning glassware and equipment that have been in contact with the compound. |
Eye and Face Protection: Shielding Against Splashes and Dust
Given the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: Must be worn at all times when handling the compound in solid or solution form.[6] Standard safety glasses do not provide adequate protection against splashes and airborne particles.
-
Face Shield: A full-face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing or aerosol generation, such as when transferring large quantities of the solid or sonicating solutions.[7]
Body Protection: Preventing Skin Contact
A clean, long-sleeved laboratory coat is the minimum requirement for body protection.[6] For procedures with a higher risk of contamination, consider the use of a disposable, chemical-resistant apron over the lab coat. Ensure that shoes are fully enclosed and made of a non-porous material.
Respiratory Protection: Preventing Inhalation of Potent Dust
Due to the risk of respiratory sensitization, all handling of solid 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine must be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.[8]
When additional respiratory protection is necessary (e.g., during spill cleanup of a large amount of solid), the following should be used:
-
Respirator Type: An air-purifying respirator (APR) with a combination of particulate and organic vapor cartridges.
-
Particulate Filter: A P100 (HEPA) filter is recommended to provide the highest level of protection against airborne dust.[9]
-
Organic Vapor (OV) Cartridge: While the compound is a solid, the use of an OV cartridge is a prudent measure to protect against any potential vapors, especially if the compound is heated or used with volatile organic solvents.[10]
-
Fit Testing: A quantitative fit test is required to ensure a proper seal of the respirator to the user's face.
-
Cartridge Change Schedule: A formal cartridge change-out schedule must be established based on the frequency and duration of use, and the concentration of airborne contaminants.[10]
Operational Plan: From Weighing to Disposal
A systematic approach to handling ensures safety at every step of the experimental workflow.
Weighing the Compound: A Critical Control Point
Weighing potent powders presents a significant risk of generating airborne dust.
Step-by-Step Weighing Protocol:
-
Designated Area: Conduct all weighing activities within a certified chemical fume hood or a ventilated balance enclosure.[2]
-
Surface Protection: Line the work surface with disposable bench paper to contain any minor spills.[2]
-
Tare Method: a. Place a clean, labeled, and sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it. b. Move the container into the fume hood. c. Carefully add the desired amount of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine to the container using a clean spatula. d. Securely close the container. e. Decontaminate the exterior of the container with a cloth lightly dampened with a suitable solvent (e.g., isopropanol) before removing it from the fume hood. f. Place the sealed container back on the balance to obtain the final weight.
-
Anti-Static Measures: Use anti-static weigh boats or an anti-static gun to minimize the dispersal of the fine powder.[2]
Solution Preparation and Reaction Handling
-
All solution preparations and subsequent reactions should be performed in a chemical fume hood.
-
When adding the solid to a solvent, do so slowly to avoid splashing.
-
Keep all containers with the compound, whether in solid or solution form, sealed when not in immediate use.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of hazardous waste are critical to laboratory safety and environmental protection.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Liquid Waste:
-
All liquid waste containing this compound (e.g., reaction mixtures, chromatography fractions) must be collected in a dedicated, clearly labeled "Halogenated Organic Liquid Waste" container.
-
Do not mix with non-halogenated organic waste.
-
-
Sharps Waste:
-
Contaminated needles and other sharps must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be labeled with the full chemical name of the waste contents and the appropriate hazard warnings.
-
Disposal: Follow your institution's and local regulations for the final disposal of hazardous chemical waste.
Emergency Procedures: Preparedness and Response
Spill Cleanup:
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing the full PPE described above (including respiratory protection if necessary), gently cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine.
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. queensu.ca [queensu.ca]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. cdc.gov [cdc.gov]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. parcilsafety.com [parcilsafety.com]
- 10. northwestern.edu [northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
